molecular formula C7H11N B2505767 1-But-3-ynylazetidine CAS No. 1849381-01-6

1-But-3-ynylazetidine

Cat. No.: B2505767
CAS No.: 1849381-01-6
M. Wt: 109.172
InChI Key: QMEULVAOWUGECI-UHFFFAOYSA-N
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Description

1-But-3-ynylazetidine, with the molecular formula C7H11N and a molecular weight of 109.18 g/mol, is a specialized chemical compound that features a four-membered azetidine ring substituted with a terminal alkyne-containing butynyl chain . Its structure, represented by the SMILES string C#CCCN1CCC1, provides two distinct reactive centers: the strained, basic nitrogen heterocycle and the terminal alkyne functionality . This combination makes it a versatile and valuable bifunctional building block in organic synthesis and drug discovery efforts. The azetidine ring is a saturated heterocycle known for its significant ring strain, which influences its conformational preferences and reactivity, while the terminal alkyne group is an excellent handle for further synthetic transformations, most notably via metal-catalyzed coupling reactions such as the Cu-mediated azide-alkyne cycloaddition (Click Chemistry) . Researchers can leverage this compound to introduce the azetidine motif into more complex molecules, a strategy of high interest in medicinal chemistry because azetidines can serve as bioisosteres for more common functional groups, potentially improving the physicochemical and pharmacokinetic properties of lead compounds . Azetidine derivatives have been explored as key scaffolds in the development of pharmaceutical agents, including triple reuptake inhibitors for central nervous system disorders and as components in orally active carbapenem antibiotics . The presence of the terminal alkyne extends its utility, allowing for facile ligation with azide-containing fragments to create molecular hybrids or probes. 1-But-3-ynylazetidine is intended for research applications only and is not for diagnostic, therapeutic, or veterinary use. Researchers should handle this compound with appropriate safety precautions in a well-ventilated laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-but-3-ynylazetidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N/c1-2-3-5-8-6-4-7-8/h1H,3-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMEULVAOWUGECI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCN1CCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1849381-01-6
Record name 1-(but-3-yn-1-yl)azetidine
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Foundational & Exploratory

An In-depth Technical Guide to N-(But-3-ynyl)azetidine: Synthesis, Properties, and Applications for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Compound Identification and Chemical Properties

N-(But-3-ynyl)azetidine, systematically named 1-(but-3-yn-1-yl)azetidine, is a secondary amine featuring a four-membered azetidine ring N-substituted with a but-3-ynyl group.[1] The presence of the strained azetidine ring and the terminal alkyne functionality imparts unique chemical reactivity and makes it an attractive scaffold for further molecular elaboration.

Table 1: Compound Identifiers and Predicted Properties

Identifier/PropertyValueSource
Systematic Name 1-(but-3-yn-1-yl)azetidinePubChemLite
Molecular Formula C₇H₁₁NPubChemLite
SMILES C#CCCN1CCC1PubChemLite
InChI InChI=1S/C7H11N/c1-2-3-5-8-6-4-7-8/h1H,3-7H2PubChemLite
InChIKey QMEULVAOWUGECI-UHFFFAOYSA-NPubChemLite
Molecular Weight 109.17 g/mol Calculated
Predicted XlogP 1.0PubChemLite
Predicted Boiling Point ~150-170 °CEstimation based on similar structures
Predicted pKa (conjugate acid) ~9-10Estimation based on azetidine

Synthesis of N-(But-3-ynyl)azetidine: A Practical Approach

The synthesis of N-(But-3-ynyl)azetidine can be readily achieved through the direct N-alkylation of azetidine with a suitable 4-halobutyne. This method is a robust and well-established procedure for the formation of N-alkylated amines.

Synthetic Pathway

The proposed synthesis involves the nucleophilic substitution of a halide from 4-halo-1-butyne by the secondary amine of the azetidine ring. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct.

Synthesis_Pathway cluster_reactants Reactants cluster_products Products azetidine Azetidine base Base (e.g., K₂CO₃, Et₃N) Solvent (e.g., ACN, DMF) halobutyne 4-Halo-1-butyne (X = Cl, Br) product N-(But-3-ynyl)azetidine base->product Nucleophilic Substitution (Sₙ2) byproduct HX Salt of Base

Caption: Proposed synthetic pathway for N-(But-3-ynyl)azetidine.

Detailed Experimental Protocol

Materials:

  • Azetidine

  • 4-Bromo-1-butyne (or 4-chloro-1-butyne)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of azetidine (1.0 eq.) in anhydrous acetonitrile (or DMF) in a round-bottom flask, add potassium carbonate (1.5-2.0 eq.).

  • Slowly add 4-bromo-1-butyne (1.0-1.2 eq.) to the suspension at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be applied.

  • After completion of the reaction, filter the mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure N-(But-3-ynyl)azetidine.

Self-Validation: The successful synthesis can be confirmed by spectroscopic analysis. The ¹H NMR spectrum should show characteristic signals for the azetidine ring protons and the butynyl chain protons. The ¹³C NMR spectrum will confirm the presence of the expected number of carbon atoms, including the two sp-hybridized carbons of the alkyne. The IR spectrum should exhibit a characteristic C≡C-H stretching vibration. Mass spectrometry will confirm the molecular weight of the product.

Spectroscopic Characterization (Predicted)

While experimental data for N-(But-3-ynyl)azetidine is not widely published, its spectroscopic features can be reliably predicted based on analogous structures.

Table 2: Predicted Spectroscopic Data for N-(But-3-ynyl)azetidine

SpectroscopyPredicted Chemical Shifts / Frequencies
¹H NMR (CDCl₃) δ ~3.2-3.4 (t, 4H, -NCH₂- of azetidine), ~2.6-2.8 (t, 2H, -NCH₂CH₂-), ~2.2-2.4 (td, 2H, -CH₂C≡CH), ~1.9-2.1 (m, 2H, -CH₂- of azetidine), ~1.95 (t, 1H, C≡CH)
¹³C NMR (CDCl₃) δ ~83 (C≡CH), ~69 (-C≡CH), ~55 (-NCH₂- of azetidine), ~50 (-NCH₂CH₂-), ~20 (-CH₂C≡CH), ~18 (-CH₂- of azetidine)
IR (thin film) ν ~3300 cm⁻¹ (C≡C-H stretch), ~2950-2850 cm⁻¹ (C-H stretch), ~2120 cm⁻¹ (C≡C stretch)
Mass Spec (EI) m/z 109 (M⁺), characteristic fragmentation pattern

Applications in Research and Drug Development

The unique structural features of N-(But-3-ynyl)azetidine make it a highly versatile building block in several areas of chemical research, particularly in medicinal chemistry. The azetidine moiety is a recognized "bioisostere" for various functional groups and is present in several approved drugs.[2][3][4]

Click Chemistry and Bioconjugation

The terminal alkyne group serves as a powerful handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. This reaction allows for the efficient and specific covalent ligation of the azetidine-containing molecule to other molecules functionalized with an azide group.

Click_Chemistry cluster_reactants Reactants cluster_product Product AzetidineAlkyne N-(But-3-ynyl)azetidine CopperCatalyst Cu(I) Catalyst AzideMolecule Azide-functionalized molecule (R-N₃) TriazoleProduct Triazole-linked Azetidine Conjugate CopperCatalyst->TriazoleProduct CuAAC Click Reaction

Caption: Application of N-(But-3-ynyl)azetidine in click chemistry.

This capability is invaluable for:

  • Drug Discovery: Synthesizing libraries of compounds for high-throughput screening.

  • Bioconjugation: Attaching the azetidine moiety to biomolecules such as peptides, proteins, or nucleic acids for targeted delivery or imaging.

  • Materials Science: Functionalizing polymers and surfaces.

Lead Optimization in Medicinal Chemistry

The azetidine ring is a desirable motif in drug design due to its ability to:

  • Improve Physicochemical Properties: Enhance solubility and reduce lipophilicity compared to larger cyclic amines.[3]

  • Provide Structural Rigidity: The strained ring system can lock a molecule into a specific conformation, potentially increasing its binding affinity to a biological target.[4]

  • Serve as a Pharmacophore Element: The nitrogen atom can act as a hydrogen bond acceptor, and the ring can be further functionalized to interact with target proteins.

N-(But-3-ynyl)azetidine can be used as a starting material to introduce the azetidine scaffold into a lead molecule, with the alkyne providing a site for further diversification.

Synthesis of More Complex Heterocycles

The terminal alkyne can participate in various other transformations, such as Sonogashira coupling, hydroamination, and cycloaddition reactions, to construct more complex molecular architectures.

Safety and Handling

Azetidine and its derivatives should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Azetidine itself is a flammable and corrosive liquid. While the properties of N-(But-3-ynyl)azetidine have not been fully characterized, it should be treated as a potentially hazardous chemical.

Conclusion

N-(But-3-ynyl)azetidine is a promising and versatile building block for chemical synthesis. Its straightforward preparation and the dual reactivity of the azetidine ring and the terminal alkyne group open up a wide range of possibilities for the design and synthesis of novel molecules with potential applications in drug discovery, bioconjugation, and materials science. This guide provides the foundational knowledge for researchers to confidently incorporate this valuable compound into their synthetic strategies.

References

  • Kaabi, A. et al. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkivoc, 2022(5), 87-97. Available at: [Link]

  • Couty, F., & Evano, G. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(12), 7083-7117. Available at: [Link]

  • PubChemLite. 1-(but-3-yn-1-yl)azetidine (C7H11N). University of Luxembourg. Retrieved February 2, 2026, from [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
  • Datsenko, O. P., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available at: [Link]

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc.
  • Hillier, M. C., & Chen, C.-Y. (2006). A Straightforward Synthesis of 1,3-Disubstituted Azetidines. The Journal of Organic Chemistry, 71(20), 7885–7887. Available at: [Link]

  • Cheekatla, S. R., et al. (2025). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery. Available at: [Link]

  • Cheekatla, S. R. (2025). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery. Available at: [Link]

  • Feula, A. (2013).
  • Datsenko, O., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Al-Masoudi, W. A., & Al-Amiery, A. A. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 5(4), 565-571. Available at: [Link]

  • Datsenko, O., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available at: [Link]

  • Wikipedia. Azetidine. Retrieved February 2, 2026, from [Link]

  • Black, D. StC., et al. (2012). Functionalised azetidines as ligands: Species derived by selective alkylation at substituent-nitrogen. Polyhedron, 38(1), 136-143.

Sources

An In-depth Technical Guide to 1-(But-3-yn-1-yl)azetidine: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(but-3-yn-1-yl)azetidine, a key building block in medicinal chemistry. We will delve into its fundamental molecular properties, explore the significance of the azetidine scaffold, and present detailed synthetic methodologies. Furthermore, this guide will illuminate the compound's potential applications in drug discovery, supported by experimental insights and protocols. The content is structured to offer not just procedural steps but also the scientific rationale behind them, ensuring a deep and actionable understanding for researchers and drug development professionals.

Core Molecular Attributes of 1-(But-3-yn-1-yl)azetidine

The foundational step in understanding the utility of any chemical entity is to define its basic molecular characteristics. These properties are crucial for everything from reaction stoichiometry to analytical characterization.

Molecular Formula and Weight

1-(But-3-yn-1-yl)azetidine is a heterocyclic compound featuring a saturated four-membered azetidine ring substituted with a but-3-yn-1-yl group.

  • Molecular Formula: C₇H₁₁N[1]

From this formula, the molecular weight can be calculated using the atomic weights of its constituent elements (Carbon: 12.011 u, Hydrogen: 1.008 u, Nitrogen: 14.007 u).

Table 1: Molecular Properties of 1-(But-3-yn-1-yl)azetidine

PropertyValue
Molecular FormulaC₇H₁₁N
Molecular Weight109.17 g/mol

The Azetidine Scaffold: A Privileged Motif in Medicinal Chemistry

Azetidines, which are four-membered nitrogen-containing heterocycles, have become increasingly important in drug discovery.[2] Their unique structural and physicochemical properties make them highly desirable scaffolds for the design of novel therapeutic agents.[2]

Structural and Physicochemical Advantages

The compact and rigid nature of the azetidine ring offers several advantages in drug design:

  • Conformational Rigidity: The strained four-membered ring restricts the molecule's conformational flexibility, which can lead to higher binding affinity and selectivity for biological targets.[2][3] This pre-defined three-dimensional structure allows for more precise molecular design.[3]

  • Improved Physicochemical Properties: The incorporation of an azetidine motif can enhance key pharmacokinetic properties such as solubility and metabolic stability.[2]

  • Vectorial Exit Points: The defined geometry of the azetidine ring provides distinct vectors for substituent placement, enabling fine-tuning of a molecule's interaction with its target.

The inherent ring strain of azetidines, which is intermediate between the more reactive aziridines and the less strained pyrrolidines, contributes to their unique reactivity and utility in synthesis.[4]

Synthesis of 1-(But-3-yn-1-yl)azetidine: Methodologies and Mechanistic Insights

The synthesis of functionalized azetidines is a critical area of research, with numerous methods developed to access these valuable compounds.[5] The synthesis of 1-(but-3-yn-1-yl)azetidine can be approached through several established routes for N-alkylation of the azetidine ring.

General Synthetic Strategy: Nucleophilic Substitution

A common and straightforward approach involves the nucleophilic substitution of a suitable leaving group on a butynyl derivative by the nitrogen atom of azetidine.

Diagram 1: General Synthetic Workflow for 1-(But-3-yn-1-yl)azetidine

G A Azetidine E Reaction Mixture A->E B 4-halobut-1-yne (e.g., 4-bromobut-1-yne) B->E C Base (e.g., K2CO3, Et3N) C->E D Solvent (e.g., ACN, DMF) D->E F Work-up and Purification (e.g., Extraction, Chromatography) E->F G 1-(But-3-yn-1-yl)azetidine F->G

Caption: A generalized workflow for the synthesis of 1-(But-3-yn-1-yl)azetidine via nucleophilic substitution.

Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis of 1-(but-3-yn-1-yl)azetidine.

Materials:

  • Azetidine hydrochloride

  • 4-Bromobut-1-yne

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Preparation of Azetidine Free Base: To a solution of azetidine hydrochloride in a minimal amount of water, add a strong base (e.g., concentrated NaOH solution) dropwise at 0 °C until the solution is strongly basic. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) multiple times. Dry the combined organic extracts over anhydrous MgSO₄, filter, and carefully remove the solvent under reduced pressure to obtain the volatile azetidine free base. Causality: The hydrochloride salt must be converted to the free base to enable the nitrogen to act as a nucleophile.

  • N-Alkylation Reaction: In a round-bottom flask, dissolve the azetidine free base in acetonitrile. Add potassium carbonate, followed by the dropwise addition of 4-bromobut-1-yne. Causality: Potassium carbonate acts as a base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting materials are consumed.

  • Work-up: Once the reaction is complete, filter off the solid potassium carbonate. Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Causality: The aqueous washes remove any remaining inorganic salts and water-soluble impurities.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 1-(but-3-yn-1-yl)azetidine.

Applications in Drug Discovery and Medicinal Chemistry

The unique combination of a strained azetidine ring and a reactive terminal alkyne group makes 1-(but-3-yn-1-yl)azetidine a versatile building block in drug discovery.[6][7]

Role as a Bioisostere and Pharmacophore Component

The azetidine ring can serve as a bioisosteric replacement for other cyclic amines like pyrrolidine or piperidine, or for acyclic fragments. This can lead to improved pharmacological profiles.[2] The rigid structure of the azetidine can also position the butynyl substituent in a specific orientation for optimal interaction with a biological target.

Utility in Click Chemistry and Further Functionalization

The terminal alkyne of the butynyl group is a key functional handle for a variety of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

Diagram 2: Application of 1-(But-3-yn-1-yl)azetidine in Click Chemistry

G A 1-(But-3-yn-1-yl)azetidine D Triazole-linked Azetidine Derivative A->D B Organic Azide (R-N3) B->D C Cu(I) Catalyst C->D CuAAC Reaction

Caption: Schematic representation of the use of 1-(but-3-yn-1-yl)azetidine in a CuAAC reaction.

This reactivity allows for the straightforward conjugation of the azetidine-containing molecule to a wide range of other molecules, including peptides, proteins, and fluorescent probes, facilitating the development of targeted therapies and diagnostic agents.

Precursor to Biologically Active Compounds

Azetidine derivatives have demonstrated a broad range of pharmacological activities, including roles as central nervous system modulators, antibacterial agents, and anticancer agents.[2][3] The incorporation of the 1-(but-3-yn-1-yl)azetidine scaffold can be a key step in the synthesis of novel drug candidates. For instance, the azetidine moiety is found in several FDA-approved drugs, such as baricitinib and cobimetinib, highlighting its importance in modern pharmaceuticals.[2][8]

Conclusion

1-(But-3-yn-1-yl)azetidine is a valuable and versatile building block for researchers and scientists in the field of drug discovery. Its unique combination of a conformationally constrained azetidine ring and a reactive terminal alkyne provides a powerful platform for the synthesis of novel and potent therapeutic agents. A thorough understanding of its molecular properties, synthetic methodologies, and potential applications, as detailed in this guide, is essential for leveraging its full potential in the development of next-generation pharmaceuticals.

References

  • 1-(but-3-yn-1-yl)azetidine (C7H11N) - PubChemLite. Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. Available at: [Link]

  • Recent progress in synthesis of 3-functionalized azetidines - ResearchGate. Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Available at: [Link]

  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC - NIH. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. Available at: [Link]

Sources

Precision Building Blocks: Azetidine Terminal Alkynes in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the transition from planar, aromatic-heavy scaffolds to three-dimensional (


-rich) architectures is critical for improving clinical success rates. Azetidines—strained, four-membered nitrogen heterocycles—represent a "sweet spot" in this transition. They offer a unique balance of metabolic stability , reduced lipophilicity  (lowering LogP), and defined exit vectors  that distinguish them from their five- and six-membered counterparts (pyrrolidines and piperidines).

This guide focuses on a high-value subclass: Azetidine Terminal Alkynes (e.g., tert-butyl 3-ethynylazetidine-1-carboxylate). These building blocks serve as versatile linchpins, enabling rapid diversification via Click Chemistry (CuAAC) for PROTAC linkers, DNA-Encoded Libraries (DEL), and Fragment-Based Drug Discovery (FBDD).[1]

Physicochemical Profile: Azetidine vs. Homologs

The incorporation of an azetidine ring alters the physicochemical landscape of a drug candidate. Below is a comparative analysis demonstrating why azetidines are often superior bioisosteres.

Table 1: Comparative Physicochemical Metrics
FeatureAzetidine (4-membered)Pyrrolidine (5-membered)Piperidine (6-membered)Impact on Drug Design
Ring Strain ~25 kcal/mol~6 kcal/mol~0 kcal/molHigh strain can alter pKa and metabolic susceptibility; azetidines are surprisingly stable.
Basicity (

)
~11.0 (typical amine)~11.3~11.2Lower

than pyrrolidine helps reduce hERG liability and improves permeability.[1]
Lipophilicity (

LogP)
Baseline+0.3 to +0.5+0.6 to +0.8Azetidines significantly lower LogP, improving LLE (Lipophilic Ligand Efficiency).[1]
Geometry Puckered SquareEnvelopeChairAzetidine provides distinct exit vectors (

vs

angles), exploring novel chemical space.[1]
Graphviz Diagram 1: Bioisosteric Relationships & Properties

Bioisosteres Azetidine Azetidine (4-membered) Low LogP Rigid Vector Properties Drug Properties (LLE, Sol, Metab) Azetidine->Properties Optimized LLE Pyrrolidine Pyrrolidine (5-membered) Med LogP Flexible Pyrrolidine->Properties Standard Piperidine Piperidine (6-membered) High LogP Bulky Piperidine->Properties High Lipophilicity

Caption: Structural comparison highlighting the advantageous physicochemical profile of azetidines in lowering lipophilicity while maintaining rigidity.[1]

Synthetic Methodology: Accessing the Alkyne

The synthesis of 3-ethynylazetidine derivatives typically proceeds from the commercially available N-Boc-3-azetidinone. The most robust method utilizes the Bestmann-Ohira Reagent (BOR) for a one-pot homologation of the ketone to the terminal alkyne. This avoids the instability often associated with multistep elimination routes.

Protocol: Bestmann-Ohira Homologation

Target Molecule: tert-Butyl 3-ethynylazetidine-1-carboxylate (CAS: 287193-01-5)

Reagents:

  • Substrate: tert-Butyl 3-oxoazetidine-1-carboxylate (N-Boc-3-azetidinone)

  • Reagent: Bestmann-Ohira Reagent (Dimethyl (1-diazo-2-oxopropyl)phosphonate)

  • Base: Potassium Carbonate (

    
    )[1]
    
  • Solvent: Methanol (MeOH)[1]

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen (

    
    ), dissolve N-Boc-3-azetidinone (1.0 equiv) in anhydrous Methanol (0.1 M concentration).
    
  • Base Addition: Add Potassium Carbonate (

    
    , 2.0 equiv) to the solution. The mixture is cooled to 0°C.
    
  • Reagent Addition: Add the Bestmann-Ohira reagent (1.2 equiv) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (stain with

    
    ) or LCMS.[1] The ketone peak should disappear, replaced by the alkyne product.
    
  • Workup: Quench with saturated aqueous

    
    . Extract with Ethyl Acetate (
    
    
    
    ).[1] Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is typically a white solid or colorless oil.

Mechanism: The base deprotonates the phosphonate, which attacks the ketone. A series of rearrangements and nitrogen elimination (Wolff-like) yields the terminal alkyne.

Graphviz Diagram 2: Synthetic Workflow

Synthesis Ketone N-Boc-3-Azetidinone (Starting Material) Intermediate Intermediate (Phosphonate Adduct) Ketone->Intermediate + K2CO3, MeOH Nucleophilic Attack Reagent Bestmann-Ohira Reagent (Dimethyl (1-diazo-2-oxopropyl)phosphonate) Reagent->Intermediate Product 3-Ethynylazetidine (Terminal Alkyne) Intermediate->Product - N2, - Dimethyl phosphate Homologation

Caption: One-pot synthesis of 3-ethynylazetidine from azetidinone using the Bestmann-Ohira reagent.

Applications in Drug Discovery

The terminal alkyne moiety is a "chemical hook" that allows the azetidine core to be deployed in various high-impact modalities.

A. PROTAC Linkers (Click Chemistry)

In Proteolysis-Targeting Chimeras (PROTACs), the linker's physicochemical properties are crucial for cell permeability and ternary complex formation.

  • Problem: Long alkyl or PEG chains are flexible and can collapse, reducing permeability.

  • Solution: An azetidine-alkyne linker introduces rigidity and hydrophilicity .

  • Reaction: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2][3]

    • Azetidine-Alkyne + Azide-tagged E3 Ligand

      
      Triazole-linked PROTAC.
      
B. DNA-Encoded Libraries (DEL)

Terminal alkynes are compatible with the aqueous conditions required for DNA-tagged chemistry. Azetidine alkynes serve as "scaffolds" that can be decorated with diverse building blocks, allowing the screening of billions of compounds against biological targets.

Graphviz Diagram 3: PROTAC Assembly Workflow

PROTAC Warhead Target Protein Ligand (e.g., JQ1 derivative) Linker Azetidine Alkyne (Rigid Core) Warhead->Linker Amide Bond Formation PROTAC Final PROTAC (Rigid Triazole Linker) Linker->PROTAC Click Reaction (CuAAC) E3Ligand E3 Ligase Ligand-Azide (e.g., Thalidomide-N3) E3Ligand->PROTAC Cu Cu(I) Catalyst Cu->PROTAC

Caption: Assembly of a PROTAC molecule using an azetidine alkyne linker via CuAAC Click Chemistry.

References

  • Azetidines in Drug Discovery : "Azetidines: New Perspectives for the Synthesis of Biologically Active Compounds." Chem. Rev., 2020.[4] [1]

  • Bestmann-Ohira Reagent : "The Bestmann–Ohira Reagent: A Versatile Reagent in Organic Synthesis." Synlett, 2009.[5] [1]

  • Click Chemistry in PROTACs : "Click chemistry in the development of PROTACs." Am. J. Cancer Res., 2023.

  • Azetidine Properties : "Azetidines in medicinal chemistry: emerging applications and approved drugs." Future Med. Chem., 2026.[6][7][8] [1]

  • Commercial Building Block : "tert-Butyl 3-ethynylazetidine-1-carboxylate." [1]

Sources

An In-Depth Technical Guide to the pKa and Basicity of N-Alkynyl Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The azetidine ring is a privileged scaffold in medicinal chemistry, valued for its ability to impart desirable physicochemical properties and unique three-dimensional vectors for molecular design.[1] The substitution pattern on the ring nitrogen is a critical determinant of the molecule's overall characteristics, particularly its basicity, which is quantified by the pKa of its conjugate acid. Basicity profoundly influences a compound's solubility, membrane permeability, metabolic stability, and potential for off-target interactions.[2] This guide provides a detailed examination of the factors governing the basicity of azetidine derivatives, with a specific focus on the electronic impact of N-alkynyl substituents. We will dissect the interplay between ring strain and substituent effects, outline robust experimental and computational methodologies for pKa determination, and offer field-proven insights for researchers in drug discovery and chemical synthesis.

The Foundational Basicity of the Azetidine Moiety

To understand the properties of a substituted azetidine, one must first appreciate the characteristics of the parent heterocycle. Azetidine is a four-membered saturated nitrogen heterocycle whose reactivity and basicity are largely dictated by its significant ring strain, estimated to be approximately 25.4 kcal/mol.[3]

The Role of Ring Strain and Hybridization

The basicity of cyclic amines does not follow a simple trend with ring size. While simple alkyl amines typically have pKa values for their conjugate acids in the range of 9.5-11.0, the specific geometry of cyclic amines introduces additional factors.[4] In the sequence of azetidine, pyrrolidine (5-membered), and piperidine (6-membered), basicity increases with ring size.[5][6]

This trend is counterintuitive if one only considers the inductive effect of alkyl groups. The primary explanation lies in the concept of orbital hybridization.[6]

  • In an unstrained amine like piperidine, the nitrogen atom's orbitals are close to ideal sp³ hybridization. The lone pair of electrons resides in an sp³ orbital, which has 25% s-character, and is readily available for protonation.

  • In a strained azetidine ring, the internal C-N-C bond angle is compressed significantly from the ideal tetrahedral angle. To accommodate this strain, the nitrogen atom "rehybridizes." The C-N bonds adopt more p-character, which consequently increases the s-character of the lone pair's orbital.[5][6]

Since s-orbitals are held more closely to the nucleus than p-orbitals, a lone pair with higher s-character is more tightly bound to the nitrogen atom. This makes the lone pair less "exposed" and less available to accept a proton, resulting in lower basicity.[6]

CompoundRing SizepKa of Conjugate AcidKey Factor Influencing Basicity
Azetidine4-Membered~11.3[7]High ring strain, increased s-character of lone pair
Pyrrolidine5-Membered~11.27Reduced ring strain compared to azetidine
Piperidine6-Membered~11.12[8]Minimal ring strain, "standard" sp³ nitrogen

Note: pKa values can vary slightly depending on experimental conditions. The values presented are for comparative purposes.

The Electronic Impact of the N-Alkynyl Substituent

Substituting the nitrogen atom of the azetidine ring with an alkynyl group (e.g., propargyl, -CH₂-C≡CH) introduces a powerful electronic effect that dramatically modulates the nitrogen's basicity. The key factor is the hybridization of the carbon atoms within the alkyne moiety.

The carbon atoms of a triple bond are sp-hybridized . An sp orbital has 50% s-character, making it significantly more electronegative than an sp² (33% s-character) or sp³ (25% s-character) hybridized carbon. This high electronegativity imparts a strong electron-withdrawing inductive effect (-I effect) .

This inductive effect pulls electron density away from the adjacent atoms, propagating through the sigma bonds. In an N-alkynyl azetidine, this effect withdraws electron density from the nitrogen atom, making its lone pair even less available for protonation than in the parent azetidine.

Therefore, the introduction of an N-alkynyl group is expected to cause a substantial decrease in basicity , reflected as a lower pKa value for the conjugate acid.

G cluster_0 Factors Influencing Basicity of N-Alkynyl Azetidine cluster_1 Ring Effects cluster_2 Substituent Effects A Azetidine Ring (Intrinsic Basicity) A_1 Ring Strain B N-Alkynyl Group (Substituent Effect) B_1 Alkyne sp-Hybridization A_2 N Lone Pair Rehybridization (Increased s-character) A_1->A_2 Result Net Effect: Reduced Electron Density on Nitrogen Lone Pair A_2->Result Decreases Basicity B_2 Strong Inductive Electron-Withdrawal (-I) B_1->B_2 B_2->Result Strongly Decreases Basicity Conclusion Lower Basicity (Decreased pKa) Result->Conclusion

Figure 1: Logical diagram illustrating the competing electronic factors that determine the overall basicity of N-alkynyl azetidine derivatives.

Experimental Determination of pKa

While theoretical principles provide a qualitative prediction, precise pKa values must be determined empirically. The choice of method depends on the compound's properties, such as solubility and the presence of a chromophore.[9]

Potentiometric Titration

Potentiometric titration is the most direct and widely used method for pKa determination.[2] It is based on monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally.

Causality Behind the Protocol: The fundamental principle is that at the half-equivalence point of the titration—where half of the amine has been protonated—the concentration of the base [B] equals the concentration of its conjugate acid [BH⁺]. According to the Henderson-Hasselbalch equation, at this point, the measured pH is equal to the pKa.[10] Using co-solvents like methanol is often necessary to ensure the complete dissolution of organic molecules in the aqueous medium, which is critical for accurate pH measurements.[11]

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at a constant temperature.

  • Sample Preparation: Accurately weigh a precise amount of the N-alkynyl azetidine derivative (e.g., 5-10 mg) and dissolve it in a known volume of a suitable solvent system (e.g., 10% MeOH in degassed, deionized water).[11]

  • Initial Acidification: Add a small amount of standardized strong acid (e.g., 0.1 M HCl) to ensure the analyte is fully protonated at the start of the titration.

  • Titration: Place the solution in a temperature-controlled vessel with constant stirring. Add small, precise aliquots of a standardized strong base (e.g., 0.1 M NaOH) using a calibrated burette or auto-titrator.

  • Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added.

    • Calculate the first derivative (ΔpH/ΔV) of the titration curve. The peak of this curve corresponds to the equivalence point.

    • Calculate the second derivative (Δ²pH/ΔV²) to pinpoint the equivalence point more accurately (where the curve crosses zero).[12]

    • Determine the volume of titrant at the half-equivalence point (half the volume required to reach the equivalence point).

    • The pH at the half-equivalence point on the original titration curve is the pKa of the conjugate acid.

Figure 2: Standard workflow for determining pKa via potentiometric titration.

UV-Vis Spectrophotometry

This method is applicable if the N-alkynyl azetidine derivative possesses a chromophore whose absorbance spectrum changes upon protonation.[13]

Causality Behind the Protocol: The Beer-Lambert law states that absorbance is proportional to concentration. When the protonated (BH⁺) and neutral (B) forms of the molecule have different molar absorptivities at a specific wavelength, the total absorbance of the solution will vary with pH. By measuring the absorbance across a series of solutions with known pH values, the equilibrium between BH⁺ and B can be monitored, allowing for the calculation of the pKa.[14]

Step-by-Step Methodology:

  • Wavelength Selection: Record the UV-Vis spectra of the compound in highly acidic (pH << pKa) and highly basic (pH >> pKa) solutions to identify the wavelengths of maximum difference (isosbestic points are also useful for verification).

  • Buffer Preparation: Prepare a series of buffer solutions spanning a range of pH values around the estimated pKa (e.g., from pH 2 to 12).

  • Sample Preparation: Prepare solutions of the compound at a constant concentration in each of the buffer solutions.

  • Spectral Measurement: Record the absorbance of each solution at the pre-selected analytical wavelength(s).

  • Data Analysis: Plot absorbance versus pH. The data is then fitted to the following equation, where A is the measured absorbance, A_B is the absorbance of the basic form, and A_BH+ is the absorbance of the acidic form, to solve for the pKa:

    A = (A_B + A_BH+ * 10^(pKa-pH)) / (1 + 10^(pKa-pH))

    The pKa corresponds to the pH at the inflection point of the resulting sigmoidal curve.[15]

Computational Approaches for pKa Prediction

In modern drug development, in silico methods are invaluable for predicting molecular properties before synthesis, saving time and resources. Quantum mechanical (QM) calculations can provide reliable estimates of pKa.

Causality Behind the Protocol: The pKa is directly related to the standard Gibbs free energy change (ΔG°) of the deprotonation reaction of the conjugate acid (BH⁺ ⇌ B + H⁺). Computational methods aim to calculate the energies of the solvated species (BH⁺ and B) to determine this free energy change. The inclusion of a solvation model is absolutely critical, as gas-phase basicities can differ dramatically from those in aqueous solution.[16][17]

General Computational Workflow:

  • Structure Generation: Build 3D models of both the neutral N-alkynyl azetidine (the base, B) and its N-protonated form (the conjugate acid, BH⁺).

  • Geometry Optimization: Perform a full geometry optimization for both structures using a suitable level of theory (e.g., Density Functional Theory with a functional like B3LYP or M06-2X) and a standard basis set (e.g., 6-31G* or larger).

  • Solvation Modeling: This is the most critical step. The optimization and subsequent energy calculations must be performed using a continuum solvation model (e.g., PCM, SMD, COSMO) to simulate the aqueous environment.[17][18]

  • Energy Calculation: Compute the electronic energies of the optimized, solvated structures. For higher accuracy, vibrational frequency calculations should also be performed to obtain thermal corrections to the Gibbs free energy.

  • pKa Calculation: The free energy of protonation (ΔG_prot) is calculated. This value is then used in thermodynamic cycles to relate it to the pKa of a known reference compound or used in absolute pKa prediction formulas.

Figure 3: A generalized workflow for the computational prediction of pKa.

Conclusion

The basicity of N-alkynyl azetidine derivatives is a product of two primary, opposing forces. The inherent strain of the four-membered ring leads to a rehybridization of the nitrogen's lone pair, reducing its basicity compared to larger, less-strained cyclic amines. This effect is compounded significantly by the strong electron-withdrawing inductive effect of the sp-hybridized N-alkynyl substituent. The net result is that N-alkynyl azetidines are considerably weaker bases than their unsubstituted or N-alkyl counterparts. For drug development professionals, this predictable modulation of pKa is a powerful tool for fine-tuning the physicochemical properties of drug candidates. A synergistic approach, combining theoretical understanding with robust experimental validation through techniques like potentiometric titration and predictive computational modeling, is essential for the rational design of molecules with optimal ADME profiles.

References

  • Chemistry Stack Exchange. (2016). Relative basicity of cyclic amines. Retrieved from [Link]

  • Metfop. (n.d.). Spectrophotometric determination of pKa of Montelukast sodium. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Acidity and Basicity of Amines. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

  • ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. Retrieved from [Link]

  • Croatian Chemical Society. (n.d.). Ring Strain and Other Factors Governing the Basicity of Nitrogen Heterocycles – An Interpretation by Triadic Analysis. Retrieved from [Link]

  • FULIR. (n.d.). On the basicity of conjugated nitrogen heterocycles in different media. Retrieved from [Link]

  • ResearchGate. (2014). Simple Method for the Estimation of pKa of Amines. Retrieved from [Link]

  • DTIC. (n.d.). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Retrieved from [Link]

  • University of Birmingham. (2013). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. Retrieved from [Link]

  • ResearchGate. (2014). Simple Method for the Estimation of pKa of Amines. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Retrieved from [Link]

  • ACS Division of Organic Chemistry. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. Retrieved from [Link]

  • MDPI. (n.d.). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Retrieved from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Azetidine. PubChem Compound Summary for CID 10422. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

  • ResearchGate. (2015). Determination of pKa of felodipine using UV–Visible spectroscopy. Retrieved from [Link]

Sources

Metabolic Stability of Azetidine vs. Pyrrolidine Linkers: A Medicinal Chemist’s Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Metabolic Stability of Azetidine vs. Pyrrolidine Linkers Format: Technical Guide / Whitepaper

Executive Summary: The Bioisosteric Trade-Off

In modern drug discovery, the modulation of saturated nitrogen heterocycles is a primary strategy for optimizing physicochemical properties (LogD, pKa) and metabolic stability. The contraction of a five-membered pyrrolidine ring to a four-membered azetidine ring is a classic bioisosteric replacement.

While often employed to lower lipophilicity and improve metabolic stability by reducing the carbon count, this transformation is not merely a "space-saving" exercise.[1] It introduces significant ring strain (~26 kcal/mol for azetidine vs. ~6 kcal/mol for pyrrolidine) , which fundamentally alters the metabolic landscape.

This guide analyzes the divergent metabolic liabilities of these two linkers:

  • Pyrrolidine: Primarily susceptible to CYP450-mediated

    
    -carbon oxidation (N-dealkylation/lactam formation).
    
  • Azetidine: Resists typical

    
    -oxidation but introduces unique vulnerabilities to nucleophilic ring-opening (glutathione trapping) and aldehyde oxidase (AO) clearance.
    

Physicochemical Foundations

Understanding the metabolic fate of these linkers requires a grounding in their electronic and steric properties. The high ring strain of azetidine influences both its basicity and its reactivity toward metabolic enzymes.

Table 1: Comparative Physicochemical Profile[2]
PropertyPyrrolidine (5-membered)Azetidine (4-membered)Impact on Drug Design
Ring Strain ~6.2 kcal/mol~26.3 kcal/molAzetidine is "spring-loaded," increasing susceptibility to ring-opening.
Basicity (pKa) ~11.3 (Parent)~11.3 (Parent)Similar basicity in parent forms. However,

-functionalization (e.g., aryl/acyl) drops azetidine pKa more sharply due to orbital rehybridization.
Lipophilicity (

LogP)
Reference (0.0)-0.3 to -0.5Azetidine lowers LogD, often improving

by reducing non-specific hydrophobic CYP binding.
Conformation Envelope (Flexible)Puckered (Rigid)Azetidine provides a rigid exit vector, potentially improving selectivity but risking potency loss if the vector is suboptimal.

Expert Insight: While the pKa values of the parent amines are similar, the N-lone pair availability differs when substituted. Azetidine's nitrogen has higher


-character in its exocyclic bonds to relieve ring strain, theoretically making the lone pair more 

-rich. However, steric bulk often prevents metabolic enzymes from accessing the nitrogen center as easily as in pyrrolidines.

Metabolic Pathways & Mechanisms

The core distinction lies in how these rings degrade. Pyrrolidines follow "textbook" oxidative clearance, while azetidines can undergo "non-canonical" ring opening.

Pyrrolidine: The -Oxidation Pathway

Pyrrolidines are classic substrates for CYP450 isoforms (typically CYP2D6 or CYP3A4). The mechanism involves Hydrogen Atom Transfer (HAT) from the


-carbon, followed by hydroxyl rebound.
  • Mechanism:

    
    -Hydroxylation 
    
    
    
    Carbinolamine
    
    
    Ring Opening (to aldehyde) OR Lactam formation.
  • Liability: High electron density on the

    
    -carbon makes this rapid.
    
Azetidine: The Ring-Strain Trap

Azetidines are generally more resistant to direct CYP-mediated


-hydroxylation because the transition state for forming the 

character at the

-carbon (required for the radical intermediate) increases ring strain further.

However, they exhibit a specific toxicity liability:

  • GST-Mediated Ring Opening: Cytosolic Glutathione S-Transferases (GSTs) can catalyze the nucleophilic attack of Glutathione (GSH) onto the strained ring without prior CYP bioactivation.

  • Mechanism: The thiolate anion of GSH attacks the

    
    -carbon, relieving the ~26 kcal/mol strain and opening the ring to form a linear alkylamine-GSH conjugate.
    
Visualization: Comparative Metabolic Pathways

MetabolicPathways cluster_0 Pyrrolidine Metabolism (Oxidative) cluster_1 Azetidine Metabolism (Strain-Driven) Pyr Pyrrolidine Scaffold Radical C-centered Radical Pyr->Radical CYP450 (HAT) Azet Azetidine Scaffold Pyr->Azet Ring Contraction Bioisostere Carbinol Carbinolamine Intermediate Radical->Carbinol OH Rebound Lactam Lactam (Stable) Carbinol->Lactam Oxidation RingOpen Ring Opening (Aldehyde) Carbinol->RingOpen N-Dealkylation GST_Complex GST-Substrate Complex Azet->GST_Complex Cytosolic GSTs GSH_Adduct Linear GSH Conjugate GST_Complex->GSH_Adduct Nucleophilic Attack (Ring Opening) Toxicity Potential Toxicity/Clearance GSH_Adduct->Toxicity Excretion

Caption: Figure 1.[1] Divergent metabolic fates. Pyrrolidines undergo oxidative clearance (Blue), while azetidines are prone to strain-release nucleophilic attack by Glutathione (Red).

Case Studies in Drug Development

Case Study 1: The "Potency vs. Stability" Trap (Pfizer)

In the development of M5 muscarinic antagonists, researchers attempted to contract a pyrrolidine core to an azetidine to improve metabolic stability.

  • The Change: Pyrrolidine amide

    
     Azetidine amide.
    
  • The Result:

    • Stability: The azetidine analog did show reduced intrinsic clearance (

      
      ) in microsomes.
      
    • Potency: Potency dropped 50-fold (IC50 1800 nM vs 35 nM).

  • Lesson: The rigid bond angles of azetidine (

    
    ) distorted the exit vector of the substituents, preventing optimal binding. The team reverted to the pyrrolidine core but blocked the metabolic "soft spot" (the 
    
    
    
    -carbon) with a methyl group (trans-4-methyl), which restored stability without sacrificing potency.
  • Source: Discovery of a potent M5 antagonist... (Pfizer).[2][3]

Case Study 2: The GST Surprise (AstraZeneca)

During the development of AZD1979 (MCHr1 antagonist), a spiro-azetidine moiety was used.

  • Observation: In human hepatocytes, the compound formed a significant glutathione conjugate despite the presence of CYP inhibitors (1-aminobenzotriazole).

  • Finding: The conjugation was catalyzed by GSTA2-2 (a cytosolic GST). The high strain of the spiro-azetidine system allowed GSH to attack directly.

  • Lesson: Standard microsomal stability assays (which lack cytosol and GST cofactors) will miss this clearance pathway. You must use hepatocytes or S9 fractions supplemented with GSH.

  • Source: Metabolism of Strained Rings... (AstraZeneca/NIH).

Experimental Protocols

To validate the stability of these linkers, a standard microsomal assay is insufficient for azetidines.

Protocol A: Intrinsic Clearance ( ) in Hepatocytes

Since azetidines have cytosolic liabilities (GSTs, Aldehyde Oxidase), hepatocytes are superior to microsomes.

  • Preparation: Thaw cryopreserved hepatocytes (human/rat) in Williams' Medium E.

  • Incubation:

    • Test compound concentration:

      
       (to ensure linear kinetics).
      
    • Cell density:

      
       cells/mL.
      
    • Timepoints: 0, 15, 30, 60, 90 min.

  • Quenching: Add 3 volumes of ice-cold Acetonitrile (containing internal standard).

  • Analysis: LC-MS/MS monitoring parent depletion.

  • Calculation:

    
    
    (Where 
    
    
    
    is the elimination rate constant).
Protocol B: Reactive Metabolite Trapping (GSH)

Mandatory for Azetidine scaffolds to rule out ring-opening toxicity.

  • System: Human Liver Microsomes (HLM) + Cytosolic Fraction (or S9 fraction).

  • Cofactors: NADPH (for CYPs) + GSH (5 mM) (for reactive intermediates).

  • Control: Run parallel incubation without NADPH to distinguish between CYP-activated quinone-methides (oxidative) and direct ring opening (non-oxidative GST).

  • Detection: Scan for Neutral Loss of 129 Da (pyroglutamic acid moiety) or precursor ion scanning for m/z 308 (GSH fragment).

  • Interpretation:

    • GSH adduct with NADPH only

      
       CYP-mediated bioactivation (Standard).
      
    • GSH adduct without NADPH

      
      Direct Azetidine Ring Opening  (Red Flag).
      

Decision Workflow

Use this logic flow to select the correct linker for your lead series.

DecisionTree Start Start: Linker Selection Q1 Is LogD > 3.0? Start->Q1 Q2 Is the vector sensitive to bond angles? Q1->Q2 Yes (Need to lower LogD) Pyr Select Pyrrolidine Q1->Pyr No (LogD OK) Q2->Pyr Yes (Rigidity hurts binding) Azet Select Azetidine Q2->Azet No (Rigidity acceptable) CheckPyr Block Alpha-Metabolism (Add F or Me) Pyr->CheckPyr Optimization CheckAzet Screen for GST/GSH Ring Opening Azet->CheckAzet Safety Check

Caption: Figure 2. Strategic decision tree for selecting between pyrrolidine and azetidine based on lipophilicity and structural constraints.

References

  • Strain-Release Asymmetric Multicomponent Reaction to Access Diverse N-α-Bisaryl-C3-quaternary Azetidines. Organic Letters. (2026).

  • Discovery of a potent M5 antagonist with improved clearance profile. Part 2: Pyrrolidine amide-based antagonists. Bioorganic & Medicinal Chemistry Letters. (Pfizer).[2][3]

  • Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation. Drug Metabolism and Disposition. (AstraZeneca).

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.

  • Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine. Drug Metabolism and Disposition.

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Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 1-But-3-ynylazetidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 1-but-3-ynylazetidine, a valuable building block in medicinal chemistry, through the N-alkylation of azetidine with homopropargyl bromide (4-bromo-1-butyne). The azetidine motif is increasingly incorporated into drug candidates to enhance properties such as metabolic stability and potency.[1][2] The terminal alkyne functionality of the but-3-ynyl group offers a versatile handle for further chemical modifications, such as click chemistry, making this compound a desirable intermediate in the synthesis of complex molecular architectures. This application note details the reaction mechanism, provides a step-by-step experimental protocol, and outlines methods for purification and characterization.

Introduction

Azetidines, four-membered nitrogen-containing heterocycles, are privileged structures in modern medicinal chemistry.[1] Their incorporation into bioactive molecules can lead to improved pharmacological profiles. The synthesis of functionalized azetidines is, therefore, an area of significant interest.[1][3] A common and effective method for the functionalization of the azetidine core is through N-alkylation.[3] This application note describes a detailed protocol for the N-alkylation of azetidine with homopropargyl bromide to yield 1-but-3-ynylazetidine. The terminal alkyne of the resulting product is a versatile functional group that can be further elaborated, for instance, in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

Reaction Mechanism and Rationale

The synthesis of 1-but-3-ynylazetidine proceeds via a standard nucleophilic substitution (SN2) reaction. The lone pair of electrons on the nitrogen atom of the azetidine ring acts as a nucleophile, attacking the electrophilic carbon atom of homopropargyl bromide that is bonded to the bromine atom. A base, such as potassium carbonate, is employed to neutralize the hydrobromic acid that is formed as a byproduct, thus driving the reaction to completion.

The choice of a relatively non-polar aprotic solvent like acetonitrile (ACN) is crucial as it can dissolve the reagents to a sufficient extent without significantly solvating the nucleophile, which would decrease its reactivity. The reaction is typically performed at an elevated temperature to increase the reaction rate.

Reaction_Mechanism Azetidine Azetidine (Nucleophile) TS Transition State Azetidine->TS Nucleophilic Attack HomopropargylBromide Homopropargyl Bromide (Electrophile) HomopropargylBromide->TS Base Base (e.g., K2CO3) Salt HBr salt of Base Base->Salt Acid-Base Reaction Product 1-But-3-ynylazetidine TS->Product Formation of C-N bond Cleavage of C-Br bond

Figure 1: SN2 mechanism for the N-alkylation of azetidine.

Materials and Reagents

Reagent/MaterialGradeSupplierCAS Number
Azetidine≥98%Commercially Available503-29-7
Homopropargyl bromide (4-bromo-1-butyne)≥97%Commercially Available38771-21-0
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially Available584-08-7
Acetonitrile (ACN)Anhydrous, ≥99.8%Commercially Available75-05-8
Dichloromethane (DCM)ACS GradeCommercially Available75-09-2
Saturated Sodium Bicarbonate SolutionN/APrepared in-houseN/A
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available7757-82-6
Silica Gel60 Å, 230-400 meshCommercially Available7631-86-9
Ethyl AcetateACS GradeCommercially Available141-78-6
HexanesACS GradeCommercially Available110-54-3

Experimental Protocol

Experimental_Workflow A 1. Reaction Setup: Combine azetidine, K2CO3, and ACN in a flask. B 2. Addition of Electrophile: Add homopropargyl bromide dropwise at 0°C. A->B C 3. Reaction: Warm to room temperature and then heat to 50°C for 16 hours. B->C D 4. Work-up: Filter, concentrate, and perform liquid-liquid extraction. C->D E 5. Purification: Purify by column chromatography. D->E F 6. Characterization: Analyze by NMR and MS. E->F

Figure 2: Experimental workflow for the synthesis.

Step-by-Step Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add azetidine (1.0 g, 17.5 mmol, 1.0 equiv.), anhydrous potassium carbonate (4.84 g, 35.0 mmol, 2.0 equiv.), and anhydrous acetonitrile (35 mL).

  • Addition of Electrophile: Cool the stirred suspension to 0 °C using an ice bath. Add homopropargyl bromide (2.55 g, 19.2 mmol, 1.1 equiv.) dropwise over 10 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 50 °C and stir for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid with dichloromethane (2 x 10 mL). Concentrate the combined filtrate under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 25 mL) and then with brine (25 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[4] A gradient of ethyl acetate in hexanes (e.g., 0% to 20%) is a suggested starting point for elution. The addition of a small amount of triethylamine (e.g., 1%) to the eluent can help to prevent the product from tailing on the silica gel.[4] Combine the fractions containing the desired product and concentrate under reduced pressure to afford 1-but-3-ynylazetidine as a colorless oil.

Characterization Data (Hypothetical)

The successful synthesis of 1-but-3-ynylazetidine can be confirmed by spectroscopic analysis. Below is a table of expected analytical data.

AnalysisExpected Results
¹H NMR (400 MHz, CDCl₃)δ 3.25 (t, J = 7.0 Hz, 4H, 2 x N-CH₂), 2.70 (t, J = 7.0 Hz, 2H, N-CH₂-CH₂), 2.25 (td, J = 7.0, 2.6 Hz, 2H, CH₂-C≡CH), 2.05 (p, J = 7.0 Hz, 2H, azetidine-CH₂), 1.95 (t, J = 2.6 Hz, 1H, C≡CH)
¹³C NMR (101 MHz, CDCl₃)δ 83.5 (C≡CH), 68.5 (C≡CH), 56.0 (N-CH₂), 54.0 (N-CH₂-CH₂), 18.0 (azetidine-CH₂), 15.5 (CH₂-C≡CH)
Mass Spectrometry (ESI+)m/z calculated for C₇H₁₂N⁺ [M+H]⁺: 110.10; found: 110.10

Safety Precautions

  • Azetidine: Azetidine is a flammable and corrosive liquid. It can cause severe skin burns and eye damage.[4] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Homopropargyl Bromide (4-bromo-1-butyne): This reagent is a flammable liquid and is toxic if swallowed.[5] It can cause skin irritation and serious eye irritation.[5] Handle with care in a fume hood, avoiding inhalation of vapors and contact with skin and eyes.

  • General Precautions: The reaction should be conducted in a well-ventilated fume hood. Avoid sources of ignition. All glassware should be properly dried before use.

Troubleshooting

ProblemPossible CauseSolution
Low or no product formation Inactive reagentsEnsure all reagents are of high purity and the solvent is anhydrous.
Insufficient heating or reaction timeIncrease the reaction temperature or extend the reaction time and monitor by TLC or GC-MS.
Formation of multiple products Over-alkylation (quaternization)Use a slight excess of azetidine or add the homopropargyl bromide more slowly at a lower temperature.
Product streaks on TLC plate Basic nature of the amineAdd a small amount of triethylamine (e.g., 1%) to the TLC eluent.
Difficulty in purification Product co-elutes with impuritiesTry a different solvent system for column chromatography or consider purification by distillation under reduced pressure.

Conclusion

This application note provides a detailed and practical guide for the synthesis of 1-but-3-ynylazetidine. The described N-alkylation protocol is a robust and straightforward method for accessing this valuable synthetic intermediate. The terminal alkyne functionality of the product opens up a wide range of possibilities for further chemical transformations, making it a key building block for the development of novel compounds in the pharmaceutical and agrochemical industries.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing, 2021. [Link]

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 2026. [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, Vol. 84, No. 1, 2012. [Link]

  • Azetidine synthesis. Organic Chemistry Portal. [Link]

  • Preparation and Utility of N-Alkynyl Azoles in Synthesis. National Institutes of Health, 2016. [Link]

  • Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025. [Link]

  • Design and Synthesis of Two Azete Derivatives Using some Chemical Strategies. Biointerface Research in Applied Chemistry, 2021. [Link]

  • Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. RSC Publishing, 2023. [Link]

  • 4-Bromo-1-butyne. Chemsrc. [Link]

Sources

Protocol for alkylation of azetidine with 4-bromobut-1-yne

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Efficient N-Alkylation of Azetidine with 4-Bromobut-1-yne: A Protocol for Synthesizing a Versatile Building Block

Abstract

This document provides a comprehensive guide for the N-alkylation of azetidine with 4-bromobut-1-yne, yielding N-(but-3-yn-1-yl)azetidine. This product is a valuable building block in medicinal chemistry and drug discovery, combining the strained azetidine ring, a key pharmacophore, with a terminal alkyne handle suitable for click chemistry and other transformations. We will delve into the underlying reaction mechanism, provide a detailed, field-tested laboratory protocol, and discuss critical parameters for ensuring a successful and high-yield synthesis.

Introduction & Scientific Background

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant attention in pharmaceutical sciences.[1][2][3] Their inherent ring strain (approx. 25.4 kcal/mol) makes them conformationally restricted scaffolds, a desirable trait for designing potent and selective ligands for biological targets.[3][4] The incorporation of an azetidine moiety can improve physicochemical properties such as solubility and metabolic stability.

The target molecule, N-(but-3-yn-1-yl)azetidine, is of particular interest due to its bifunctional nature. The terminal alkyne serves as a versatile functional group, most notably for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This allows for the straightforward conjugation of the azetidine core to a wide array of molecules, including peptides, fluorophores, or larger drug fragments.

The synthesis described herein is a classic example of a bimolecular nucleophilic substitution (SN2) reaction, a fundamental transformation in organic chemistry.[5]

Reaction Mechanism and Experimental Rationale

The alkylation proceeds via a well-established SN2 mechanism. The lone pair of electrons on the nitrogen atom of azetidine acts as a nucleophile, attacking the electrophilic carbon atom of 4-bromobut-1-yne that is bonded to the bromine atom. This occurs in a single, concerted step where the new carbon-nitrogen bond forms simultaneously as the carbon-bromine bond is broken.

SN2_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_int Intermediate cluster_products Products Azetidine Azetidine (Nucleophile) TS [Azetidine---C---Br]‡ Azetidine->TS Nucleophilic Attack AlkylHalide 4-Bromobut-1-yne (Electrophile) AlkylHalide->TS Salt Azetidinium Bromide TS->Salt Leaving Group Departs Product N-(but-3-yn-1-yl)azetidine Salt->Product Deprotonation Byproduct KHCO₃ + KBr Base Base (e.g., K₂CO₃) Base->Salt

Caption: SN2 mechanism for azetidine alkylation.

Rationale for Reagent and Condition Selection
  • Solvent: A polar aprotic solvent such as Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) is ideal. These solvents effectively solvate the counter-ion of the base (e.g., K⁺) but do not strongly hydrogen-bond with the amine nucleophile, thus preserving its reactivity.

  • Base: A mild, non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) is the preferred choice. Its primary role is to neutralize the hydrobromic acid (HBr) generated during the reaction, which would otherwise protonate the starting azetidine, rendering it non-nucleophilic. K₂CO₃ is inexpensive, easily removed by filtration, and minimizes the risk of promoting elimination side reactions.[6]

  • Temperature: The reaction is typically performed at an elevated temperature (e.g., 60-80 °C) to ensure a reasonable reaction rate. The inherent ring strain of azetidine does not make it a particularly strong nucleophile, and heating helps overcome the activation energy barrier.[7] Monitoring by Thin Layer Chromatography (TLC) is crucial to avoid prolonged heating that could lead to side products.

  • Stoichiometry: A slight excess (1.1-1.2 equivalents) of the alkylating agent, 4-bromobut-1-yne, is often used to ensure complete consumption of the more valuable azetidine starting material. The base is used in greater excess (≥2.0 equivalents) to maintain a basic environment throughout the reaction.

Potential Side Reactions
  • Quaternization: The tertiary amine product can itself act as a nucleophile and react with another molecule of 4-bromobut-1-yne to form a quaternary ammonium salt. This is generally slower than the initial alkylation of the secondary amine but can be minimized by avoiding a large excess of the alkylating agent and by stopping the reaction upon consumption of the starting azetidine.

  • Elimination: With a stronger or more hindered base, 4-bromobut-1-yne could undergo an E2 elimination to form but-1-en-3-yne. The use of K₂CO₃ largely mitigates this pathway.[8]

Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. Adjust quantities accordingly for different scales.

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )Amount (mmol)Mass/VolumePurityCAS No.
Azetidine57.0910.00.57 g≥98%503-29-7
4-Bromobut-1-yne132.9911.01.46 g≥97%38771-21-0
Potassium Carbonate (K₂CO₃)138.2120.02.76 g≥99%, anhydrous584-08-7
Acetonitrile (MeCN)41.05-40 mLAnhydrous75-05-8
Ethyl Acetate--~200 mLACS Grade141-78-6
Hexanes--~200 mLACS Grade110-54-3
Saturated aq. NaCl (Brine)--~50 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)----7757-82-6
Silica Gel---60 Å, 230-400 mesh-
Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle with temperature controller

  • Nitrogen or Argon inlet

  • Glass funnel and filter paper

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Procedure

Experimental_Workflow A 1. Setup & Reagent Addition - Add Azetidine, K₂CO₃, MeCN to flask - Flush with N₂ B 2. Addition of Alkylating Agent - Add 4-bromobut-1-yne dropwise A->B C 3. Reaction - Heat to 70 °C - Stir for 12-18 hours - Monitor by TLC B->C D 4. Work-up - Cool to RT - Filter solids - Concentrate filtrate C->D E 5. Extraction - Redissolve in EtOAc - Wash with brine - Dry over Na₂SO₄ D->E F 6. Purification - Concentrate and purify by silica gel chromatography E->F G 7. Analysis - Characterize pure product (NMR, MS) F->G

Caption: General experimental workflow.

  • Reaction Setup: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add azetidine (0.57 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

  • Solvent Addition: Add anhydrous acetonitrile (40 mL).

  • Inert Atmosphere: Fit the flask with a reflux condenser and flush the system with nitrogen or argon for 5-10 minutes.

  • Addition of Electrophile: While stirring, add 4-bromobut-1-yne (1.46 g, 11.0 mmol) to the suspension at room temperature.

  • Heating and Monitoring: Heat the reaction mixture to 70 °C and allow it to stir vigorously. Monitor the reaction progress by TLC (e.g., using a 10% Methanol in Dichloromethane eluent system with KMnO₄ stain for visualization) until the azetidine spot is no longer visible (typically 12-18 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of celite or filter paper to remove the potassium salts, washing the filter cake with a small amount of acetonitrile.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Extraction: Redissolve the resulting crude oil in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer with saturated aqueous sodium chloride (brine, 2 x 25 mL) to remove any remaining inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil.

  • Purification: Purify the crude oil by flash column chromatography on silica gel. A gradient elution, for example, starting with 10% ethyl acetate in hexanes and gradually increasing to 40% ethyl acetate in hexanes, is typically effective at separating the product from unreacted starting material and any byproducts.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to afford N-(but-3-yn-1-yl)azetidine as a clear oil. Determine the yield and characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety and Handling

  • Azetidine: Corrosive, flammable, and harmful if swallowed or inhaled. Handle in a well-ventilated fume hood.

  • 4-Bromobut-1-yne: Lachrymator (causes tearing) and toxic. Avoid inhalation and contact with skin. Handle exclusively in a fume hood.

  • Acetonitrile: Flammable and toxic. Work in a fume hood and away from ignition sources.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves (e.g., nitrile) when performing this procedure.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient reaction time or temperature. Inactive base (absorbed moisture).Increase reaction time or temperature slightly (e.g., to 80 °C). Ensure K₂CO₃ is anhydrous.
Low Yield Loss of volatile product during solvent removal. Inefficient extraction/purification.Use caution during rotary evaporation (use a cool water bath). Ensure proper phase separation and complete elution from the column.
Presence of Side Products Reaction temperature too high or reaction time too long (leading to quaternization).Monitor the reaction closely by TLC and stop it once the starting material is consumed. Avoid excessive heating.
Product is a Salt Incomplete neutralization during work-up.Ensure sufficient washing with a neutral or slightly basic aqueous solution (e.g., saturated NaHCO₃) before the brine wash if the crude product appears to be a salt.

References

  • Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

  • Kaabi, A., et al. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkivoc, 2022(5), 87-97. Retrieved from [Link]

  • Blake, A. J., et al. (2005). Functionalised azetidines as ligands: species derived by selective alkylation at substituent-nitrogen. Dalton Transactions, (12), 2135-2144. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Request PDF. Retrieved from [Link]

  • Umesh, N., et al. (2011). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica, 3(3), 306-316.
  • Johnston, J. N., et al. (2014).
  • Mykhailiuk, P. K., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Retrieved from [Link]

  • Anderson, L. L., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry.
  • Ju, Y., & Varma, R. S. (2004).
  • Feula, A. (2013).
  • Urban, M., & Cisarova, I. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19, 3274-3286. Retrieved from [Link]

  • Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223-259.
  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc.
  • Al-Harrasi, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)
  • Kono, H., et al. (2011). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. Tetrahedron, 67(43), 8351-8359.
  • Shah, R., et al. (2017). Synthesis and Antibacterial Activity of Some New Substituted Azetidine Derivatives. Journal of Drug Delivery and Therapeutics, 7(7), 80-83.
  • Couty, F., & Evano, G. (2011). Preparation of 2‐substituted azetidines via C−H arylation.

Sources

Application Notes and Protocols for Click Chemistry: 1-But-3-ynylazetidine and Azides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2] This application note provides a detailed guide to the practical application of CuAAC for the conjugation of 1-but-3-ynylazetidine with a variety of organic azides. Azetidine moieties are increasingly sought-after scaffolds in medicinal chemistry, valued for their ability to impart favorable physicochemical properties such as improved solubility and metabolic stability.[3] The combination of the versatile triazole linker and the unique properties of the azetidine ring opens new avenues for the rapid generation of novel chemical entities with significant potential in drug discovery. Additionally, this guide will briefly cover the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), which provides access to the complementary 1,5-disubstituted triazole regioisomers.[4][5]

Introduction: The Power of Click Chemistry in Modern Drug Discovery

The concept of "click chemistry," introduced by K.B. Sharpless, champions the use of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[] The CuAAC reaction is the quintessential example of this philosophy, proceeding under mild, often aqueous conditions, and tolerating a broad range of functional groups.[7] This robustness makes it an ideal tool for the late-stage functionalization of complex molecules and the rapid assembly of compound libraries.

1-But-3-ynylazetidine is a particularly interesting building block, combining a terminal alkyne for click functionalization with a strained four-membered azetidine ring. The incorporation of azetidine scaffolds into drug candidates has been shown to enhance properties such as metabolic stability and receptor selectivity. The resulting 1,2,3-triazole linkage is not merely a passive spacer; it is a rigid, aromatic unit that can participate in hydrogen bonding and dipole interactions, contributing to the overall pharmacological profile of the molecule.[8]

This document will provide detailed protocols for both copper-catalyzed and ruthenium-catalyzed click reactions with 1-but-3-ynylazetidine, discuss key experimental parameters, and offer insights into the underlying mechanisms.

Reaction Schematics and Mechanisms

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction facilitates the [3+2] cycloaddition between a terminal alkyne and an azide, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer. The reaction is significantly accelerated by a copper(I) catalyst.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product A 1-But-3-ynylazetidine P Cu(I)-Acetylide Intermediate A->P Coordination B Organic Azide (R-N3) B->P C Cu(II) Precursor (e.g., CuSO4) D Reducing Agent (e.g., Na Ascorbate) E Cu(I) Stabilizing Ligand (optional) D->C Reduction F 1,4-Disubstituted 1,2,3-Triazole P->F Cycloaddition & Protonolysis

Figure 1: General workflow for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The mechanism involves the in situ reduction of a Cu(II) salt (e.g., CuSO₄) by sodium ascorbate to generate the active Cu(I) catalyst.[7] The Cu(I) species then coordinates with the terminal alkyne of 1-but-3-ynylazetidine to form a copper acetylide intermediate. This intermediate then reacts with the organic azide in a stepwise manner to form a six-membered metallacycle, which subsequently rearranges and, upon protonolysis, yields the stable 1,4-disubstituted triazole product and regenerates the Cu(I) catalyst.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

In contrast to the copper-catalyzed variant, the RuAAC reaction typically yields the 1,5-disubstituted 1,2,3-triazole regioisomer.[4] This complementary regioselectivity is a powerful tool for accessing a wider range of molecular architectures.

RuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product A 1-But-3-ynylazetidine P Ruthenacycle Intermediate A->P Oxidative Coupling B Organic Azide (R-N3) B->P C Ru(II) Catalyst (e.g., Cp*RuCl(COD)) F 1,5-Disubstituted 1,2,3-Triazole P->F Reductive Elimination

Figure 2: General workflow for the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).

The proposed mechanism for the RuAAC reaction involves the oxidative coupling of the alkyne and azide to the ruthenium center, forming a six-membered ruthenacycle intermediate.[9] This is followed by reductive elimination to afford the 1,5-disubstituted triazole product and regenerate the active ruthenium catalyst.

Experimental Protocols

General Considerations
  • Reagents and Solvents: All reagents should be of high purity. Solvents for the reaction should be of appropriate grade and degassed if necessary, particularly for CuAAC to minimize oxidation of the Cu(I) catalyst.

  • Protecting Groups: The azetidine nitrogen of 1-but-3-ynylazetidine is a secondary amine and may require protection (e.g., with a Boc group) depending on the desired final product and to avoid potential side reactions.

  • Reaction Monitoring: Reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • 1-But-3-ynylazetidine (or its N-protected derivative)

  • Organic azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of water and a co-solvent like t-butanol, DMSO, or THF)

Procedure:

  • In a clean, dry reaction vessel, dissolve the 1-but-3-ynylazetidine (1.0 eq.) and the organic azide (1.0-1.2 eq.) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2-0.5 eq.).

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.01-0.05 eq.).

  • To the stirring solution of the alkyne and azide, add the CuSO₄ solution, followed by the sodium ascorbate solution. A color change is often observed, indicating the formation of the active Cu(I) species.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-24 hours.

  • Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the pure 1,4-disubstituted 1,2,3-triazole.

Protocol for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

This protocol provides a general method for the synthesis of 1,5-disubstituted triazoles.

Materials:

  • 1-But-3-ynylazetidine (or its N-protected derivative)

  • Organic azide

  • Ruthenium catalyst (e.g., CpRuCl(COD) or [CpRuCl]₄)

  • Solvent (e.g., THF, dioxane, or toluene)

Procedure:

  • In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the 1-but-3-ynylazetidine (1.0 eq.) and the organic azide (1.0-1.2 eq.) in the chosen anhydrous solvent.

  • Add the ruthenium catalyst (0.01-0.05 eq.) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is then purified by column chromatography on silica gel to yield the pure 1,5-disubstituted 1,2,3-triazole.

Data Presentation and Comparison

The choice of catalyst and reaction conditions will depend on the desired regioisomer and the specific properties of the substrates. The following table summarizes key parameters for both CuAAC and RuAAC reactions.

ParameterCopper-Catalyzed (CuAAC)Ruthenium-Catalyzed (RuAAC)
Product 1,4-Disubstituted 1,2,3-Triazole1,5-Disubstituted 1,2,3-Triazole
Typical Catalyst CuSO₄/Sodium Ascorbate, CuI, CuBrCpRuCl(COD), [CpRuCl]₄
Catalyst Loading 1-5 mol%1-5 mol%
Solvents Aqueous mixtures (t-BuOH/H₂O, DMSO/H₂O), DMFAnhydrous THF, Dioxane, Toluene
Temperature Room TemperatureRoom Temperature to 60 °C
Reaction Time 1-24 hours1-24 hours
Functional Group Tolerance Excellent, but sensitive to some coordinating groupsGenerally excellent

Troubleshooting and Key Considerations

  • Low Yield (CuAAC):

    • Cause: Oxidation of Cu(I) to inactive Cu(II).

    • Solution: Ensure the use of freshly prepared sodium ascorbate solution. Degassing the solvent prior to use can also be beneficial. The use of a Cu(I) stabilizing ligand, such as TBTA or THPTA, can improve reaction efficiency.

  • Formation of Side Products:

    • Cause: Homocoupling of the terminal alkyne (Glaser coupling).

    • Solution: This is often promoted by an excess of copper catalyst and the presence of oxygen. Using the minimum effective amount of copper and maintaining an inert atmosphere can mitigate this.

  • Incomplete Reaction (RuAAC):

    • Cause: Catalyst deactivation or insufficient temperature.

    • Solution: Ensure the use of an active catalyst and anhydrous, degassed solvents. Gentle heating may be required for less reactive substrates.

  • Purification Challenges:

    • Cause: Residual metal catalyst in the final product.

    • Solution: Washing the organic extract with an aqueous solution of EDTA or ammonia can help to remove residual copper. For ruthenium, careful column chromatography is typically effective.

Applications in Drug Discovery and Chemical Biology

The triazole-azetidine conjugates synthesized via these methods are valuable scaffolds for a variety of applications:

  • Lead Generation: Rapidly create diverse libraries of compounds for high-throughput screening.

  • Structure-Activity Relationship (SAR) Studies: Systematically modify peripheral groups on the azide partner to probe interactions with biological targets.

  • Bioconjugation: The alkyne-functionalized azetidine can be "clicked" onto azide-modified biomolecules, such as proteins or nucleic acids, for labeling and tracking studies.[]

Conclusion

The click chemistry approach provides a powerful and reliable platform for the functionalization of 1-but-3-ynylazetidine. The choice between copper and ruthenium catalysis allows for the selective synthesis of either the 1,4- or 1,5-disubstituted triazole isomers, respectively. The mild reaction conditions, high yields, and broad functional group tolerance make these methods highly attractive for applications in medicinal chemistry, drug discovery, and beyond. The protocols and considerations outlined in this application note serve as a comprehensive guide for researchers looking to leverage the unique advantages of this versatile chemical transformation.

References

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. [Link]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. [Link]

  • Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Synthesis of 1,2,3-Triazoles. Mechanism of the 1,3-Dipolar Cycloaddition. Journal of the American Chemical Society, 127(1), 210–216. [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • CuAAC click triazole synthesis - laboratory experiment. YouTube. [Link]

  • Azide-alkyne Huisgen cycloaddition. Wikipedia. [Link]

  • The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures. MDPI. [Link]

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. The Scripps Research Institute. [Link]

  • Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition. Chemical Communications. [Link]

  • Click Chemistry Inspired Highly Facile Synthesis of Triazolyl Ethisterone Glycoconjugates. ResearchGate. [Link]

  • Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chalmers University of Technology. [Link]

  • Synthesis and NMR Spectroscopic Characterization of 1 H -1,2,3-Triazoles. ResearchGate. [Link]

  • Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. PMC. [Link]

  • Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. PubMed. [Link]

  • Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., ... & Fokin, V. V. (2008). Ruthenium-catalyzed azide− alkyne cycloaddition: scope and mechanism. Journal of the American Chemical Society, 130(28), 8923-8930. [Link]

  • “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders. PMC. [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC. [Link]

  • Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. ACS Publications. [Link]

  • 1H-1,2,3-triazole has previously abtained from phenyl azine and phenylacetylene and their derives in different ways. University of Science and Technology of China. [Link]

  • The Use of Azide-Alkyne Click Chemistry in Recent Syntheses and Applications of Polytriazole-based Nanostructured Polymers. ResearchGate. [Link]

  • Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. MDPI. [Link]

  • Selective Synthesis of Azoloyl NH-1,2,3-Triazoles and Azolyl Diazoketones: Experimental and Computational. ACS Publications. [Link]

  • The Design and Synthesis of a New Series of 1,2,3-Triazole-Cored Structures Tethering Aryl Urea and Their Highly Selective Cytotoxicity toward HepG2. PMC. [Link]

  • Synthesis of novel 17-β-triazol derivative of esteroid via click chemistry. ResearchGate. [Link]

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Using 1-But-3-ynylazetidine as a bioisostere in PROTAC linkers

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scientific Rationale

The Challenge: Traditional PROTAC linkers (PEG, linear alkyl chains) often suffer from poor permeability (high TPSA), metabolic instability, and high entropic penalties during ternary complex formation. While effective for initial screening, these flexible linkers frequently fail to optimize the cooperativity (


) required for potent degradation (

).

The Solution: 1-But-3-ynylazetidine This application note details the integration of 1-But-3-ynylazetidine as a high-value linker motif.[1] This scaffold acts as a rigid bioisostere for flexible alkyl-amines or piperazine rings.[1] It combines three critical design elements:

  • Conformational Restriction: The 4-membered azetidine ring reduces the degrees of freedom, minimizing the entropy loss upon ternary complex formation.

  • Bioisosterism: Azetidines lower lipophilicity (

    
    ) compared to piperidines and cyclobutanes, improving solubility and metabolic stability.
    
  • Click-Readiness: The

    
    -butynyl tail provides a terminal alkyne for rapid library generation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]
    

Part 2: Design Principles & Mechanism

Structural Bioisosterism

The 1-But-3-ynylazetidine moiety serves as a replacement for the common


-alkyl-piperazine or linear alkyl-amine linkers.[1]
  • Vector Geometry: The angle between the N-substituent and the C3-substituent in azetidine (

    
    160° in trans pseudo-equatorial) differs from piperazine (
    
    
    
    180°), allowing access to unique ternary complex geometries.
  • Physicochemical Profile:

    • Lower pKa: Azetidine nitrogen (

      
      ) is generally more basic than morpholine but less than piperidine, affecting cell permeability and lysosomal trapping.
      
    • Metabolic Stability: The strained ring is often resistant to oxidative

      
      -dealkylation compared to acyclic amines.
      
The "Click" Logic (CuAAC)

The terminal alkyne on the butyl chain enables a convergent synthesis strategy. By synthesizing a library of E3-ligand azides (e.g., Thalidomide-Azide, VHL-Azide), researchers can rapidly couple the 1-But-3-ynylazetidine-functionalized Warhead (POI ligand) to screen linker length and orientation.[1]

Diagram 1: Bioisosteric Replacement Logic This diagram illustrates how the Azetidine scaffold replaces traditional linkers to alter geometry and rigidity.

Bioisostere_Logic cluster_0 Traditional Linker cluster_1 1-But-3-ynylazetidine Scaffold PEG PEG Chain (High Entropy, Flexible) Azetidine Azetidine Ring (Rigid, Lower LogD) PEG->Azetidine Replaces (Reduces Entropy) Piperazine Piperazine (Lipophilic, Bulky) Piperazine->Azetidine Bioisostere (Alters Vector) Alkyne Butynyl Tail (Click Handle) Azetidine->Alkyne Covalently Linked Result Optimized PROTAC (High Cooperativity) Azetidine->Result Alkyne->Result

Caption: Transition from flexible PEG/Piperazine linkers to the rigid 1-But-3-ynylazetidine scaffold to enhance pre-organization.

Part 3: Experimental Protocol

Reagent Profile
  • Molecule: 1-(But-3-ynyl)azetidine-3-carboxylic acid (Representative functionalized scaffold).[1]

    • Note: The azetidine must be functionalized at C3 (e.g., -COOH, -NH2) to attach to the POI ligand. The N-position carries the alkyne for the E3 ligase connection (or vice versa).

  • Molecular Weight: ~153.18 g/mol .

  • Solubility: Soluble in DMSO, DMF, MeOH.

Synthesis Workflow (Convergent "Click" Assembly)

Step 1: Functionalization of the POI Ligand

  • Goal: Attach the Azetidine scaffold to the Protein of Interest (POI) ligand.

  • Reaction: Amide coupling (if C3 is -COOH) or

    
     (if C3 is -NH2).[1]
    
  • Protocol:

    • Dissolve POI-Amine (1.0 eq) and 1-(But-3-ynyl)azetidine-3-carboxylic acid (1.2 eq) in anhydrous DMF.

    • Add HATU (1.5 eq) and DIPEA (3.0 eq).

    • Stir at RT for 2–4 hours under

      
      .
      
    • QC: Verify formation of POI-Linker-Alkyne via LC-MS (

      
      ).
      

Step 2: Copper-Catalyzed Click Reaction (CuAAC)

  • Goal: Link the POI-Linker-Alkyne to the E3-Ligand-Azide.[1]

  • Reagents:

    • POI-Linker-Alkyne (from Step 1).[1]

    • E3-Ligand-Azide (e.g., Thalidomide-PEG-Azide).[1]

    • Catalyst:

      
       + THPTA (Ligand) + Sodium Ascorbate.
      
  • Protocol:

    • Dissolve Alkyne (1 eq) and Azide (1 eq) in

      
       (1:1) or DMSO.[2]
      
    • Prepare Catalyst Premix: Mix

      
       (0.1 eq) with THPTA (0.5 eq) in water. Add Sodium Ascorbate (0.5 eq).
      
    • Add Catalyst Premix to the reaction vial. Flush with

      
      .
      
    • Stir at RT for 1–12 hours. Monitor disappearance of Alkyne by LC-MS.[1]

    • Purification: Semi-prep HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid).

    • Lyophilize to obtain the final PROTAC.

Diagram 2: Synthesis Workflow Visualizing the convergent assembly using the Azetidine-Alkyne motif.

Synthesis_Workflow cluster_inputs Precursors POI POI Ligand (Amine) Step1 Step 1: Amide Coupling (HATU/DIPEA) POI->Step1 Azetidine 1-(But-3-ynyl) azetidine-3-COOH Azetidine->Step1 E3 E3 Ligand (Azide-Functionalized) Step2 Step 2: CuAAC Click (CuSO4/THPTA/Ascorbate) E3->Step2 Intermediate POI-Azetidine-Alkyne (Stable Intermediate) Step1->Intermediate Intermediate->Step2 Final Final PROTAC (Rigid Triazole-Azetidine Linker) Step2->Final

Caption: Convergent synthesis of PROTACs using the 1-But-3-ynylazetidine scaffold via Amide Coupling followed by Click Chemistry.

Part 4: Characterization & Data Analysis

Critical Quality Attributes (CQAs)

After synthesis, the PROTAC must be evaluated against specific criteria to validate the bioisostere's performance.

ParameterMethodTarget SpecificationRationale
Identity HRMS / 1H-NMRExact Mass / Triazole proton (~8.0 ppm)Confirm "Click" success and Azetidine integrity.
Solubility Kinetic Turbidimetry> 50 µM in PBS (pH 7.[1]4)Azetidine should improve solubility vs. cyclohexyl/alkyl linkers.[1]
Permeability PAMPA / Caco-2

cm/s
Lower LogD of azetidine aids membrane crossing.[1]
Stability Microsomal Assay

min
4-membered ring resistance to P450 oxidation.[1]
Ternary Complex Validation

The rigidity of the azetidine linker can drastically alter the ternary complex (POI-PROTAC-E3) stability.

  • Experiment: TR-FRET or AlphaLISA.

  • Observation: Compare the "Hook Effect" curve of the Azetidine-PROTAC vs. a PEG-PROTAC.

  • Success Metric: A shift in

    
     vs 
    
    
    
    indicating positive cooperativity (
    
    
    ).

Diagram 3: Ternary Complex Dynamics How the rigid azetidine linker facilitates productive E3-POI ubiquitination.

Ternary_Complex cluster_linker Linker Dynamics POI Target Protein (POI) Flexible Flexible PEG Linker High Entropy Cost Random Collisions POI->Flexible Rigid Azetidine Linker Pre-organized Induced Proximity POI->Rigid E3 E3 Ligase (VHL/CRBN) Ubiquitin Ubiquitin Transfer E3->Ubiquitin Flexible->E3 Weak Cooperativity Rigid->E3 High Cooperativity (Stable Complex) Ubiquitin->POI

Caption: Comparison of ternary complex formation. The rigid azetidine linker reduces entropic penalty, facilitating stable E3-POI interaction and ubiquitin transfer.

Part 5: References

  • Design of Rigid Linkers: Nalawansha, D. A., & Crews, C. M. (2020). PROTACs: An Emerging Therapeutic Modality in Precision Medicine.[3] Cell Chemical Biology. Link

  • Azetidine Synthesis & Bioisosterism: Richardson, P. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines. Royal Society of Chemistry. Link

  • Click Chemistry in PROTACs: Wurz, R. P., et al. (2018). A "Click" Chemistry Approach to PROTACs. Journal of Medicinal Chemistry. Link

  • Linker Effects on Cooperativity: Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology. Link

  • Azetidine-3-carboxylic acid Reagents: BroadPharm Product Data. PROTAC Linker Design Elements. Link

Sources

The Strategic Synthesis of Triazole-Substituted Azetidines: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Hybrid Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention due to their unique physicochemical properties.[1][2] Their inherent ring strain and three-dimensional character can confer improved metabolic stability, solubility, and target engagement compared to more flexible acyclic amines or larger heterocyclic systems.[1] Juxtaposed with the azetidine ring, the 1,2,3-triazole moiety, often synthesized via the highly efficient and regioselective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," offers a stable, rigid linker with a significant dipole moment, capable of engaging in hydrogen bonding and other non-covalent interactions within a biological target.[3][4][5] The resulting triazole-substituted azetidines represent a promising class of hybrid molecules, poised to address the challenges of developing novel therapeutics with enhanced pharmacological profiles.[6][7] This guide provides a comprehensive overview and detailed protocols for the synthesis of these valuable compounds, starting from the key intermediate, 1-but-3-ynylazetidine.

Workflow Overview: A Modular Approach to Triazole-Azetidine Hybrids

The synthesis of triazole-substituted azetidines from 1-but-3-ynylazetidine is a modular process that can be broken down into two primary stages: the preparation of the key alkyne-functionalized azetidine intermediate and its subsequent derivatization via CuAAC. This approach allows for the late-stage introduction of diverse functionalities through the choice of azide coupling partners.

Workflow A Azetidine B N-Boc-Azetidine A->B Boc Protection C N-Boc-1-but-3-ynylazetidine B->C Alkylation D 1-But-3-ynylazetidine C->D Boc Deprotection F Triazole-Substituted Azetidine D->F CuAAC E Organic Azide (R-N3) E->F CuAAC

Caption: General synthetic workflow for the preparation of triazole-substituted azetidines.

Part 1: Synthesis of the Key Intermediate: 1-But-3-ynylazetidine

The preparation of 1-but-3-ynylazetidine is a critical first step. A common and effective strategy involves the N-protection of azetidine, followed by alkylation with a suitable butynylating agent, and subsequent deprotection. The tert-butyloxycarbonyl (Boc) group is an excellent choice for protection due to its stability and the mild conditions required for its removal.[4][8]

Protocol 1.1: N-Boc Protection of Azetidine

Rationale: The Boc group protects the azetidine nitrogen from unwanted side reactions during the alkylation step. The reaction is typically carried out under basic conditions to facilitate the nucleophilic attack of the azetidine nitrogen on the di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • Azetidine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Water

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve azetidine (1.0 eq) in a mixture of DCM and water at 0 °C (ice bath).

  • Add a solution of NaOH (1.1 eq) in water dropwise to the stirring solution.

  • Add a solution of Boc₂O (1.1 eq) in DCM dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, separate the organic layer.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield N-Boc-azetidine, which can often be used in the next step without further purification.

Protocol 1.2: Alkylation of N-Boc-Azetidine

Rationale: This step introduces the butynyl group onto the azetidine nitrogen. Sodium hydride is a strong base used to deprotonate the N-H of N-Boc-azetidine, generating a nucleophilic anion that reacts with 4-bromo-1-butyne.

Materials:

  • N-Boc-azetidine

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • 4-Bromo-1-butyne

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • To a solution of N-Boc-azetidine (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add NaH (1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add 4-bromo-1-butyne (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with EtOAc (3 x 30 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel (e.g., using a gradient of hexane/EtOAc) to afford N-Boc-1-but-3-ynylazetidine.

Protocol 1.3: N-Boc Deprotection

Rationale: The final step to obtain the key intermediate is the removal of the Boc protecting group. Acidic conditions are typically employed for this transformation. Trifluoroacetic acid (TFA) in DCM is a common and effective reagent system.[9][10]

Materials:

  • N-Boc-1-but-3-ynylazetidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Dissolve N-Boc-1-but-3-ynylazetidine (1.0 eq) in DCM at 0 °C.

  • Add TFA (5-10 eq) dropwise to the solution.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Once the deprotection is complete, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and carefully neutralize with saturated aqueous NaHCO₃ solution until the effervescence ceases.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Carefully concentrate the filtrate under reduced pressure to obtain 1-but-3-ynylazetidine. Caution: The product is a volatile amine and should be handled with care. It is often used immediately in the next step.

Part 2: Synthesis of Triazole-Substituted Azetidines via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a powerful tool for the synthesis of 1,4-disubstituted 1,2,3-triazoles with high efficiency and regioselectivity.[11][12] The reaction involves the copper(I)-catalyzed cycloaddition of a terminal alkyne (1-but-3-ynylazetidine) with an organic azide.

CuAAC_Mechanism cluster_0 Catalytic Cycle A R-Alkyne C Copper Acetylide A->C B Cu(I) B->C E Copper Triazolide C->E D R'-Azide D->E E->B Regeneration F Triazole Product E->F

Caption: Simplified catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Protocol 2.1: General Procedure for CuAAC Reaction

Rationale: This protocol outlines a general method for the CuAAC reaction. Copper(II) sulfate is used as the copper source, and sodium ascorbate is added as a reducing agent to generate the active copper(I) catalyst in situ.[13][14] The reaction is often carried out in a mixture of t-butanol and water, which provides good solubility for a wide range of substrates.

Materials:

  • 1-But-3-ynylazetidine

  • Organic azide (R-N₃)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Water

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • In a reaction vial, dissolve 1-but-3-ynylazetidine (1.0 eq) and the desired organic azide (1.0-1.2 eq) in a 1:1 mixture of t-BuOH and water.

  • In a separate vial, prepare a fresh solution of CuSO₄·5H₂O (0.05-0.10 eq) in water.

  • In another vial, prepare a fresh solution of sodium ascorbate (0.10-0.20 eq) in water.

  • To the stirring solution of the alkyne and azide, add the CuSO₄ solution, followed by the sodium ascorbate solution.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction mixture may become heterogeneous.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, add saturated aqueous NH₄Cl solution and extract the mixture with EtOAc (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of DCM/methanol or hexane/EtOAc) to afford the desired triazole-substituted azetidine.[15]

Table 1: Representative Examples of Triazole-Substituted Azetidines

EntryAzide (R-N₃)ProductYield (%)
1Benzyl azide1-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)azetidine~90
2Phenyl azide1-((1-Phenyl-1H-1,2,3-triazol-4-yl)methyl)azetidine~85
31-Azido-4-fluorobenzene1-((1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)azetidine~88
42-Azidoethanol2-(4-((Azetidin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)ethanol~82

Part 3: Characterization of Triazole-Substituted Azetidines

Thorough characterization of the synthesized compounds is essential to confirm their structure and purity. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[16][17][18]

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is crucial for confirming the presence of both the azetidine and triazole moieties. Key signals to look for include:

    • The characteristic signals for the azetidine ring protons.

    • A singlet for the triazole proton (typically in the range of 7.5-8.5 ppm).

    • Signals corresponding to the substituent (R group) from the azide.

  • ¹³C NMR: The carbon NMR spectrum provides further confirmation of the carbon framework. Look for the signals of the azetidine carbons and the two distinct carbons of the triazole ring.

2. Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, which should match the calculated molecular weight, thus confirming the elemental composition.

Example Characterization Data for 1-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)azetidine:

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.75 (s, 1H, triazole-H), 7.40-7.30 (m, 5H, Ar-H), 5.50 (s, 2H, N-CH₂-Ar), 3.65 (s, 2H, triazole-CH₂-N), 3.25 (t, J = 7.2 Hz, 4H, azetidine-CH₂), 2.05 (quint, J = 7.2 Hz, 2H, azetidine-CH₂).

  • ¹³C NMR (100 MHz, CDCl₃) δ: 145.0, 134.5, 129.2, 128.8, 128.1, 122.5, 54.2, 53.8, 48.1, 17.5.

  • HRMS (ESI): m/z calculated for C₁₃H₁₇N₄ [M+H]⁺, found [M+H]⁺.

Conclusion and Future Perspectives

The synthetic route detailed in this guide provides a robust and versatile platform for the preparation of a wide array of triazole-substituted azetidines. The modularity of the CuAAC reaction allows for the facile generation of compound libraries for screening in various drug discovery programs. The unique combination of the azetidine scaffold and the triazole linker offers exciting opportunities to fine-tune the physicochemical and pharmacological properties of lead compounds, ultimately contributing to the development of next-generation therapeutics.

References

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  • ResearchGate. (2020). Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. Retrieved from [Link]

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  • National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

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  • ResearchGate. (2012). Facile One-Step Synthesis of N-α-Boc-1-alkyl-L-histidines. Retrieved from [Link]

  • Semantic Scholar. (2012). Synthesis and Biological Significance of Some 2-Azetidinone Derivatives. Retrieved from [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • Sarcouncil. (2024). A Review Article on Triazole Derivatives with Azetidinone Moiety and Biological Activity. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • University of Science and Technology of China. (n.d.). 1H-1,2,3-triazole has previously abtained from phenyl azine and phenylacetylene and their derives in different ways. Retrieved from [Link]

  • PubMed. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]

  • SciSpace. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Retrieved from [Link]

  • PubMed. (2019). Identification of N-Substituted Triazolo-azetidines as Novel Antibacterials Using pDualrep2 HTS Platform. Retrieved from [Link]

  • PubMed. (2015). Synthesis and antimycobacterial activity of azetidine-, quinazoline-, and triazolo-thiadiazole-containing pyrazines. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and NMR Spectroscopic Characterization of 1 H -1,2,3-Triazoles. Retrieved from [Link]

  • ResearchGate. (2016). A practical, catalytic and selective deprotection of a Boc group in N,N ´-diprotected amines using iron(III)-catalysis. Retrieved from [Link]

  • MDPI. (2020). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Retrieved from [Link]

  • KIT. (2024). Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][3][8][19]triazoles. Retrieved from [Link]

  • MDPI. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. Retrieved from [Link]

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  • ResearchGate. (2017). 1H-NMR data for the prepared 2-Azetidinone compounds (4a-j). Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Synthesis and biological evaluation of a triazole-based library of pyrido[2,3-d]pyrimidines as FGFR3 tyrosine kinase inhibitors. Retrieved from [Link]

  • Beilstein Journals. (2021). 1,2,3-Triazoles as leaving groups in SNAr–Arbuzov reactions: synthesis of C6-phosphonated purine derivatives. Retrieved from [Link]

  • MDPI. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]

  • ResearchGate. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Retrieved from [Link]

  • PJSIR. (1987). SYNTHESIS AND SOME REACTIONS OF HEXAHYDR0-3-0XO-I-ARYL-2-PHENANTHRENECAR- BOXANILIDES. Retrieved from [Link]

  • ResearchGate. (2017). 1H-NMR data for the prepared 2-Azetidinone compounds (4a-j). Retrieved from [Link]

Sources

Application Note: Bioorthogonal Labeling with Azetidine-Scaffolded Reagents

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for researchers in chemical biology and drug discovery. It addresses the specific advantages of Azetidine-containing scaffolds in bioorthogonal chemistry—primarily their ability to enhance solubility, tune fluorescence quantum yield, and improve the pharmacokinetics of labeling reagents.

Next-Generation Probes for Live-Cell Imaging and Proteomics [1]

Abstract & Strategic Value

Bioorthogonal chemistry (e.g., CuAAC, SPAAC, IEDDA) has revolutionized our ability to probe biological systems.[2] However, a persistent bottleneck remains: probe hydrophobicity . Traditional reagents (e.g., BODIPY-tetrazines, bulky cyclooctynes) often suffer from poor aqueous solubility, cell impermeability, and non-specific aggregation, leading to high background noise.

The Azetidine Solution: The azetidine scaffold—a strained, four-membered nitrogen heterocycle—has emerged as a "privileged structure" to solve these physicochemical challenges.[3] By incorporating azetidine rings into fluorophores (e.g., Azetidine-Coumarins, AzPax) or using them as hydrophilic linkers, researchers can:

  • Lower LogD: Reduce lipophilicity compared to piperidine/pyrrolidine analogs, enhancing water solubility.[3]

  • Tune Electronics: Modulate the electron-donating capability of fluorophore auxochromes, significantly boosting quantum yield (

    
    ).
    
  • Minimize Steric Bulk: Maintain a compact footprint for better tissue penetration.

This guide details the application of Azetidine-Enhanced Tetrazine Probes for Inverse Electron Demand Diels-Alder (IEDDA) labeling in live cells.[1]

Technical Deep Dive: The Azetidine Advantage

Structural & Electronic Impact

In fluorescent labeling reagents, the azetidine ring often replaces larger dialkylamino groups (like diethylamine or julolidine) on the fluorophore core.

  • Conformational Restriction: The rigid ring prevents non-radiative decay pathways associated with bond rotation, leading to brighter fluorophores.

  • Solubility: The high

    
     character and lower molecular weight of the azetidine ring improve the hydrophilic profile of the probe, reducing "sticky" hydrophobic interactions with cellular membranes.
    
Mechanism of Action (IEDDA Labeling)

The protocol below utilizes an Azetidine-functionalized Tetrazine (Az-Tet) probe.

  • Reaction: The tetrazine moiety reacts specifically with a trans-cyclooctene (TCO) or cyclopropene tag on the target protein.

  • Fluorogenicity: The probe is designed to be "dark" (quenched) in its unreacted state due to Photoinduced Electron Transfer (PeT) from the tetrazine to the fluorophore. Upon reaction with TCO, the PeT pathway is broken, restoring fluorescence. The azetidine scaffold ensures the fluorophore itself has a high maximum brightness once activated.

Visualization: Chemical Logic & Workflow

Diagram: The Azetidine Effect

Mechanism of solubility enhancement and fluorescence activation.

AzetidineLogic StandardProbe Standard Probe (e.g., Diethylamino-Coumarin) High LogD (Lipophilic) Prone to Aggregation AzetidineMod Azetidine Scaffold Modification StandardProbe->AzetidineMod Chemical Optimization AzProbe Azetidine-Enhanced Probe (Az-Tet) Low LogD (Hydrophilic) High Quantum Yield AzetidineMod->AzProbe Resulting Reagent Complex Fluorescent Conjugate (Ligated Product) Signal ON AzProbe->Complex IEDDA Reaction (Fast Kinetics) Target Target Protein (TCO-Tagged) Target->Complex Specific Binding

Figure 1: Comparison of standard hydrophobic probes vs. Azetidine-optimized reagents. The azetidine modification lowers lipophilicity and enhances optical properties.

Experimental Protocol: Live-Cell Labeling

Objective: Labeling of intracellular Actin filaments tagged with TCO using an Azetidine-Coumarin-Tetrazine probe.

Reagents & Materials
ReagentDescriptionStorage
Az-Tet Probe Azetidine-Coumarin-Tetrazine (e.g., 1 mM in DMSO)-20°C, Dark
TCO-Star™ Reagent TCO-PEG4-NHS (for chemical tagging) or TCO-Amino Acid-20°C, Desiccated
POI-HaloTag Plasmid expressing HaloTag-Actin fusion-20°C
Halo-TCO Ligand HaloTag ligand conjugated to TCO-20°C
Live Cell Media DMEM/F12 (phenol-red free) + 10% FBS4°C
Wash Buffer HBSS or PBS (+Mg/Ca)RT
Step-by-Step Methodology
Phase 1: Expression & Targeting (24 Hours Prior)[1]
  • Seed Cells: Plate HeLa or COS-7 cells in a specific imaging dish (e.g., 35 mm glass-bottom) to reach 60-70% confluency.

  • Transfection: Transfect cells with the POI-HaloTag plasmid using standard lipofection protocols.

  • Incubation: Incubate at 37°C / 5% CO₂ for 18–24 hours to allow protein expression.

Phase 2: TCO Incorporation (Day of Experiment)
  • Pulse with Ligand: Dilute the Halo-TCO Ligand to 5 µM in fresh culture media.

  • Labeling: Replace cell media with the TCO-ligand media. Incubate for 30 minutes at 37°C.

    • Note: This step installs the bioorthogonal handle (TCO) onto the protein of interest.

  • Wash: Aspirate media and wash cells 3× with warm HBSS to remove unbound TCO ligand.

    • Critical: Thorough washing is essential to prevent background reaction with the tetrazine probe in the supernatant.

Phase 3: Bioorthogonal Labeling with Az-Tet[1]
  • Probe Preparation: Dilute the Az-Tet Probe stock (1 mM) to a working concentration of 250 nM – 500 nM in warm, phenol-red free media.

    • Expert Tip: Azetidine probes are more soluble than standard probes, but always vortex the stock vigorously before dilution to ensure homogeneity.

  • Incubation: Add the probe solution to the cells. Incubate for 15–30 minutes at 37°C.

    • Kinetics: The IEDDA reaction is extremely fast (

      
      ).[1] Short incubation times suffice.
      
  • No-Wash Imaging (Optional): Due to the fluorogenic nature (turn-on) of the Az-Tet probe, washing is often unnecessary.[1] However, for maximum signal-to-noise ratio (SNR), replace media with fresh Live Cell Imaging Solution.[1]

Phase 4: Image Acquisition[1]
  • Microscopy: Transfer cells to a confocal or epifluorescence microscope.

  • Settings: Excitation/Emission depends on the specific fluorophore scaffold.

    • Example for Azetidine-Coumarin: Ex: 405 nm / Em: 450–500 nm.

    • Example for Azetidine-Rhodamine: Ex: 561 nm / Em: 580–620 nm.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background Probe aggregation or non-specific uptake.Reduce probe concentration to 100 nM. Ensure the Azetidine scaffold is used (check LogD < 3.0).
No Signal TCO ligand did not bind or Tetrazine hydrolysis.Verify HaloTag expression. Use fresh TCO ligand (TCO is prone to isomerization to cis-isomer which is unreactive).[1]
Punctate Staining Lysosomal trapping of probe.This is common with basic amines. The Azetidine ring reduces basicity compared to diethylamine, but if trapping occurs, reduce incubation time to <15 min.

Workflow Visualization

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Targeting cluster_2 Phase 3: Labeling Step1 Transfect Cells (POI-HaloTag) Step2 Incubate 24h (Protein Expression) Step1->Step2 Step3 Add Halo-TCO Ligand (30 min, 37°C) Step2->Step3 Step4 Wash 3x HBSS (Remove Unbound TCO) Step3->Step4 Step5 Add Azetidine-Tetrazine Probe (250 nM, 15 min) Step4->Step5 Step6 IEDDA Reaction Occurs (Fluorescence Turn-On) Step5->Step6

Figure 2: Experimental workflow for live-cell labeling using Azetidine-Tetrazine reagents.

References

  • Azetidine-bearing PaX (AzPax)

    • Title: Bioorthogonal Reactions in Bioimaging.[2][4][5][6][7][8]

    • Source: NIH / PMC (2024).
    • Context: Describes the "AzPax" scaffold for high quantum yield and solubility in photoactiv
    • URL:[Link][1]

  • Azetidine-Coumarin Fluorophores

    • Title: Bioorthogonally activated probes for precise fluorescence imaging.[5][6][8]

    • Source: Chemical Society Reviews (2024).
    • Context: Confirms that attaching an azetidine moiety to the coumarin scaffold improves fluorescence quantum yield and enables wash-free labeling.
    • URL:[Link]

  • Azetidine Scaffolds in Drug Discovery (Physicochemical Properties)

    • Title: The Azetidine Scaffold: A Privileged Structure in Drug Discovery.[9]

    • Source: BenchChem Technical Guide.
    • Context: Details the structural advantages (LogD, conformational constraint) of azetidines over other heterocycles.
  • Tetrazine Bioorthogonal Chemistry

    • Title: Tetrazine bioorthogonal chemistry derived in vivo imaging.[4][5][6]

    • Source: NIH / PMC.
    • Context: General background on Tetrazine ligation kinetics and fluorogenic mechanisms.
    • URL:[Link][1]

Sources

Application Note: Synthesis of N-Functionalized Azetidines via Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: February 2026


 and 

Functionalization of Azetidine Cores

Executive Summary

Azetidines (4-membered saturated nitrogen heterocycles) have emerged as critical bioisosteres in modern drug discovery.[1][2] Their high ring strain (~25.4 kcal/mol) and specific "pucker" angle allow them to modulate the physicochemical properties of drug candidates—specifically lowering


 and improving metabolic stability compared to their acyclic amine or pyrrolidine counterparts.

However, this same ring strain presents a synthetic paradox: the ring is reactive enough to facilitate functionalization but unstable enough to undergo rapid ring-opening decomposition or polymerization if handled incorrectly.

This guide details the nucleophilic substitution workflows for synthesizing N-functionalized azetidines. It moves beyond standard literature to address the practical "handling" nuances required to maintain ring integrity during


 (alkylation) and 

(arylation) sequences.

Critical Handling: The "Free Base" Trap

Before initiating any protocol, researchers must understand the volatility and instability of the azetidine free base.

  • The Problem: Azetidine hydrochloride is a stable solid. The free base (b.p. ~61°C) is a volatile liquid that polymerizes rapidly upon exposure to Lewis acids or prolonged storage.

  • The Solution: Avoid isolating the free base whenever possible.[3] All protocols below utilize in situ neutralization strategies to generate the nucleophile transiently in the reaction matrix.

Decision Matrix: Selecting the Route

Azetidine_Workflow Start Target: N-Functionalized Azetidine Q1 Does the Azetidine Ring Exist? Start->Q1 Branch_No No: De Novo Synthesis Q1->Branch_No Precursors only Branch_Yes Yes: Functionalization Q1->Branch_Yes Azetidine HCl Salt Route_C Gamma-Haloamine Cyclization (Protocol C: Intramolecular) Branch_No->Route_C Sub_Q Electrophile Type? Branch_Yes->Sub_Q Route_A Alkyl Halide/Mesylate (Protocol A: SN2) Sub_Q->Route_A sp3 Carbon Route_B Electron-Deficient Aryl Halide (Protocol B: SNAr) Sub_Q->Route_B sp2 Carbon (Activated) QC QC Checkpoint: 1H NMR (3.0-4.0 ppm region) Route_A->QC QC: Check for Ring Opening Route_B->QC Route_C->QC

Figure 1: Strategic decision tree for N-functionalization. Selecting the correct pathway minimizes the risk of ring degradation.

Protocol A: Direct N-Alkylation ( )

Objective: Introduction of alkyl chains or benzylic groups. Mechanism: Intermolecular


 displacement.
Challenge:  Preventing over-alkylation (quaternization) and ring opening.
Materials
  • Substrate: Azetidine HCl (1.0 equiv)

  • Electrophile: Primary alkyl bromide/iodide or benzyl bromide (1.05 equiv). Note: Secondary halides often result in elimination due to the basicity of azetidine.

  • Base: Cesium Carbonate (

    
    ) or DIPEA.
    
  • Solvent: Acetonitrile (MeCN) – Anhydrous.

Step-by-Step Methodology
  • In Situ Neutralization:

    • Charge a reaction vial with Azetidine HCl (1.0 mmol) and anhydrous MeCN (5 mL, 0.2 M).

    • Add

      
       (3.0 equiv). Stir at room temperature (RT) for 15 minutes.
      
    • Why: This heterogeneous mixture slowly releases the free base, keeping its concentration low relative to the electrophile, which suppresses dimerization.

  • Electrophile Addition:

    • Add the alkyl halide (1.05 equiv) dropwise.

    • Caution: If the reaction is exothermic, cool to 0°C during addition.

  • Reaction Phase:

    • Heat to 40–60°C. Monitor via LCMS.

    • Stop Point: Most primary halides react within 2–4 hours. Do not overheat (>80°C) as thermodynamic ring opening becomes favorable.

  • Workup (Critical):

    • Filter off inorganic salts.[3]

    • Do not concentrate to dryness if the product is low molecular weight (volatility risk).

    • Dilute with DCM, wash with dilute

      
      . Dry over 
      
      
      
      .
  • Purification:

    • Flash chromatography on silica (DCM/MeOH gradients).

    • Note: Azetidines often streak on silica. Add 1%

      
       or 
      
      
      
      to the eluent.

Protocol B: N-Arylation via

Objective: Synthesis of N-aryl azetidines (common in kinase inhibitors). Mechanism: Nucleophilic Aromatic Substitution via Meisenheimer Complex.[3][4][5] Scope: Requires electron-withdrawing groups (EWG) on the aryl ring (e.g., -NO2, -CN, -F, Pyridine N-oxides).

Materials
  • Substrate: Azetidine HCl (1.0 equiv).

  • Electrophile: 2-Fluoronitrobenzene, 4-Chloropyridine, or similar activated heteroaryl.

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.5 equiv).

  • Solvent: DMSO or DMF (Polar aprotic is essential for

    
    ).
    
Step-by-Step Methodology
  • Preparation:

    • Dissolve the aryl halide (1.0 equiv) in DMSO (0.5 M).

    • Add DIPEA (2.5 equiv).

  • Nucleophile Addition:

    • Add Azetidine HCl (1.1 equiv) as a solid in one portion.

    • Why: Adding the salt directly to the basic solution ensures immediate capture of the free base by the electrophile.

  • Thermal Activation:

    • Heat to 80–100°C.

    • Mechanism Check: The reaction proceeds through a charged Meisenheimer intermediate.[3] The polar solvent stabilizes this transition state.

  • Quench & Isolation:

    • Cool to RT. Pour into ice water.

    • Precipitation: Many N-aryl azetidines are lipophilic solids and will precipitate. Filter and wash with water.

    • Extraction: If no precipitate, extract with EtOAc. Wash organic layer extensively with water (to remove DMSO) and brine.

Data Summary: Leaving Group & Solvent Effects[3]
ParameterRecommendationRationale
Leaving Group F > Cl >> BrIn

, the rate-determining step is nucleophilic attack.[4] Fluorine's electronegativity lowers the LUMO energy, accelerating attack.
Solvent DMSO > DMF > MeCNHigh dielectric constant stabilizes the anionic Meisenheimer intermediate.
Temperature 60–100°CActivation energy for aromatic substitution is higher than aliphatic

.

Protocol C: De Novo Synthesis (Intramolecular Cyclization)

Objective: Creating the ring with the N-functional group already attached. Context: Used when direct alkylation is sterically difficult or the azetidine salt is unavailable.

Pathway: -Haloamine Cyclization


  • Precursor: Start with N-substituted 3-amino-1-propanol.

  • Activation: Convert alcohol to Mesylate (MsCl,

    
    , DCM, 0°C).
    
  • Cyclization:

    • Dissolve the crude mesylate in MeCN.

    • Add excess

      
       or 
      
      
      
      . Reflux.
    • Kinetic vs. Thermodynamic: 4-membered ring formation is kinetically favored over intermolecular polymerization at high dilution (0.05 M).

Troubleshooting & QC: The "Butterfly" Effect

Azetidines exist in a puckered "butterfly" conformation to relieve torsional strain. This strain makes them susceptible to ring opening.[6]

Diagnostic: Ring Opening

If the reaction mixture becomes acidic, or if strong nucleophiles are present at high heat, the ring will open.

QC Check (1H NMR):

  • Intact Azetidine: Look for distinct multiplets at 3.0 – 4.5 ppm (integrating to 4H).

  • Ring Opened (Linear): Signals shift upfield to 2.5 – 3.0 ppm (typical of linear amines) and the integration pattern changes.

Mechanism_Risk Azetidine Intact Azetidine (Strained) Protonation N-Protonation (Activated) Azetidine->Protonation H+ Acid Acid/Nu- Attack Nucleophilic Attack at C2/C4 Protonation->Attack Nu- Linear Linear Amine (Thermodynamic Sink) Attack->Linear Ring Opening

Figure 2: The decomposition pathway. Protonation of the nitrogen increases the electrophilicity of the adjacent carbons, inviting nucleophilic attack and relieving ring strain.

References

  • Couty, F., & Evano, G. (2006).[3] Synthesis of azetidines and their application in organic chemistry. Organic Preparations and Procedures International. Link

  • Mughal, H., & Szostak, M. (2021).[3][7][8] Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. Link

  • Hillier, M. C., & Chen, C. Y. (2006).[9] A Straightforward Synthesis of Various 1,3-Disubstituted Azetidines. The Journal of Organic Chemistry. Link

  • Fawcett, A., et al. (2019).[9] Strain-Release-Driven Homologation of Boronic Esters: Application to the Synthesis of Azetidines. Journal of the American Chemical Society. Link

  • Lowe, G. (2010). Azetidines in Medicinal Chemistry. In: Heterocycles in Medicinal Chemistry. Link

Sources

Troubleshooting & Optimization

Preventing polymerization of 1-But-3-ynylazetidine during storage

Author: BenchChem Technical Support Team. Date: February 2026

Critical Alert: High Reactivity and Polymerization Risk

1-But-3-ynylazetidine is a high-energy molecule containing both a strained azetidine ring and a reactive terminal alkyne. This unique structure makes it an invaluable building block for novel chemistries but also renders it susceptible to rapid, spontaneous polymerization upon improper handling or storage. This guide provides essential information to mitigate these risks.

Frequently Asked Questions (FAQs)

Q1: What is 1-But-3-ynylazetidine and what makes it unstable?

1-But-3-ynylazetidine is a bifunctional organic compound featuring a four-membered, nitrogen-containing azetidine ring and a terminal alkyne group. Its instability arises from two primary sources:

  • Ring Strain: The azetidine ring possesses significant angle strain (approx. 25.4 kcal/mol), making it prone to ring-opening reactions.[1]

  • Alkyne Reactivity: Terminal alkynes are high-energy functional groups that can undergo various reactions, including highly exothermic addition polymerization.[2] This reactivity is analogous to simple enynes like vinylacetylene, which are known to be thermally unstable.[2][3]

The combination of these two features in one molecule creates a system with a strong thermodynamic driving force towards polymerization to relieve this strain and energy.

Q2: How can I visually identify if my sample of 1-But-3-ynylazetidine has started to polymerize?

Polymerization can often be detected through simple physical inspection. Key indicators include:

  • Increased Viscosity: The sample will appear thicker, less mobile, or more "syrupy" than a fresh, pure sample.

  • Color Change: The compound may develop a yellow or brown tint.

  • Precipitation/Solidification: The formation of solid particles, cloudiness, or complete solidification of the material is a definitive sign of advanced polymerization.

If you observe any of these changes, the material's purity is compromised, and it may not be suitable for your experiment. Proceed to the troubleshooting section for guidance.

Q3: What are the ideal storage conditions to maximize the shelf-life of this reagent?

To minimize the risk of polymerization and degradation, strict storage protocols are mandatory. The goal is to limit the energy input (heat, light) and exposure to potential initiators (oxygen, moisture, contaminants).

ParameterRecommended ConditionRationale
Temperature -20°C or lowerReduces the kinetic rate of polymerization. Standard recommendation for reactive reagents.[4]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation, which can form unstable peroxides and initiate radical polymerization.[2]
Light Amber vial / Store in DarkProtects the compound from light-induced radical formation.[4]
Container Tightly sealed, clean glass vial with a PTFE-lined capPrevents contamination from moisture and air. Avoids potential reactions with plasticizers or other materials.
Q4: Should I use a chemical inhibitor? Which one and at what concentration?

Yes, for long-term storage, adding a polymerization inhibitor is highly recommended. Inhibitors function by scavenging free radicals, which are common initiators of alkyne polymerization.[5][6]

InhibitorRecommended Concentration (w/w)Comments
Butylated Hydroxytoluene (BHT) 50 - 200 ppm (0.005 - 0.02%)A common and effective phenolic antioxidant. Often preferred for its solubility in organic compounds.[7][8]
4-Methoxyphenol (MEHQ) 50 - 200 ppm (0.005 - 0.02%)Another widely used inhibitor for reactive monomers.[7][8]

Important: The presence of an inhibitor may interfere with downstream applications (e.g., catalysis). See Protocol II for information on inhibitor removal. Always note the inhibitor and its concentration on the vial label.

Troubleshooting Guide

This section addresses common issues encountered by users.

Problem: My freshly delivered vial of 1-But-3-ynylazetidine already appears viscous.
  • Causality: The compound may have been exposed to elevated temperatures during shipping or customs inspection, initiating polymerization.

  • Recommended Action: Do not use the material. Contact the supplier immediately for a replacement and provide details of the shipment tracking. Before discarding, perform a QC check (Protocol III) to confirm polymerization and provide data to the supplier.

Problem: My NMR or GC-MS analysis shows unexpected peaks or a diminished peak for the monomer.
  • Causality: This is a strong indication that the monomer has begun to oligomerize or polymerize. In ¹H NMR, you may observe significant peak broadening in addition to the disappearance of the sharp signals corresponding to the monomer. In GC-MS, you will see a decrease in the area of the monomer peak over time.[9][10][11]

  • Recommended Action: Follow the workflow below.

G cluster_0 Troubleshooting Workflow for Purity Issues start Anomalous Analytical Data (NMR, GC-MS) qc_check Perform QC Check (See Protocol III) start->qc_check is_polymer Is Polymer Content >5%? qc_check->is_polymer discard Discard Material & Reorder is_polymer->discard Yes use_caution Use Immediately with Caution (Adjust Stoichiometry) is_polymer->use_caution No purify Consider Purification (High-Vacuum Distillation) Advanced Users Only discard->purify Alternative G cluster_0 Monomer 1-But-3-ynylazetidine Monomer Radical_Monomer Activated Monomer (Radical) Polymer_Chain Growing Polymer Chain (Oligomer/Polymer) Initiator Initiator (R.) (e.g., from O₂, light, heat) Initiator->Monomer Initiation Radical_Monomer->Monomer Propagation Inhibitor Inhibitor (e.g., BHT) Radical_Monomer->Inhibitor Inhibition Termination Terminated Chain (Stable)

Sources

Troubleshooting low yields in N-alkylation of azetidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Alkylation of Azetidine Hydrochloride

Welcome to the technical support center for troubleshooting N-alkylation reactions of azetidine hydrochloride. N-alkylated azetidines are valuable scaffolds in medicinal chemistry, prized for their ability to impart unique physicochemical properties to drug candidates.[1][2] However, their synthesis, particularly starting from the common hydrochloride salt, is often plagued by low yields and frustrating side reactions.

This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, actionable insights to overcome these challenges. We will move beyond simple procedural lists to explain the underlying chemical principles—the "why" behind the "how"—to empower you to optimize your specific reaction.

Core Troubleshooting: Question & Answer

Q1: I'm attempting an N-alkylation of azetidine hydrochloride, but my yields are consistently low or I see no reaction at all. What is the most likely cause?

A1: The primary culprit is almost always inadequate management of the acid-base chemistry.

Azetidine hydrochloride is a salt. The nitrogen atom, which you intend to be your nucleophile, is protonated, forming an azetidinium cation. In this state, the lone pair of electrons is unavailable for nucleophilic attack on your alkylating agent.[3] Before any alkylation can occur, this proton must be neutralized.

Furthermore, the N-alkylation reaction itself (an SN2 reaction) generates one equivalent of acid (HX, where X is the leaving group from your alkylating agent). This newly formed acid will immediately protonate any available free azetidine, shutting down the reaction.

Therefore, the core issue is twofold:

  • Initial Protonation: The starting material is not a nucleophile.

  • In-Situ Quenching: The reaction quenches itself by producing acid.

To achieve a successful reaction, you must add a sufficient amount of a suitable base to both neutralize the initial hydrochloride salt and scavenge the acid produced during the alkylation. A common mistake is using only one equivalent of base, which leads to, at best, a theoretical maximum yield of 50% (and practically much lower).

Key Takeaway: You need at least two equivalents of base relative to the azetidine hydrochloride. One equivalent to "freebase" the azetidine and a second equivalent to neutralize the acid byproduct of the alkylation.

Acid_Base_Equilibrium cluster_0 Step 1: Freebasing cluster_1 Step 2: Alkylation & Neutralization Azetidinium_Cl Azetidine•HCl (Non-nucleophilic) Azetidine_Free Azetidine (Nucleophilic) Azetidinium_Cl->Azetidine_Free + Base_1 Base (1 equiv.) Salt_1 [Base-H]+Cl- Azetidine_Free->Salt_1 + Azetidine_Free_2 Azetidine Product N-Alkyl Azetidine Azetidine_Free_2->Product + R_X R-X (Alkylating Agent) HX H-X (Acid Byproduct) Product->HX + Salt_2 [Base-H]+X- HX->Salt_2 + Base_2 Base (1 equiv.)

Caption: Workflow for successful N-alkylation of azetidine hydrochloride.

Q2: How do I select the appropriate base and solvent for my reaction?

A2: The choice of base and solvent are critically linked and depend on the reactivity of your alkylating agent.

The goal is to choose a base strong enough to deprotonate the azetidinium ion (pKa ≈ 11.2) and the resulting acid byproduct, but not so strong that it promotes side reactions like elimination.[4] The solvent must be able to dissolve the reactants and not interfere with the reaction.

Base Selection:

BasepKa (Conjugate Acid)StoichiometryProsCons
K₂CO₃ / Cs₂CO₃ ~10.32.5 - 3.0 equiv.Inexpensive, mild, easy to remove. Cesium carbonate is more soluble in organic solvents.[2][5]May be too weak for less reactive alkylating agents (e.g., alkyl chlorides). Reaction may require heat.
Triethylamine (TEA) ~10.752.2 - 2.5 equiv.Organic-soluble, good for many alkylations.Can be alkylated itself to form a quaternary ammonium salt, leading to impurities.[5]
DIPEA (Hünig's Base) ~11.02.2 - 2.5 equiv.Sterically hindered and non-nucleophilic; will not be alkylated.[5]More expensive than TEA.
Potassium Hydroxide (KOH) ~15.72.2 - 3.0 equiv.Strong, inexpensive, effective for stubborn alkylations.Poorly soluble in many organic solvents; often requires a biphasic system (e.g., THF/H₂O) or a phase-transfer catalyst.[6]
Sodium Hydride (NaH) ~362.2 equiv.Very strong base for deprotonating weakly nucleophilic amines.Highly reactive, moisture-sensitive, increases risk of elimination side reactions.[5]

Expert Insight: Start with potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile. It is often sufficient, especially with reactive alkylating agents like alkyl iodides or bromides. If the reaction is sluggish, switching to a more soluble base like DIPEA or using a stronger base system like KOH in THF/H₂O may be necessary.

Solvent Selection:

  • Polar Aprotic Solvents (DMF, Acetonitrile, DMSO): These are generally the best choice. They are effective at dissolving the amine salt and stabilizing the charged transition state of the SN2 reaction without interfering.[5]

  • Ethereal Solvents (THF, Dioxane): Good choices, but may have lower solubility for the hydrochloride salt. Often used with stronger, more soluble bases.

  • Protic Solvents (Alcohols): Generally avoided as they can compete with the azetidine as a nucleophile, leading to ether byproducts.

Q3: My reaction is slow and starting material remains even with the right base. What can I do?

A3: This points to an issue with reaction kinetics, likely related to temperature or the reactivity of your alkylating agent.

  • Increase Temperature: Many N-alkylations require heating. A typical starting point is 50-80 °C. For very unreactive alkylating agents like alkyl chlorides, temperatures above 100 °C may be needed.[5] Microwave irradiation can also be effective for accelerating slow reactions.[6]

  • Improve Leaving Group Quality: The rate of an SN2 reaction is highly dependent on the leaving group. The general reactivity trend is: R-I > R-OTf > R-Br > R-OTs >> R-Cl.[5] If you are using an alkyl chloride and getting low conversion, consider converting it to the more reactive alkyl iodide. This can be done in situ by adding a catalytic amount of sodium iodide or potassium iodide (the Finkelstein reaction).[5]

  • Check for Volatility: Low molecular weight azetidines can be volatile.[7] If your reaction is heated in an open or poorly sealed vessel, you may be losing product or starting material over time. Ensure your reaction is conducted in a sealed vessel if heating for extended periods.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Base Is Base Stoichiometry ≥ 2 equiv.? Start->Check_Base Check_SM Is Starting Material Consumed? Check_Base->Check_SM Yes Adjust_Base Adjust Base: - Use ≥ 2 equiv. - Check pKa Check_Base->Adjust_Base No Increase_Temp Increase Temperature (50-100 °C) Check_SM->Increase_Temp No Check_Side_Products Analyze for Side Products (Elimination, Over-alkylation) Check_SM->Check_Side_Products Yes Improve_LG Improve Leaving Group (e.g., add NaI for R-Cl) Increase_Temp->Improve_LG Improve_LG->Start Re-run Success Reaction Optimized Check_Side_Products->Success Adjust_Base->Start Re-run

Caption: A decision tree for troubleshooting low-yield N-alkylations.

Q4: I am seeing significant side products. What are they and how can I prevent them?

A4: The two most common side reactions are elimination and over-alkylation.

  • Elimination (E2 Reaction): If your alkylating agent has a hydrogen on the carbon beta to the leaving group, a strong base can promote an elimination reaction to form an alkene, competing with the desired substitution.[3] This is particularly problematic with secondary and tertiary alkyl halides and when using very strong bases like NaH or KOH at high temperatures.

    • Solution: Use the mildest base that is effective (e.g., K₂CO₃). If a stronger base is necessary, try to run the reaction at the lowest possible temperature that allows for a reasonable reaction rate.

  • Over-alkylation (Quaternization): The N-alkylated azetidine product is also a nucleophile and can react with another molecule of the alkylating agent to form a quaternary ammonium salt.[8][9] This is more likely if the product amine is more nucleophilic than the starting azetidine, which is often the case.[8]

    • Solution: Use the azetidine as the limiting reagent and the alkylating agent in a slight excess (e.g., 1.1-1.2 equivalents). Avoid a large excess of the alkylating agent. Adding the alkylating agent slowly to the mixture of azetidine hydrochloride and base can also help maintain a low concentration of the electrophile, disfavoring the second alkylation.

Frequently Asked Questions (FAQs)

Q: Should I freebase my azetidine hydrochloride separately before the reaction? A: Performing a separate freebasing step (e.g., partitioning between an organic solvent like DCM and an aqueous base like NaOH, then drying the organic layer) can be a "cleaner" approach. It ensures you are starting with the neutral nucleophile. However, it adds an extra step and can lead to loss of the volatile free azetidine.[7] The in-situ method described above (using ≥2 equivalents of base) is often more efficient for routine synthesis.[10]

Q: What is the pKa of the azetidinium ion? A: The pKa of the conjugate acid of azetidine is approximately 11.2. This means you need a base whose conjugate acid has a pKa higher than 11.2 to effectively deprotonate it.

Q: Can water in the reaction be a problem? A: It depends. In some cases, a biphasic system like THF/H₂O with a base like KOH is highly effective.[6] However, if you are using a water-sensitive reagent like NaH, then anhydrous conditions are critical. For standard conditions with bases like K₂CO₃ in DMF, small amounts of residual water are usually tolerated, but rigorously dry conditions are always a good practice for reproducibility.

Experimental Protocols

Protocol 1: General Procedure for In-Situ N-Alkylation of Azetidine Hydrochloride
  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add azetidine hydrochloride (1.0 equiv.).

  • Add the chosen solvent (e.g., DMF, 5-10 mL per mmol of azetidine HCl).

  • Add the base (e.g., anhydrous K₂CO₃, 2.5 equiv.).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkylating agent (1.1 equiv.). If it is a solid, dissolve it in a minimal amount of the reaction solvent.

  • Heat the reaction mixture to the desired temperature (e.g., 60 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

  • A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. National Institutes of Health (NIH). Available at: [Link]

  • Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. Available at: [Link]

  • N‐Alkylation of α‐Amino Esters and Amides through Hydrogen Borrowing. ResearchGate. Available at: [Link]

  • Process for synthesis of azetidine and novel intermediates therefor.Google Patents.
  • A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkat USA. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. Available at: [Link]

  • Azetidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. National Institutes of Health (NIH). Available at: [Link]

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. ACS Publications. Available at: [Link]

  • Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation. ACS Publications. Available at: [Link]

  • pKa values of azetidine, pyrrolidine, piperidine, and their mono‐ and difluorinated derivatives. ResearchGate. Available at: [Link]

  • Alkylation of Amines by Alkyl Halides. Chemistry LibreTexts. Available at: [Link]

  • Table of Acids with Ka and pKa Values. University of California, Santa Barbara. Available at: [Link]

  • New catalysts for amine alkylation reactions promoted by hydrogen borrowing. White Rose eTheses Online. Available at: [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. National Institutes of Health (NIH). Available at: [Link]

  • pKa Data Compiled by R. Williams. Robert Williams Group. Available at: [Link]

  • Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. PubMed. Available at: [Link]

  • pKa values. The OChemTutor. Available at: [Link]

Sources

Purification methods for volatile azetidine alkyne intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Purification and Handling of Volatile Azetidine Alkyne Intermediates

To: Research Scientists, Medicinal Chemists, and Process Development Engineers From: Senior Application Scientist, Separation Sciences Division Subject: Troubleshooting and Protocols for Volatile/Unstable Azetidine Scaffolds

Executive Summary: The "Double Threat" Challenge

Working with azetidine alkyne intermediates presents a unique "double threat" in organic synthesis:

  • Volatility: Low molecular weight azetidines (especially 2- or 3-substituted variants) possess high vapor pressures.[1] Significant product loss occurs during standard rotary evaporation or high-vacuum drying.[1]

  • Instability: The inherent ring strain of the azetidine (~25 kcal/mol) makes the scaffold susceptible to acid-catalyzed ring opening and polymerization. Furthermore, the alkyne moiety introduces risks of hydration or cross-coupling if not handled with specific care.

This guide provides a self-validating workflow to maximize recovery and purity, moving away from "hope-based" evaporation toward chemically engineered isolation strategies.[1]

Troubleshooting Guide (Q&A)

Q1: My product shows a clean spot on TLC, but I lose >50% of the mass during rotary evaporation. Where is it going?

  • Diagnosis: Your azetidine free base is co-distilling with the solvent. This is common for azetidines with MW < 150 Da.[1]

  • Corrective Action: Do not concentrate the free base to dryness.

    • Immediate Fix: Stop evaporation when the volume is ~5–10 mL.

    • Systemic Fix: Convert the volatile free base into a non-volatile salt (Hydrochloride or Oxalate) before final concentration. (See Protocol A ).

Q2: The compound streaks badly on silica gel, and I recover less than I loaded.

  • Diagnosis: Azetidines are strong bases (pKa of conjugate acid ~11).[1] They interact strongly with acidic silanol groups on silica, leading to peak tailing (streaking) and acid-catalyzed ring-opening decomposition.[1]

  • Corrective Action: You must neutralize the stationary phase.

    • Method 1: Pre-treat the silica column with 1% Triethylamine (TEA) in hexanes before loading.

    • Method 2: Use "Basified" mobile phases (e.g., DCM:MeOH:NH₄OH).[1]

    • Method 3: Switch to Neutral Alumina or amine-functionalized silica, which lack the acidic protons that destroy the ring.

Q3: I see new impurities appearing after storing the free base overnight.

  • Diagnosis: Azetidines are prone to oxidative polymerization and dimerization, especially when concentrated.[1] The alkyne handle can also undergo slow hydration if trace moisture/acid is present.

  • Corrective Action: Never store volatile azetidines as neat oils.

    • Storage: Store as a solid salt (HCl/Oxalate) at -20°C.

    • Solution: If it must remain a free base, store as a dilute solution in benzene or toluene (which can be frozen) with an inert gas headspace.[1]

Q4: My azetidine is water-soluble, and I cannot extract it from the aqueous reaction mixture.

  • Diagnosis: Small polar amines partition poorly into standard organic solvents (EtOAc/Ether).[1]

  • Corrective Action:

    • Solvent Switch: Use a more polar organic system: Chloroform:Isopropanol (3:1) or DCM:Isopropanol (4:1) .[1]

    • Salting Out: Saturate the aqueous phase with NaCl or K₂CO₃ to decrease the solubility of the organic amine (Salting-out effect).

Decision Matrix & Workflow

The following diagram illustrates the logical decision path for isolating these sensitive intermediates.

AzetidinePurification Start Crude Reaction Mixture (Azetidine Alkyne) CheckVol Is the MW < 150 Da? Start->CheckVol Volatile Yes (Volatile Risk) CheckVol->Volatile High Vapor Pressure Stable No (Stable Solid) CheckVol->Stable Low Vapor Pressure CheckAcid Is the Alkyne/Ring Acid Sensitive? SaltForm PROTOCOL A: Salt Formation (HCl or Oxalate) CheckAcid->SaltForm Stable to Acid Distill PROTOCOL B: Kugelrohr Distillation (Vacuum/Cold Trap) CheckAcid->Distill Acid Sensitive Volatile->CheckAcid Chrom PROTOCOL C: Basified Silica/Alumina Chromatography Stable->Chrom Storage Store as Solid Salt (-20°C) SaltForm->Storage Distill->Storage Chrom->Storage

Figure 1: Decision tree for selecting the optimal purification method based on molecular weight and chemical stability.

Validated Experimental Protocols

Protocol A: Anhydrous Salt Formation (The "Safe Harbor" Method)

Best for: Isolating volatile amines as stable solids without chromatography.

Principle: Converting the liquid amine to a crystalline ammonium salt eliminates volatility and prevents polymerization. Reagents: 4M HCl in Dioxane (anhydrous) or Oxalic acid.

  • Extraction: Perform a standard workup (e.g., dilute NaOH wash) to isolate the crude free base in Et₂O or DCM.[1] Do not concentrate to dryness.

  • Drying: Dry the organic layer thoroughly over Na₂SO₄.[1][2] Trace water will make the salt hygroscopic (sticky).

  • Precipitation:

    • Cool the organic amine solution to 0°C.

    • Dropwise add 1.05 equivalents of 4M HCl in Dioxane (or ether).[1]

    • Observation: A white precipitate should form immediately.[1]

  • Isolation:

    • Filtration: Filter the solid under a nitrogen blanket (to avoid moisture absorption).

    • Wash: Rinse with cold anhydrous ether.[1]

    • Drying: Dry under high vacuum.[1] The resulting salt is non-volatile and stable.

Protocol B: Kugelrohr Distillation

Best for: Thermally stable, volatile liquids where salt formation is undesirable.[1]

  • Setup: Transfer the crude oil (after partial solvent removal) to a Kugelrohr bulb.

  • Vacuum: Apply high vacuum (< 0.5 mmHg).

  • Cooling: Ensure the receiving bulb is cooled to -78°C (Dry ice/Acetone).

  • Heating: Gradually increase the oven temperature. Azetidines typically distill at lower temperatures than expected due to high vapor pressure.[1]

  • Collection: The product will condense as a clear liquid in the cold trap.

Protocol C: Basified Flash Chromatography

Best for: Complex mixtures requiring separation of impurities.

Mobile Phase Formulation:

  • Standard: DCM / Methanol / NH₄OH (90:9:1).[1]

  • Alternative: DCM / MeOH with 1% Triethylamine.[1]

Steps:

  • Slurry Preparation: Mix silica gel with the mobile phase containing the amine modifier (TEA or NH₄OH). Let it sit for 10 minutes to deactivate acidic sites.

  • Loading: Load the crude sample. (Avoid dissolving in pure acid-sensitive solvents like CDCl₃ for long periods).[1]

  • Elution: Run the column. The amine modifier competes with the silanols, allowing the azetidine to elute as a tight, symmetrical band rather than a streak.

Data & Comparisons

Table 1: Stability and Volatility Comparison

FormVolatility RiskShelf StabilityPurification MethodNotes
Free Base (Liquid) High Low (Polymerizes)Distillation / Cold ColumnProne to loss on Rotavap.[1]
HCl Salt NegligibleHigh Crystallization / PrecipitationBest for long-term storage.[1]
Oxalate Salt NegligibleHighCrystallizationGood alternative if HCl is too harsh for the alkyne.
TFA Salt LowModerateHPLCTFA is hygroscopic; difficult to dry completely.[1]

References

  • Azetidine Synthesis and Properties

    • Organic Syntheses, Coll.[1][3] Vol. 5, p.83 (1973).[1] "Azetidine".[1][2][3][4][5][6][7][8] Describes the volatility and basicity of the parent scaffold.

    • [1]

  • Purification of Volatile Amines

    • Biotage Blog.[1] "Is there an easy way to purify organic amines?" Discusses the use of amine-modified silica and mobile phases to prevent streaking and loss.

  • Salt Formation Strategies

    • Vertex AI Search Results (Patent US5227483A).[1] "Process for recovery of amines... from amine salts".[1] Highlights the reversibility of salt formation for purification.

    • [1]

  • Handling Strained Rings

    • Chemical Reviews, 2021.[1] "Recent Advances in the Synthesis and Reactivity of Azetidines". Covers the ring-strain driven reactivity and stability issues.[1][7]

    • [Source: RSC - Org.[1] Biomol. Chem. Review]([Link]1][7]

Sources

Technical Support Center: Stability of Azetidine Rings in Copper-Catalyzed Click Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of the azetidine ring under copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) conditions, a cornerstone of "click chemistry." Our goal is to equip you with the scientific rationale and practical steps to ensure the integrity of your azetidine-containing molecules during this powerful ligation reaction.

Introduction: The Azetidine Scaffold in Modern Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly incorporated into bioactive molecules due to their unique structural and physicochemical properties.[1][2] Their inherent ring strain, intermediate between that of aziridines and pyrrolidines, provides a desirable level of conformational rigidity and a three-dimensional exit vector for molecular scaffolding, which can enhance metabolic stability and receptor binding affinity.[1][2] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a premier click reaction, valued for its high efficiency, broad functional group tolerance, and mild reaction conditions.[3][4] This guide addresses the critical question of the compatibility of the strained azetidine ring with the conditions of CuAAC.

Frequently Asked Questions (FAQs)

Q1: Is the azetidine ring stable under standard copper-catalyzed click chemistry conditions?

A: Generally, yes. The azetidine ring is remarkably stable under the mild and highly selective conditions of a standard CuAAC reaction.[5] The reaction is typically performed in a variety of solvents, including water, and is tolerant of a wide pH range (typically 4-12), which is well within the stability window for most azetidine derivatives.[3] The key to this stability lies in the chemoselectivity of the copper(I) catalyst for the terminal alkyne and azide functional groups.

Q2: Can the copper catalyst coordinate to the azetidine nitrogen and cause ring-opening?

A: While copper(I) is a soft Lewis acid and can coordinate to nitrogen atoms, under standard CuAAC conditions, this interaction is generally weak and transient, and does not typically lead to ring-opening. Ring-opening of azetidines by Lewis acids often requires harsher conditions or specific activation of the azetidine ring, for instance, by an N-sulfonyl group, which significantly increases the electrophilicity of the ring carbons.[6] Standard CuAAC protocols do not employ such strong Lewis acidic conditions.

Q3: Do I need to protect the nitrogen atom of the azetidine ring before performing a click reaction?

A: In most cases, it is not necessary to protect the azetidine nitrogen. If the nitrogen is part of a secondary amine, it may be beneficial to use a protecting group to prevent potential side reactions such as N-alkylation if reactive electrophiles are present, or to avoid its participation in undesired coordination with the copper catalyst, although the latter is less common. For tertiary azetidines, protection is generally not required. When a protecting group is desired for other synthetic reasons, common groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) are compatible with CuAAC conditions.

Q4: Are there any known side reactions of azetidines under CuAAC conditions?

A: Under optimized conditions, side reactions involving the azetidine ring are rare. However, prolonged reaction times, elevated temperatures, or the use of a high concentration of a less-selective copper source without an appropriate ligand could potentially lead to undesired pathways. The most theoretically plausible, though not commonly observed, side reaction would be copper-mediated ring-opening, particularly for highly activated azetidines.

Troubleshooting Guide

This section addresses specific issues that you might encounter during your experiments and provides actionable solutions based on established chemical principles.

Problem Potential Cause Troubleshooting Solution(s)
Low yield of the desired click product with recovery of the azetidine-containing starting material. 1. Inefficient Catalysis: The copper catalyst may be inactive or poisoned. 2. Poor Solubility: One or more of the reactants may not be fully dissolved in the reaction solvent.1. Optimize Catalyst System:     a. Use a fresh solution of sodium ascorbate.     b. Add a copper-stabilizing ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine). Ligands can significantly accelerate the reaction and protect the catalyst.[7][8]     c. Consider using a pre-formed Cu(I) source like CuI or [Cu(CH₃CN)₄]PF₆. 2. Improve Solubility:     a. Add a co-solvent such as DMSO, t-BuOH, or DMF.     b. Ensure vigorous stirring throughout the reaction.
Degradation of the azetidine-containing starting material or product. 1. Harsh Reaction Conditions: The reaction may be running for too long or at too high a temperature. 2. Inappropriate Copper Source/Ligand: The chosen copper source or the absence of a suitable ligand may be promoting a side reaction. 3. Presence of Strong Lewis Acids: Adventitious acids could be catalyzing ring-opening.1. Milder Conditions:     a. Monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed.     b. Run the reaction at room temperature or even at 4°C if possible. 2. Optimize Catalyst and Ligand:     a. Use a well-defined copper(I) source with a stabilizing ligand. N-heterocyclic carbene (NHC) based copper complexes have shown high activity and stability.[9]     b. The choice of ligand can be crucial in preventing unwanted side reactions.[7] 3. Control pH:     a. Buffer the reaction mixture if necessary, especially if your starting materials are acid-sensitive.
Formation of a complex mixture of unidentified byproducts. 1. Oxidative Homocoupling of the Alkyne: In the absence of a sufficient amount of reducing agent, the alkyne can dimerize. 2. Reaction with the Azetidine Ring: Although unlikely, a highly activated azetidine might undergo a copper-catalyzed reaction.1. Prevent Homocoupling:     a. Ensure an excess of sodium ascorbate is present.     b. Degas the reaction solvent to remove oxygen. 2. Confirm Azetidine Stability:     a. Run a control experiment with the azetidine-containing starting material under the reaction conditions but without the alkyne or azide partner to check for its stability.
Logical Flow for Troubleshooting Azetidine Stability Issues

Troubleshooting Flowchart start Low Yield or Degradation of Azetidine Substrate check_conditions Are reaction conditions standard? (RT, aq. solvent, Cu(II)/ascorbate, ligand) start->check_conditions optimize_catalyst Optimize Catalyst System: - Fresh ascorbate - Add/change ligand (THPTA) - Use Cu(I) source check_conditions->optimize_catalyst YES control_experiment Run Control Experiment: Azetidine + Catalyst (No alkyne/azide) check_conditions->control_experiment NO harsh_conditions YES non_standard NO optimize_catalyst->control_experiment is_stable Is azetidine stable? control_experiment->is_stable issue_is_click Issue is with the click reaction efficiency. Focus on optimizing CuAAC. is_stable->issue_is_click YES issue_is_azetidine Azetidine ring is unstable under these specific conditions. is_stable->issue_is_azetidine NO stable YES unstable NO milder_conditions Employ Milder Conditions: - Lower temperature - Shorter reaction time - Use a more protective ligand issue_is_azetidine->milder_conditions protect_azetidine Consider N-protection of azetidine if it is a secondary amine. milder_conditions->protect_azetidine

Caption: Troubleshooting workflow for azetidine stability in CuAAC.

Experimental Protocols

General Protocol for a Robust CuAAC Reaction with an Azetidine-Containing Substrate

This protocol is designed to maximize the stability of the azetidine ring while ensuring an efficient click reaction.

Materials:

  • Azetidine-containing alkyne or azide

  • Azide or alkyne counterpart

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent (e.g., deionized water, t-BuOH/H₂O mixture, DMSO)

Procedure:

  • In a clean vial, dissolve the azetidine-containing reactant (1.0 eq) and the alkyne/azide counterpart (1.0-1.2 eq) in the chosen solvent system.

  • In a separate vial, prepare a stock solution of the catalyst premix. For a typical reaction, you can prepare a solution containing CuSO₄·5H₂O (e.g., 1-5 mol%) and THPTA (5-25 mol%). The ligand is typically used in excess relative to the copper.

  • Add the catalyst premix solution to the reaction mixture containing the reactants.

  • In a separate vial, prepare a fresh stock solution of sodium L-ascorbate (e.g., 10-50 mol%) in the reaction solvent.

  • Initiate the reaction by adding the sodium ascorbate solution to the reaction mixture.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction can be worked up by quenching with a dilute aqueous solution of EDTA to chelate the copper, followed by extraction with an appropriate organic solvent. Alternatively, for biomolecules, purification can often be achieved by size exclusion chromatography or dialysis.

Workflow for a CuAAC Reaction with an Azetidine Substrate

CuAAC Workflow start Start dissolve Dissolve azetidine-alkyne and azide in solvent start->dissolve prepare_premix Prepare CuSO4/THPTA premix solution dissolve->prepare_premix add_premix Add premix to reactants prepare_premix->add_premix prepare_ascorbate Prepare fresh sodium ascorbate solution add_premix->prepare_ascorbate add_ascorbate Add ascorbate to initiate the reaction prepare_ascorbate->add_ascorbate stir Stir at room temperature add_ascorbate->stir monitor Monitor reaction (TLC/LC-MS) stir->monitor workup Workup and Purification monitor->workup end End workup->end

Caption: Step-by-step workflow for CuAAC with azetidine substrates.

Scientific Rationale and Mechanistic Considerations

The high stability of the azetidine ring in CuAAC reactions can be attributed to the specific mechanism of the catalytic cycle. The active copper(I) species preferentially coordinates to the terminal alkyne, forming a copper-acetylide intermediate. This intermediate then reacts with the azide in a stepwise manner to form a six-membered copper-containing ring, which then rearranges to the stable triazole product.[10] The azetidine nitrogen, being a saturated amine, is a much weaker ligand for the soft copper(I) ion compared to the alkyne and the azide, especially in the presence of specifically designed copper-chelating ligands like THPTA.

Key Factors Influencing Azetidine Stability:
  • Ligand Choice: Accelerating ligands not only enhance the reaction rate but also stabilize the catalytically active Cu(I) oxidation state, preventing the formation of potentially more reactive copper species that could interact with the azetidine ring.[8][11]

  • Reaction Conditions: The mild, often aqueous, and near-neutral pH conditions of standard CuAAC are not conducive to the acid- or strong-base-catalyzed ring-opening of azetidines.

  • Azetidine Substitution: While most azetidines are stable, those bearing strong electron-withdrawing groups on the nitrogen (e.g., tosyl) are more susceptible to nucleophilic attack and ring-opening. For such activated azetidines, it is crucial to use the mildest possible reaction conditions and to carefully monitor for any degradation.

Conclusion

The azetidine ring is a robust functional group that is generally stable under the mild and highly selective conditions of copper-catalyzed click chemistry. By following the optimized protocols and being mindful of the potential, albeit rare, side reactions, researchers can confidently employ the CuAAC reaction for the synthesis and modification of azetidine-containing molecules. This powerful combination of a privileged scaffold and a highly efficient ligation reaction opens up exciting possibilities in drug discovery and chemical biology.

References

  • Fokin, V. V., & Sharpless, K. B. (2008). Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Accounts of Chemical Research, 41(2), 157-166. [Link]

  • Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper (I)-catalyzed synthesis of 1, 2, 3-triazoles. Mechanism of the Huisgen 1, 3-dipolar cycloaddition. Journal of the American Chemical Society, 127(1), 210-216. [Link]

  • Li, Z., et al. (2022). Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cyclization. Nature Communications, 13(1), 2095. [Link]

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 2(10), 565-598. [Link]

  • Díez-González, S., & Nolan, S. P. (2008). Copper (I), silver (I) and gold (I) complexes in catalysis. Coordination Chemistry Reviews, 252(5-7), 602-620. [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Tailored ligand acceleration of the Cu-catalyzed azide–alkyne cycloaddition reaction: practical and mechanistic implications. Angewandte Chemie International Edition, 48(52), 9879-9883. [Link]

  • Worrell, B. T., Malik, J. A., & Fokin, V. V. (2013). Direct evidence of a dinuclear copper intermediate in Cu (I)-catalyzed azide-alkyne cycloadditions. Science, 340(6131), 457-460. [Link]

  • Szostak, M., & Szostak, R. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(6), 3865-3904. [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

  • Gianatassio, R., & Kadish, D. (2019). A direct alkylation of 1-azabicyclo[1.1.0]butane (ABB) with organometal reagents in the presence of Cu(OTf)2 rapidly provides bis-functionalized azetidines. Organic Letters, 21(7), 2060-2063. [Link]

  • Kaur, N. (2025). Copper-catalyzed synthesis of azetidines from nitrones. Request PDF. [Link]

  • Kumar, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(76), 48193-48238. [Link]

  • Wang, Z., et al. (2015). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 137(40), 12832-12835. [Link]

  • Ghorai, M. K., & Kumar, A. (2007). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. The Journal of Organic Chemistry, 72(16), 6175-6178. [Link]

  • Park, S., et al. (2022). Copper-catalyzed heterocyclic recombination of aziridine and diazetidine for the synthesis of imidazolidine. ChemRxiv. [Link]

  • Singh, R. P., & Kumar, V. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

  • Ghorai, M. K. (2007). Lewis Acid Mediated Ring-Opening of Azetidines. Scribd. [Link]

  • Alonso, F., et al. (2020). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Molecules, 25(17), 3874. [Link]

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide− Alkyne Cycloaddition. Chemical reviews, 108(8), 2952-3015. [Link]

  • Xu, X., et al. (2007). Copper-Catalyzed Highly Efficient Multicomponent Reactions: Synthesis of 2-(Sulfonylimino)-4-(alkylimino)azetidine Derivatives. Organic Letters, 9(9), 1585-1587. [Link]

  • Schindler, C. S. (2020). Synthesis of Azetidines by Aza Paternò-Büchi Reactions. Chemical Science, 11(29), 7553-7561. [Link]

Sources

Technical Support Center: Removing Copper Catalysts from Azetidine-Triazole Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for post-reaction purification of azetidine-triazole products synthesized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This guide provides field-proven troubleshooting advice, detailed protocols, and FAQs to help researchers, scientists, and drug development professionals effectively remove residual copper catalysts, ensuring the integrity of their final compounds.

Introduction: The Critical Need for Copper Removal

The CuAAC reaction is a cornerstone of modern chemistry for its reliability and efficiency in forming 1,4-disubstituted 1,2,3-triazoles.[1] However, the very catalyst that makes this reaction "click" — copper — poses significant challenges downstream. Residual copper, even at trace levels, can be cytotoxic, interfering with biological assays and compromising the therapeutic potential of drug candidates.[2][3][4] Furthermore, paramagnetic copper(II) species can cause severe peak broadening in NMR spectra, complicating structural verification.[5] For pharmaceutical applications, regulatory guidelines impose strict limits on metal impurities, often requiring levels below 15 ppm.[6][7]

This guide is designed to provide you with a systematic approach to diagnosing and solving copper contamination issues in your azetidine-triazole products.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding copper contamination.

Q1: Why is removing residual copper from my azetidine-triazole product so critical? Residual copper must be removed for three primary reasons:

  • Biological Toxicity: Copper ions can generate reactive oxygen species (ROS), inducing cytotoxicity that can kill cells in your biological assays or introduce toxicity in a therapeutic context.[2][8]

  • Analytical Interference: Paramagnetic Cu(II) ions broaden signals in NMR spectroscopy, often rendering spectra uninterpretable.[5] This makes it difficult to confirm the structure and purity of your final compound.

  • Regulatory Compliance: For compounds intended for pharmaceutical development, regulatory bodies mandate strict limits on residual metals from catalysts.[6] Failing to meet these limits will prevent a compound from moving forward.

Q2: What are the common signs of copper contamination in my final product? The most obvious signs include:

  • A faint blue or green tint in your supposedly colorless solid or solution.

  • Significantly broadened peaks in your 1H or 13C NMR spectra.

  • Unexpected results or failures in downstream biological assays or cell-based experiments.[9]

  • Inconsistent results in subsequent chemical transformations.

Q3: What are the main strategies for copper removal? The primary strategies leverage fundamental chemical principles to either sequester or physically separate the copper from your product. These include:

  • Aqueous Chelation & Extraction: Using a water-soluble chelating agent like EDTA to bind the copper tightly, allowing it to be washed away in an aqueous phase.[10][11]

  • Solid-Phase Scavenging: Passing a solution of your product through a solid support (resin or functionalized silica) that has ligands with a high affinity for copper, effectively trapping the metal.[12]

  • Adsorptive Filtration: Using a plug of a polar stationary phase like basic alumina or ammonia-treated silica gel to which the polar copper salts adsorb.[9]

  • Precipitation: Converting the soluble copper catalyst into an insoluble salt that can be removed by simple filtration.[13]

Q4: How do I know which copper removal method is right for my experiment? The choice depends on several factors: the scale of your reaction, the solubility of your product, the required final purity, and cost/time constraints. See the Method Selection Guide in Section 4 for a detailed comparison.

Section 2: Troubleshooting Common Issues

This section provides direct answers to specific experimental problems.

Issue 1: My "purified" product is still blue or green after standard silica gel chromatography.

  • Causality: This indicates the presence of Cu(II) ions. Standard silica gel is acidic and often not very effective at removing highly polar copper salts, which can co-elute with polar products. The azetidine and triazole moieties in your product can also chelate copper, carrying it through the column.

  • Solution:

    • Pre-treat the Crude Mixture: Before chromatography, dissolve your crude product in an organic solvent (e.g., DCM or EtOAc) and wash it with an aqueous solution of 0.5 M EDTA.[13] The EDTA will form a highly water-soluble complex with the copper, which is then removed in the aqueous layer. Repeat until the aqueous layer is no longer blue/green.

    • Use a Modified Stationary Phase: If chromatography is still necessary, consider using a plug of basic alumina or silica gel that has been pre-treated with a solution of ammonia. This basic environment helps to bind the copper salts more effectively than standard silica.

Issue 2: My NMR spectrum shows broad, poorly resolved peaks.

  • Causality: This is a classic sign of paramagnetic broadening caused by trace amounts of Cu(II). Even at ppm levels, Cu(II) can dramatically affect the relaxation time of nearby protons, leading to signal loss and broadening.[5]

  • Solution:

    • Implement a Scavenging Protocol: This is the ideal scenario for a solid-phase scavenger. Dissolve your NMR sample in a suitable solvent and stir it with a thiol-functionalized silica resin (e.g., SiliaMetS Thiol, QuadraSil MP) for a few hours.[7] These scavengers have a very high affinity for soft metals like copper and can reduce levels to <10 ppm.[14]

    • Filter and Re-acquire: After stirring, filter the solution through a cotton plug to remove the resin, concentrate the filtrate, and re-prepare your NMR sample. The resulting spectrum should show significantly sharper signals.

Issue 3: My downstream biological assay is failing, showing unexpected cytotoxicity.

  • Causality: Your compound may be pure by NMR and show no visible color, but still contain low-level copper contamination that is toxic to cells.[4] Many cell lines are sensitive to copper concentrations in the low micromolar range.

  • Solution:

    • Quantify the Contamination: Before assuming the compound itself is toxic, quantify the residual copper content using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). This is the gold standard for measuring trace metal impurities and can detect levels down to parts-per-billion (ppb).[15][16][17]

    • Re-purify with a High-Affinity Method: If ICP-MS confirms copper is present, re-purify the entire batch using a high-efficiency method like a solid-phase scavenger or extensive chelation washes. Standard chromatography is often insufficient to reach the low ppm/ppb levels required for sensitive biological assays.

Section 3: Detailed Protocols & Methodologies

Here are step-by-step guides for the most common and effective purification techniques.

Protocol 1: Aqueous Work-up with EDTA Chelation
  • Principle: Ethylenediaminetetraacetic acid (EDTA) is a hexadentate ligand that forms a very stable, water-soluble coordination complex with Cu(II) ions, allowing for its removal via liquid-liquid extraction.[11][18]

  • Step-by-Step Protocol:

    • Concentrate the reaction mixture to remove volatile organic solvents.

    • Dissolve the crude residue in a water-immiscible organic solvent (e.g., Dichloromethane, Ethyl Acetate).

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of a 0.5 M aqueous solution of EDTA disodium salt.

    • Shake the funnel vigorously for 1-2 minutes. You should observe the aqueous layer turning blue or green as it extracts the copper.[13]

    • Separate the layers.

    • Repeat the wash with fresh EDTA solution until the aqueous layer remains colorless.

    • Perform a final wash with brine to remove residual EDTA.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the copper-free product.

Protocol 2: Solid-Phase Scavenging with Thiol-Functionalized Silica
  • Principle: Thiol groups covalently bound to a solid silica support have a high affinity for soft metals like copper. The product solution is passed through the resin, which selectively binds the copper, allowing the purified product to be collected.

  • Step-by-Step Protocol (Batch Method):

    • Dissolve the crude product in a suitable organic solvent (e.g., THF, DCM, MeCN).

    • Add a thiol-functionalized silica scavenger (e.g., QuadraSil MP, SiliaMetS Thiol), typically 3-5 equivalents relative to the initial amount of copper catalyst used.

    • Stir the resulting slurry at room temperature for 4-16 hours. Gentle heating (40-50 °C) can sometimes accelerate the process.

    • Monitor the removal by TLC (the baseline spot corresponding to copper salts should disappear) or by observing the solution becoming colorless.

    • Filter the mixture to remove the scavenger resin. Wash the resin with a small amount of fresh solvent.

    • Combine the filtrates and concentrate in vacuo.

Section 4: Method Selection Guide

Use this table to choose the most appropriate copper removal strategy for your specific needs.

MethodEfficiency (Final Cu Level)SpeedScalabilityCostKey AdvantageBest For...
Aqueous EDTA Wash Moderate (~50-500 ppm)FastExcellentLowSimple, effective for bulk removal.Initial work-up of large-scale reactions; products soluble in water-immiscible solvents.
Solid-Phase Scavenger Very High (<10 ppm)[14]Moderate (4-16h)GoodHighHighest purity, simple filtration work-up.Final purification step for drug candidates; removing trace copper for NMR or sensitive assays.
Basic Alumina Plug Moderate-HighFastExcellentLowQuick, avoids aqueous work-up.Non-polar to moderately polar compounds that are stable on basic media.
Precipitation (e.g., Na₂S₂O₃) ModerateFastGoodLowRemoves Cu(I) and Cu(II) effectively.[13]Situations where the product is highly water-soluble, making extraction difficult.
Section 5: Visual Workflow for Method Selection

This diagram provides a decision-making tree to guide your choice of purification protocol.

G start Crude Azetidine-Triazole Product Contaminated with Copper is_bio_assay Is the final product for a sensitive biological assay or API? start->is_bio_assay is_soluble Is the product soluble in an organic solvent (DCM, EtOAc)? is_bio_assay->is_soluble No scavenger Use High-Efficiency Method: Solid-Phase Scavenger is_bio_assay->scavenger Yes bulk_removal Perform Bulk Removal First: Aqueous EDTA Wash is_soluble->bulk_removal Yes dialysis Consider Dialysis against EDTA solution is_soluble->dialysis No (Product is water-soluble) alumina_plug Use Basic Alumina Plug Filtration bulk_removal->alumina_plug Alternative to Aqueous Wash is_bio_assay_after is_bio_assay_after bulk_removal->is_bio_assay_after Is final product for sensitive assay/API? check_purity Check Purity (NMR, ICP-MS) scavenger->check_purity alumina_plug->check_purity dialysis->check_purity is_bio_assay_after->scavenger Yes is_bio_assay_after->check_purity No

Caption: Decision workflow for selecting a copper purification method.

References
  • Jena Bioscience. (n.d.). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Retrieved from [Link]

  • Various Authors. (2014). How to remove copper after CuAAc click reaction? ResearchGate. Retrieved from [Link]

  • Cole, K. C., & Mahajan, M. P. (1987). Process for removal of copper from solutions of chelating agent and copper. Google Patents (US4666683A).
  • Juang, R. S., & Lin, S. H. (2000). Removal of Copper(II) Chelates of EDTA and NTA from Dilute Aqueous Solutions by Membrane Filtration. Industrial & Engineering Chemistry Research, 39(9), 3459–3465. Retrieved from [Link]

  • Cenacchi, N., et al. (2018). Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). Molecules, 23(11), 2959. Retrieved from [Link]

  • van der Velden, J. L. J., et al. (2020). Conditional Copper‐Catalyzed Azide–Alkyne Cycloaddition by Catalyst Encapsulation. Angewandte Chemie International Edition, 59(23), 9340-9344. Retrieved from [Link]

  • Various Authors. (2022). Best method for removing Cu(I) from Org compounds. Reddit. Retrieved from [Link]

  • Kim, D., et al. (2020). Efficient removal and recovery of copper by liquid phase catalytic hydrogenation using highly active and stable carbon-coated Pt catalyst supported on carbon nanotube. Journal of Hazardous Materials, 388, 121773. Retrieved from [Link]

  • Chelation Services. (2024). EDTA Copper Chelation. Retrieved from [Link]

  • Meldal, M., & Tornøe, C. W. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(6), 1189-1201. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Hare, D. J., et al. (2020). LC-ICP-MS method for the determination of "extractable copper" in serum. Metallomics, 12(10), 1667–1674. Retrieved from [Link]

  • Various Authors. (2022). Common Sources of Trace, Non-Solvent Impurities in NMR Spectra. Reddit. Retrieved from [Link]

  • Kim, J., et al. (2020). The Mechanisms Underlying the Cytotoxic Effects of Copper Via Differentiated Embryonic Chondrocyte Gene 1. International Journal of Molecular Sciences, 21(1), 329. Retrieved from [Link]

  • Analytik Jena. (n.d.). Determination of Trace Elements in Copper by ICP-MS. Retrieved from [Link]

  • Apeiron Synthesis. (n.d.). Apeiron's Metal Scavenging Solutions. Retrieved from [Link]

  • Jiang, Y., et al. (2022). Potential of Copper and Copper Compounds for Anticancer Applications. Molecules, 27(19), 6296. Retrieved from [Link]

  • EAG Laboratories. (n.d.). Using ICP-MS to Measure Elemental Compositions in Drug Products. Retrieved from [Link]

  • Tchounwou, P. B., et al. (2004). Copper-Induced Cytotoxicity and Transcriptional Activation of Stress Genes in Human Liver Carcinoma (HepG2) Cells. Molecular and Cellular Biochemistry, 255(1-2), 161–170. Retrieved from [Link]

  • Biotage. (n.d.). Metal Scavenger Guide. Sopachem. Retrieved from [Link]

  • PerkinElmer. (n.d.). Using ICP-MS and ICP-OES to Measure Trace Elemental Impurities in Pharmaceuticals in Compliance with Proposed Pharmacopeia Chapters. Spectroscopy Online. Retrieved from [Link]

  • Various Authors. (2023). Why does Copper in my sample change my NMR integration values? Reddit. Retrieved from [Link]

  • Boschi, A., et al. (2013). Development of copper based drugs, radiopharmaceuticals and medical materials. Dalton Transactions, 42(18), 6325-6344. Retrieved from [Link]

Sources

Optimizing solvent systems for 1-But-3-ynylazetidine extraction

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers optimizing the isolation of 1-(But-3-ynyl)azetidine . This molecule combines a highly strained, basic azetidine ring with a reactive terminal alkyne, creating a unique set of stability and volatility challenges during extraction.

Senior Application Scientist: Dr. A. Vance Department: Process Chemistry & Separation Science[1]

Executive Summary & Molecule Profile

1-(But-3-ynyl)azetidine is a tertiary amine featuring a four-membered nitrogen heterocycle (azetidine) N-alkylated with a butynyl chain.

  • Key Challenge 1 (Basicity): With a predicted pKa

    
     10.5–11.0, the molecule remains protonated (water-soluble) at neutral pH. Successful partitioning into organic solvents requires high pH (>12).[1]
    
  • Key Challenge 2 (Volatility): As a low-molecular-weight tertiary amine (MW ~109 g/mol ), the free base is volatile. Significant yield loss occurs during rotary evaporation if vacuum/temperature are not tightly controlled.[1]

  • Key Challenge 3 (Ring Strain): The azetidine ring possesses ~25 kcal/mol of strain energy.[1] It is susceptible to acid-catalyzed ring-opening hydrolysis or polymerization, particularly when the alkyne moiety is also exposed to radical initiators or transition metals.

Troubleshooting Guide (FAQ)

Q1: "I am seeing low recovery yields (<50%) despite clear phase separation. Where is my product?"

Diagnosis: This is likely due to incomplete deprotonation or evaporative loss .[1]

  • The Mechanism: The distribution coefficient (

    
    ) is pH-dependent.[1] If your aqueous phase is pH 10, nearly 50% of your amine may still be protonated (ammonium form) and trapped in the water layer.[1]
    
  • The Fix: Adjust the aqueous phase to pH

    
     13  using 5M NaOH or KOH before extraction.[1]
    
  • The Volatility Factor: If you evaporated the solvent to dryness on a high-vacuum rotovap at 40°C, you likely pumped off the product.

    • Solution: Do not evaporate to dryness.[1] Concentrate to a defined volume or form a salt (e.g., HCl or Oxalate) in situ before final drying.[1]

Q2: "My product purity is high, but NMR shows ring-opened impurities (3-aminopropanol derivatives)."

Diagnosis: Acid-catalyzed hydrolysis or thermal degradation.

  • The Mechanism: Azetidines are kinetically stable to base but thermodynamically unstable to acid.[1] Prolonged exposure to acidic aqueous washes (even pH 4-5) or high temperatures can trigger nucleophilic attack by water, opening the ring.

  • The Fix:

    • Avoid acidic washes.[1] If neutralizing excess base, stop at pH 8–9; do not cross into acidic territory.[1]

    • Keep all extraction steps cold (0–4°C) .[1]

    • Store the compound as a free base only in solution at -20°C.[1]

Q3: "I have a persistent emulsion at the interface."

Diagnosis: Surfactant formation due to high basicity and concentration.[1]

  • The Fix:

    • Do not shake vigorously; invert gently.

    • Add solid NaCl to saturation (salting out).[1] This increases the ionic strength of the aqueous phase, driving the organic amine out and sharpening the interface.

    • Filter the biphasic mixture through a pad of Celite if fine particulates are stabilizing the emulsion.[1]

Solvent System Optimization

The choice of solvent dictates the Partition Coefficient (


) and the ease of recovery.[1]
Solvent SystemExtraction EfficiencyVolatility RiskRecommendation
Dichloromethane (DCM) High (Best solubility for amine)ModeratePreferred. Excellent partitioning. Requires careful evaporation (bp 40°C).[1]
Diethyl Ether (Et₂O) ModerateHigh Use with Caution. Good for purity, but co-evaporation of product is a major risk.[1]
MTBE Moderate-HighLowGood Alternative. Forms fewer peroxides than ether; higher boiling point (55°C) makes controlled evaporation easier.[1]
Ethyl Acetate LowN/AAvoid. Amines can react with esters (aminolysis) over time; poor partitioning for highly basic amines.[1]

Optimized Extraction Protocol

Objective: Isolate 1-(But-3-ynyl)azetidine free base with >90% recovery and minimal degradation.

Step 1: pH Adjustment (The Critical Step)
  • Cool the aqueous reaction mixture to 0°C in an ice bath.

  • Slowly add 10M NaOH (or KOH) dropwise with stirring.

  • Target pH: 13–14. Verify with a high-range pH strip or calibrated probe.[1]

    • Why? We need

      
      .[1]
      
Step 2: Salting Out
  • Add solid NaCl to the basic aqueous solution until saturation is reached (undissolved salt visible).[1]

  • Stir for 5 minutes.

    • Mechanism:[2][3] The "Salting-out effect" reduces the solubility of the organic amine in water, forcing it into the organic phase.

Step 3: Solvent Extraction
  • Add Dichloromethane (DCM) (1:1 volume ratio relative to aqueous phase).[1]

  • Gently invert the funnel for 2 minutes. Do not shake violently to prevent emulsions.[1]

  • Allow layers to separate.[1] Collect the lower organic layer.[1]

  • Repeat extraction 3 times total (

    
     volumes).
    
Step 4: Drying and Concentration
  • Combine organic layers.[1]

  • Dry over anhydrous K₂CO₃ (Potassium Carbonate).[1]

    • Note: Avoid MgSO₄ or Na₂SO₄ if they are slightly acidic; K₂CO₃ ensures the basicity is maintained.[1]

  • Filter off the solids.[1][4]

  • Concentrate: Use a rotary evaporator with a bath temperature

    
     20°C  and moderate vacuum (e.g., 200 mbar). DO NOT evaporate to dryness.  Stop when a small volume of solvent remains, or proceed immediately to salt formation.[1]
    

Visualizations

Figure 1: Extraction Workflow Logic

This diagram illustrates the critical decision points during the isolation process to prevent yield loss.

ExtractionWorkflow Start Crude Reaction Mixture (Aqueous/Acidic) Cool Cool to 0°C Start->Cool Basify Adjust pH > 13 (NaOH/KOH) Cool->Basify Prevent degradation Salt Saturate with NaCl Basify->Salt Maximize Partitioning Extract Extract with DCM (3x) Salt->Extract Dry Dry over K2CO3 Extract->Dry Conc Concentrate (Cold/Mild Vac) Dry->Conc Remove Solvent Result 1-(But-3-ynyl)azetidine (Concentrated Solution) Conc->Result Stop before dryness!

Caption: Step-by-step workflow emphasizing temperature control and pH adjustment to maximize recovery of the volatile amine.

Figure 2: Troubleshooting Decision Tree

Use this logic flow to diagnose yield or purity issues.

Troubleshooting Issue Start: Identify Issue LowYield Low Yield? Issue->LowYield Impurity Impurities? Issue->Impurity CheckPH Check Aqueous pH LowYield->CheckPH CheckType Type of Impurity? Impurity->CheckType PH_Low pH < 12 CheckPH->PH_Low PH_High pH > 13 CheckPH->PH_High FixPH Add NaOH PH_Low->FixPH CheckVac Check Evaporation PH_High->CheckVac Vac_High Dried to completion CheckVac->Vac_High FixVac Use Keeper Solvent or Make Salt Vac_High->FixVac RingOpen Ring Opened (Amino-alcohol) CheckType->RingOpen FixTemp Keep Cold (0°C) Avoid Acid Washes RingOpen->FixTemp

Caption: Diagnostic tree for identifying root causes of low yield (pH/volatility) and decomposition (ring opening).

References

  • Azetidine Properties & Stability

    • PubChem Compound Summary: Azetidine.[1][5][6][7] National Center for Biotechnology Information.[1]

    • URL: [Link]

  • Synthesis and Handling of Strained Amines

    • Recent Advances in the Synthesis and Reactivity of Azetidines.[1][3] Royal Society of Chemistry.[1]

    • URL: [Link]

  • General Extraction Protocols for Vol

    • Purification of Laboratory Chemicals (Eighth Edition). ScienceDirect.[1]

    • URL: [Link]

Sources

Handling hygroscopic N-alkyl azetidine salts in the lab

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Hub: Advanced Handling of Hygroscopic N-Alkyl Azetidine Salts

Status: Active Agent: Senior Application Scientist Ticket: #AZT-HYGRO-001[1]

Introduction: The "Invisible" Reagent

Welcome to the technical support center. If you are here, you are likely staring at a flask that contained a free-flowing white powder ten minutes ago and now contains a sticky, undefined oil.

Handling N-alkyl azetidine salts (e.g., azetidinium chloride, trifluoroacetate) presents a dual-threat challenge in the laboratory:

  • Extreme Hygroscopicity: These salts are deliquescent, meaning they absorb atmospheric moisture until they dissolve in it.[1]

  • Ring Strain Reactivity: The azetidine ring possesses ~25.4 kcal/mol of strain energy [1].[2][3] Once solvated by absorbed water, the ring becomes highly susceptible to nucleophilic attack (hydrolysis), leading to irreversible ring-opening and sample degradation.[1]

This guide replaces standard "keep dry" advice with rigorous, self-validating protocols for pharmaceutical and chemical development.[1]

Module 1: Physical State & Storage (The "Goo" Phase)

User Question: I weighed my azetidine salt on the open bench. By the time I got back to my hood, it had turned into a gum/oil. Is it ruined?

Technical Diagnosis: You have experienced deliquescence . The lattice energy of the crystal was overcome by the hydration energy of the ions. While the physical change is reversible, the chemical risk is high. If the salt is an N-alkyl quaternary ammonium species, the hydroxide ions generated from trace water dissociation can attack the strained ring.

Troubleshooting Protocol:

StatusAction Required
Slightly Clumpy Vacuum Desiccation: Place in a desiccator over

under high vacuum (<0.1 mbar) for 12 hours.
Full Oil/Gum Lyophilization (Freeze-Drying): Dissolve in minimal distilled water (or

-BuOH/Water mix), freeze immediately in liquid nitrogen, and lyophilize.[1] This restores the fluffy powder form.
Color Change (Yellowing) Degradation Alert: Yellowing often indicates ring-opening polymerization or hydrolysis.[1] Check LC-MS immediately. If confirmed, discard.

Preventative Storage System:

  • Primary: Glovebox under

    
     or Ar atmosphere.
    
  • Secondary: If no glovebox is available, store in a Schlenk tube sealed with a high-quality septum, wrapped in Parafilm, inside a desiccator.

Module 2: Chemical Stability & Degradation

User Question: My LC-MS shows a new peak with M+18 mass relative to my starting material. What is happening?

Technical Diagnosis: You are seeing hydrolytic ring opening .[4] The high ring strain of the four-membered ring makes the adjacent carbons electrophilic. In the presence of absorbed water, the azetidinium ion undergoes nucleophilic attack, relieving the strain but destroying your reagent.

Mechanism Visualization: The diagram below illustrates the degradation pathway you must avoid.

AzetidineDegradation Start N-Alkyl Azetidinium Salt (Strained Ring) Transition Nucleophilic Attack (Ring Carbon) Start->Transition Strain Energy (~25 kcal/mol) Water H2O / OH- (Atmospheric Moisture) Water->Transition Product Linear Amino-Alcohol (Ring Opened, M+18) Transition->Product Irreversible Hydrolysis

Figure 1: Hydrolytic degradation pathway of azetidinium salts triggered by moisture absorption.[1]

Module 3: Synthesis & Isolation (The "Filtration" Phase)

User Question: I cannot filter the salt. It clogs the frit or turns to mush on the filter paper. How do I isolate it?

Technical Diagnosis: Standard filtration exposes the high-surface-area solid to humid air, acting as a giant sponge.[1] You must use Schlenk line techniques or precipitation washes to avoid atmospheric contact.

The "Schlenk Wash" Protocol: Do not use a Buchner funnel.

  • Precipitation: Synthesize the salt in a polar solvent, then induce precipitation by adding a dry non-polar anti-solvent (e.g., anhydrous

    
     or Hexane) under inert gas.[1]
    
  • Settling: Allow the salt to settle completely. Centrifugation (in sealed tubes) is superior to filtration.[1]

  • Cannula Filtration: Instead of pouring, use a cannula (double-ended needle) to siphon off the supernatant liquid under positive nitrogen pressure.

  • Washing: Inject fresh anhydrous wash solvent, swirl, settle, and cannula-remove again.[1] Repeat 3x.

  • Drying: Apply high vacuum directly to the reaction flask to dry the solid in situ.[5]

Workflow Visualization:

IsolationWorkflow Step1 Reaction Mixture (Under N2) Step2 Add Anti-Solvent (Anhydrous Et2O) Step1->Step2 Step3 Precipitation Step2->Step3 Step4 Cannula Filtration (Remove Supernatant) Step3->Step4 Keep Sealed Step4->Step2 Repeat Wash (3x) Step5 Vacuum Dry (In Situ) Step4->Step5 Step6 Transfer to Glovebox Step5->Step6

Figure 2: Inert atmosphere isolation workflow to prevent deliquescence during purification.

Module 4: Stoichiometry & Weighing

User Question: My yields are inconsistent. I suspect I'm not adding the correct amount of salt because of the water weight.

Technical Diagnosis: If you weigh a hygroscopic salt on an open balance, the mass reading will drift upwards as you watch. You are weighing water, not reagent. This throws off stoichiometric ratios, which is critical for azetidine chemistry where excess reagent might lead to side reactions.[1]

The "Difference Weighing" Protocol:

  • Preparation: Dry the salt thoroughly (see Module 1).

  • Taring: Take a Schlenk tube or capped vial containing the dried salt. Weigh the entire sealed container. Record Mass A.

  • Transfer: Quickly transfer the estimated amount of salt into your reaction vessel (under inert flow if possible).

  • Back-Weighing: Immediately recap the source vial and weigh it again. Record Mass B.

  • Calculation:

    
    .
    

Why this works: You never measure the salt directly on the balance pan, eliminating the time-dependent error of water absorption during the weighing process.

References

  • Couty, F., & Drouillat, B. (2021).[1] Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. Retrieved from [Link][1]

  • HepatoChem. (n.d.).[1] How do you handle hygroscopic salts? Retrieved from [Link][1]

  • University of Colorado Boulder. (n.d.).[1] Drying Organic Solutions. Retrieved from [Link][1]

Sources

Validation & Comparative

A Guide to the ¹H NMR Spectroscopic Features of 1-But-3-ynylazetidine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry and drug development, small, constrained heterocyclic scaffolds are of paramount importance. 1-But-3-ynylazetidine, a molecule featuring a strained four-membered azetidine ring appended with a reactive butynyl group, represents a valuable building block for the synthesis of novel chemical entities. The precise structural characterization of such molecules is fundamental to ensuring the integrity of subsequent synthetic steps and the purity of final compounds. Among the suite of analytical techniques available, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out as an exceptionally powerful tool for unambiguous structure elucidation.

This guide provides an in-depth analysis of the characteristic ¹H NMR spectral features of 1-But-3-ynylazetidine. It is designed for researchers, scientists, and drug development professionals who rely on accurate spectroscopic interpretation. We will delve into a detailed prediction of its ¹H NMR spectrum, present a comparative analysis with structurally related analogs, and provide a robust experimental protocol for acquiring high-quality data.

Predicted ¹H NMR Spectrum of 1-But-3-ynylazetidine

While an experimental spectrum for 1-But-3-ynylazetidine is not publicly available, a highly accurate prediction can be formulated based on established principles of ¹H NMR spectroscopy and data from analogous structures. The chemical shift (δ) of a proton is exquisitely sensitive to its local electronic environment, which is influenced by factors such as electronegativity of adjacent atoms, magnetic anisotropy of nearby functional groups, and molecular geometry.

Below is the structure of 1-But-3-ynylazetidine with protons labeled for assignment, followed by a table summarizing the predicted ¹H NMR data.

Caption: Structure of 1-But-3-ynylazetidine with proton labeling.

Table 1: Predicted ¹H NMR Data for 1-But-3-ynylazetidine (in CDCl₃)

Labeled ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale for Prediction
H-2' / H-4' ~ 3.3 - 3.6Triplet (t)4HProtons α to the nitrogen are deshielded. The N-butynyl group will have a moderate electron-withdrawing effect. Coupling to the adjacent H-3' protons (2 neighbors) results in a triplet.
H-3' ~ 2.1 - 2.4Quintet or Multiplet (m)2HProtons β to the nitrogen are more shielded than the α-protons. Coupling to the four adjacent H-2' and H-4' protons should ideally result in a quintet.
H-1 ~ 2.6 - 2.9Triplet (t)2HProtons on the carbon attached to the nitrogen are deshielded. Coupling to the adjacent H-2 methylene protons results in a triplet.
H-2 ~ 2.3 - 2.6Triplet of Triplets (tt)2HThese protons are coupled to both the H-1 methylene protons and the terminal alkyne proton (H-4).
H-4 ~ 1.9 - 2.2Triplet (t)1HThe terminal acetylenic proton has a characteristic chemical shift. It is coupled to the two H-2 protons, resulting in a triplet.[1]

Causality Behind the Predicted Chemical Shifts

The predicted ¹H NMR spectrum of 1-But-3-ynylazetidine is a composite of the spectroscopic features of its two main components: the azetidine ring and the N-butynyl substituent.

  • Azetidine Ring Protons : In unsubstituted azetidine, the protons alpha to the nitrogen (at the 2 and 4 positions) appear at approximately 3.63 ppm, while the beta protons (at the 3 position) are found at a more shielded value of around 2.33 ppm.[2] The introduction of the butynyl group on the nitrogen atom is expected to cause a slight downfield shift of the ring protons due to its inductive effect.

  • N-Butynyl Protons : The protons on the butynyl chain experience varying degrees of deshielding. The methylene group directly attached to the nitrogen (H-1) will be the most deshielded of the chain due to the electronegativity of the nitrogen atom. The terminal alkyne proton (H-4) has a characteristic chemical shift that is influenced by the magnetic anisotropy of the triple bond, typically appearing in the 2-3 ppm range.[1]

Comparative Analysis with Structurally Related Analogs

To provide context for the predicted spectrum of 1-But-3-ynylazetidine, it is instructive to compare its expected ¹H NMR data with that of structurally simpler, yet related, molecules. This comparison highlights the specific electronic contributions of the different structural motifs.

Table 2: Comparison of ¹H NMR Chemical Shifts (ppm) for 1-But-3-ynylazetidine and Related Compounds (in CDCl₃)

CompoundAzetidine α-H (H-2'/H-4')Azetidine β-H (H-3')N-CH₂--CH₂-C≡≡C-H
Azetidine [2]~ 3.63~ 2.33---
N-Butylazetidine (Predicted) ~ 3.2 - 3.5~ 2.0 - 2.3~ 2.4 - 2.7--
1-But-3-ynylazetidine (Predicted) ~ 3.3 - 3.6~ 2.1 - 2.4~ 2.6 - 2.9~ 2.3 - 2.6~ 1.9 - 2.2
Propargylamine (Hydrochloride salt in DMSO-d₆) [3]--~ 3.69-~ 3.62

This comparative analysis reveals key trends:

  • Effect of N-Substitution : The substitution on the azetidine nitrogen in both N-butylazetidine and 1-But-3-ynylazetidine is predicted to cause a slight upfield shift of the alpha protons compared to the NH proton in unsubstituted azetidine, a common trend for N-alkylation.

  • Influence of the Alkyne : The methylene protons adjacent to the nitrogen in 1-But-3-ynylazetidine (H-1) are expected to be slightly downfield compared to the corresponding protons in N-butylazetidine. This is due to the electron-withdrawing nature of the sp-hybridized carbons of the alkyne. The presence of the characteristic terminal alkyne proton signal (H-4) is a definitive feature of 1-But-3-ynylazetidine.

Experimental Protocol for ¹H NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible ¹H NMR data for small molecules such as 1-But-3-ynylazetidine, a standardized experimental protocol is essential. The following methodology provides a self-validating system for obtaining reliable spectroscopic information.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Sample (5-25 mg) dissolve 2. Dissolve in Deuterated Solvent (e.g., 0.7 mL CDCl₃ with TMS) weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer insert 4. Insert Sample into Spectrometer transfer->insert lock_shim 5. Lock and Shim insert->lock_shim setup 6. Set Acquisition Parameters (Pulse angle, acquisition time, etc.) lock_shim->setup acquire 7. Acquire Data setup->acquire ft 8. Fourier Transform acquire->ft phase 9. Phase Correction ft->phase baseline 10. Baseline Correction phase->baseline integrate 11. Integration and Peak Picking baseline->integrate

Caption: Standard workflow for ¹H NMR data acquisition and processing.

Step-by-Step Methodology:

  • Sample Preparation :

    • Accurately weigh approximately 5-25 mg of the 1-But-3-ynylazetidine sample.[4]

    • Dissolve the sample in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) to a final volume of about 0.6-0.7 mL.[5] The solvent should contain an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[1]

    • Transfer the solution to a clean, high-quality 5 mm NMR tube.

  • Instrument Setup and Data Acquisition :

    • Insert the NMR tube into the spectrometer's probe.

    • Perform locking and shimming procedures to optimize the magnetic field homogeneity.

    • Set the appropriate acquisition parameters. For a standard ¹H NMR experiment, this would include a 30-45° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and an appropriate number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

  • Data Processing :

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency domain.

    • Perform phase correction to ensure that all peaks have the correct absorptive Lorentzian shape.

    • Apply a baseline correction to obtain a flat baseline.

    • Integrate the signals to determine the relative ratios of the different types of protons and pick the peaks to determine their precise chemical shifts.

This rigorous protocol ensures that the resulting ¹H NMR spectrum is both accurate and precise, allowing for confident structural assignment and purity assessment.

Conclusion

The ¹H NMR spectrum of 1-But-3-ynylazetidine is predicted to exhibit a unique set of signals that are characteristic of its molecular architecture. The key diagnostic peaks include the deshielded protons of the azetidine ring alpha to the nitrogen, and the distinctive signals of the N-butynyl group, particularly the terminal acetylenic proton. By comparing this predicted spectrum with those of simpler analogs, the electronic contributions of each structural component can be clearly discerned. Adherence to a standardized experimental protocol is crucial for obtaining high-quality data that can be confidently used for structural verification in research and development settings.

References

  • Oregon State University. ¹H NMR Chemical Shift. [Link]

  • Chemistry Connected. NMR shifts 1H -general.cdx. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • The Royal Society of Chemistry. Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. [Link]

  • Georgia Gwinnett College. Standard Operating Procedure H-NMR. [Link]

  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy :: ¹H NMR Chemical Shifts. [Link]

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Spectral Profiling of Terminal Alkyne Stretches in Azetidine Scaffolds: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of modern drug discovery, the azetidine ring has emerged as a privileged scaffold, offering superior physicochemical properties (lower lipophilicity, metabolic stability) compared to larger heterocycles like pyrrolidine or piperidine.[1] When functionalized with a terminal alkyne, this motif serves a dual purpose: as a reactive warhead for covalent inhibition and as a bioorthogonal handle for "click" chemistry and vibrational imaging.

This guide provides a technical analysis of the Infrared (IR) and Raman spectral characteristics of terminal alkyne stretches within azetidine environments. We objectively compare the detection limits, spectral resolution, and structural insights of this motif against alternative cyclic and linear analogues.

Part 1: Technical Deep Dive – The Physics of Strain

Vibrational Theory and Ring Strain

The vibrational frequency of a terminal alkyne is governed by the bond force constant (


) and the reduced mass (

), approximated by Hooke’s Law:

In azetidines, the four-membered ring introduces significant angle strain (~25.4 kcal/mol).[2] To minimize this strain, the endocyclic bonds adopt greater p-character, forcing the exocyclic bonds (such as the


 or ring 

bonds) to adopt higher s-character.
  • Impact on Frequency: Higher s-character correlates with shorter, stronger bonds. Consequently, exocyclic functional groups on azetidines often exhibit blue-shifted vibrational frequencies compared to unstrained analogues (e.g., pyrrolidines).

  • Impact on Intensity: The rigid, puckered conformation of the azetidine ring can restrict the rotational freedom of the alkyne tail, potentially sharpening the spectral band width and improving resolution in complex biological matrices.

The "Silent Region" Advantage

The terminal alkyne stretch (


) appears in the 2100–2250 cm⁻¹ region. This window is devoid of endogenous cellular signals (water, proteins, lipids absorb >2800 cm⁻¹ or <1800 cm⁻¹), making it a "silent region."
  • IR Limitation: The

    
     stretch is weakly dipolar and thus shows weak IR absorbance.
    
  • Raman Dominance: The same mode involves a large change in polarizability, making it a strong Raman scatterer.

  • The Azetidine Advantage: The constrained geometry of the azetidine ring can enhance the local dipole moment change for

    
    -propargyl derivatives relative to linear amines, marginally improving IR detectability of the associated 
    
    
    
    stretch (~3300 cm⁻¹).

Part 2: Comparative Analysis

The following table contrasts the spectral and physical performance of the Azetidine-Alkyne Motif against its primary alternatives: the Pyrrolidine-Alkyne (5-membered ring) and the Linear Alkyne (acyclic).

Table 1: Comparative Performance Matrix
FeatureAzetidine-Alkyne (4-ring)Pyrrolidine-Alkyne (5-ring)Linear Alkyne (Acyclic)
Ring Strain Energy High (~25 kcal/mol)Low (~6 kcal/mol)Negligible
Exocyclic Hybridization Increased s-character (sp²-like N)Standard sp³Standard sp³
IR

Freq.
3290–3310 cm⁻¹ (Sharp)3280–3300 cm⁻¹3280–3300 cm⁻¹
IR

Freq.
2110–2130 cm⁻¹ (Weak)2100–2120 cm⁻¹ (Weak)2100–2120 cm⁻¹ (Weak)
Raman Intensity High (Rigid scaffold enhances signal)ModerateModerate to High
Metabolic Stability High (Resistance to oxidative metabolism)ModerateLow (Prone to N-dealkylation)
Diagnostic Value Excellent (Distinct shift + stability)GoodPoor (High background overlap)

Key Insight: While the frequency shifts are subtle (<20 cm⁻¹), the sharpness of the azetidine-associated bands often allows for better resolution in dense spectral environments compared to the broader bands of flexible linear chains.

Part 3: Experimental Protocols

Protocol A: FTIR Acquisition of Azetidine-Alkynes

Objective: To obtain high-resolution vibrational spectra while preventing ring-opening decomposition.

Reagents & Equipment:

  • FTIR Spectrometer (e.g., Bruker Tensor or similar) with ATR accessory (Diamond/ZnSe crystal).

  • Solvent: Anhydrous Dichloromethane (DCM) or Carbon Tetrachloride (

    
    ) for solution phase.
    
  • Analyte:

    
    -propargyl azetidine (freshly synthesized).
    

Step-by-Step Methodology:

  • System Purge: Purge the spectrometer optics with dry

    
     for 15 minutes to eliminate atmospheric 
    
    
    
    (which interferes with the 3300 cm⁻¹ alkyne
    
    
    region).
  • Background Scan: Acquire a background spectrum of the clean ATR crystal or pure solvent (32 scans, 4 cm⁻¹ resolution).

  • Sample Preparation:

    • Solid State: Place <2 mg of the azetidine salt directly on the crystal. Apply pressure clamp.

    • Solution: Dissolve compound in

      
       (10 mM). This solvent is transparent in the alkyne region.
      
  • Acquisition:

    • Scan Range: 4000–600 cm⁻¹.

    • Scans: 64 (to improve Signal-to-Noise ratio for the weak

      
       band).
      
    • Resolution: 2 cm⁻¹.

  • Post-Processing: Apply baseline correction. Identify the diagnostic peaks:

    • 
      : Look for a sharp, strong singlet at 3300 ± 10 cm⁻¹ .
      
    • 
      : Look for a weak signal at 2120 ± 10 cm⁻¹ .
      
    • Validation: Check for broad

      
       bands (>3400 cm⁻¹). If present, re-dry sample (azetidines are hygroscopic).
      
Protocol B: Stability Validation (Self-Validating Step)

Azetidines are prone to acid-catalyzed ring opening.[3]

  • Time-Course: Re-scan the sample after 1 hour.

  • Indicator: Appearance of new bands in the 1650–1700 cm⁻¹ region (carbonyl/amide) or loss of the characteristic ring "puckering" mode (~600–700 cm⁻¹) indicates decomposition.

  • Pass Criteria: Spectral overlay must show <2% deviation in peak intensity.

Part 4: Visualization of Analytical Logic

The following diagrams illustrate the structural causality of the spectral shifts and the decision workflow for analyzing these compounds.

Diagram 1: Structural Strain & Spectral Consequences[2]

AzetidineStrain Strain Ring Strain (~25 kcal/mol) Hybrid Hybridization Shift (Endocyclic > p-character) (Exocyclic > s-character) Strain->Hybrid Drives Rigidity Conformational Rigidity Strain->Rigidity Enforces Bond Exocyclic Bond Shortening Hybrid->Bond Causes Freq Frequency Blue Shift (Higher k value) Bond->Freq Results in Res Band Sharpening (High Resolution) Rigidity->Res Leads to

Caption: Causal pathway linking azetidine ring strain to observed spectral shifts and resolution enhancements.

Diagram 2: Analytical Workflow for Drug Discovery

Workflow Start Sample: Azetidine-Alkyne Candidate Method Select Method Start->Method IR FTIR Spectroscopy Method->IR Routine ID / Purity Raman Raman Microscopy Method->Raman Biological Matrix IR_Target Target: C-H Stretch (~3300 cm⁻¹) IR->IR_Target Raman_Target Target: C≡C Stretch (~2120 cm⁻¹) Raman->Raman_Target Analysis Data Analysis IR_Target->Analysis Raman_Target->Analysis Decision Application Check Analysis->Decision Covalent Covalent Binding? (Monitor reaction kinetics) Decision->Covalent High Sensitivity Needed Imaging Bioorthogonal Imaging? (Cellular localization) Decision->Imaging Silent Region Needed

Caption: Decision tree for selecting IR vs. Raman based on the specific drug development application.

References

  • LibreTexts Chemistry. (2023). Spectroscopy of the Alkynes. Retrieved from [Link]

  • NIST Chemistry WebBook. (2023). Pyrrolidine Infrared Spectrum. Retrieved from [Link]

  • Dage, J., Snavely, D. L., & Walters, V. A. (1992).[4] Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine. Defense Technical Information Center. Retrieved from [Link]

  • Couty, F., & Drouillat, B. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Yamakoshi, H., et al. (2012). Alkyne-Tag Raman Imaging for Visualization of Mobile Small Molecules in Live Cells. J. Am. Chem. Soc. (Contextual grounding on Alkyne Raman properties). Retrieved from [Link]

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A Comparative Guide to the Mass Spectrometry Fragmentation of N-Alkynyl Azetidines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Alkynyl Azetidines and Mass Spectrometry's Role

N-alkynyl azetidines represent a unique class of strained heterocyclic compounds that are gaining increasing attention in medicinal chemistry and drug development. The incorporation of the rigid alkynyl group and the strained four-membered azetidine ring creates a molecule with distinct conformational properties and reactivity. This makes them valuable scaffolds for the synthesis of novel therapeutic agents.

Mass spectrometry is an indispensable analytical technique for the structural elucidation of such novel compounds.[1][2] By analyzing the fragmentation patterns generated from the dissociation of molecular ions, researchers can deduce critical structural information.[1][3] This guide provides an in-depth analysis of the expected mass spectrometry fragmentation patterns of N-alkynyl azetidines, drawing comparisons with related structures to offer a comprehensive understanding of their gas-phase chemistry. While specific literature on the fragmentation of N-alkynyl azetidines is sparse, we can predict their behavior by examining the well-documented fragmentation of cyclic amines and alkynes.

Predicted Fragmentation Pathways of N-Alkynyl Azetidines

The fragmentation of N-alkynyl azetidines is expected to be governed by the interplay between the strained azetidine ring and the N-alkynyl substituent. The primary fragmentation pathways are likely to involve initial cleavage of the azetidine ring, driven by the release of ring strain, and fragmentation initiated by the alkynyl group.

1. Alpha-Cleavage: A Dominant Pathway for Amines

For aliphatic and cyclic amines, α-cleavage is a characteristic and often dominant fragmentation pathway.[4][5] This involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom, leading to the formation of a resonance-stabilized iminium cation. In the case of an N-alkynyl azetidine, such as N-propargylazetidine, two primary α-cleavage routes are plausible:

  • Cleavage of the N-CH2 bond of the alkynyl group: This would result in the loss of a propargyl radical and the formation of a cyclic iminium ion.

  • Cleavage of a C-C bond within the azetidine ring: This is a highly probable pathway due to the inherent strain of the four-membered ring. This cleavage would lead to a ring-opened radical cation that can undergo further fragmentation.

Cyclic amines are known to produce a discernible molecular ion peak, with a prominent peak corresponding to the loss of a hydrogen atom from the α-carbon.[6] Ring cleavage occurs through the breaking of the β-bond, followed by the fragmentation of the ring structure.[6]

2. Ring Opening and Fragmentation of the Azetidine Moiety

The significant strain energy of the azetidine ring makes it susceptible to ring-opening reactions upon ionization. This can proceed through several mechanisms, including the cleavage of a C-C or a C-N bond. The resulting acyclic ion is then prone to further fragmentation, such as the loss of small neutral molecules like ethene. The fragmentation of cyclic amines often involves the cleavage of the ring at the β-bond, followed by the loss of alkene molecules.[6]

3. Influence of the Alkynyl Group

The alkynyl group can also direct fragmentation. Retro-Diels-Alder type reactions or other rearrangements involving the triple bond could lead to characteristic neutral losses. While less common for simple alkynes, in a strained system like an N-alkynyl azetidine, the alkyne's electronic properties could facilitate unique fragmentation pathways.

Comparative Fragmentation Analysis

To better understand the expected fragmentation of N-alkynyl azetidines, it is useful to compare them with related structures:

Compound ClassKey Fragmentation PathwaysExpected Common Fragments
Acyclic Amines (e.g., N-propargylamine) Dominated by α-cleavage adjacent to the nitrogen.[4][5]Iminium ions (e.g., [CH2=NH-CH2-C≡CH]+).
Simple Azetidines Ring opening due to strain, followed by loss of ethene or related small molecules.[6]Fragments resulting from ring cleavage.
Larger Cyclic Amines (e.g., Pyrrolidines) α-cleavage leading to a stable cyclic iminium ion. Loss of the substituent on the nitrogen is also common.[7][M-1]+, iminium ions.

The fragmentation of N-alkynyl azetidines is anticipated to be a hybrid of these behaviors, with the initial, energetically favorable step likely being the opening of the strained azetidine ring.

Proposed Fragmentation Mechanism

A plausible fragmentation pathway for a generic N-alkynyl azetidine, initiated by electron impact (EI) or collision-induced dissociation (CID)[1][8], is depicted below. The process begins with the formation of a molecular ion (M+•), which is energetically unstable and undergoes subsequent fragmentation.[9]

Fragmentation_Pathway M N-Alkynyl Azetidine [M]+• A Ring-Opened Radical Cation M->A Ring Opening (Strain Release) D α-Cleavage at Alkynyl Group M->D α-Cleavage B Loss of Alkene (e.g., C2H4) A->B Fragmentation C Iminium Ion Fragment B->C E Cyclic Iminium Ion D->E F Loss of Alkynyl Radical D->F Formation of

Caption: Proposed fragmentation pathways for N-alkynyl azetidines.

Experimental Protocol: Tandem Mass Spectrometry (MS/MS) Analysis

To experimentally determine the fragmentation pattern of a novel N-alkynyl azetidine, a tandem mass spectrometry (MS/MS) approach is highly recommended.[8]

Objective: To elucidate the fragmentation pathways of an N-alkynyl azetidine using electrospray ionization tandem mass spectrometry (ESI-MS/MS).

Materials:

  • N-alkynyl azetidine sample

  • High-purity acetonitrile and water

  • Formic acid (for positive ion mode)

  • A tandem mass spectrometer (e.g., quadrupole time-of-flight or triple quadrupole) equipped with an ESI source.[10]

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the N-alkynyl azetidine in acetonitrile at a concentration of 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL in a 50:50 mixture of acetonitrile and water.

    • To aid in protonation for positive ion mode ESI, add formic acid to the final solution to a concentration of 0.1%.[8][10]

  • Mass Spectrometer Setup:

    • Calibrate the mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy.

    • Set the instrument to positive ion ESI mode.

    • Optimize the ESI source parameters, including capillary voltage (e.g., 3500 V), nebulizer gas pressure, and drying gas flow rate and temperature, to achieve a stable and robust signal for the protonated molecule [M+H]+.[10]

  • MS1 Scan:

    • Acquire a full scan mass spectrum (MS1) to identify the protonated molecular ion [M+H]+ of the N-alkynyl azetidine. The presence of a single nitrogen atom will result in an odd nominal mass for the molecular ion.[4][11]

  • MS/MS (Product Ion Scan):

    • Select the [M+H]+ ion as the precursor ion for fragmentation.

    • Perform a product ion scan by subjecting the precursor ion to collision-induced dissociation (CID) with an inert gas (e.g., nitrogen or argon).

    • Vary the collision energy to observe a range of fragment ions, from low-energy (gentle) fragmentation to higher-energy (more extensive) fragmentation. This can provide insights into the stability of different bonds.

  • Data Analysis:

    • Analyze the resulting product ion spectrum to identify the major fragment ions.

    • Propose structures for the observed fragments and the corresponding neutral losses.

    • Use the accurate mass measurements from a high-resolution instrument to determine the elemental composition of the fragment ions, which greatly aids in their identification.

Experimental_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_analysis Data Interpretation prep1 Dissolve Sample in Acetonitrile prep2 Dilute in Acetonitrile/Water prep1->prep2 prep3 Add 0.1% Formic Acid prep2->prep3 ms1 Infuse Sample into ESI Source prep3->ms1 ms2 Acquire MS1 Scan (Identify [M+H]+) ms1->ms2 ms3 Select [M+H]+ as Precursor Ion ms2->ms3 ms4 Perform Product Ion Scan (MS/MS) (Vary Collision Energy) ms3->ms4 analysis1 Identify Major Fragment Ions ms4->analysis1 analysis2 Determine Neutral Losses analysis1->analysis2 analysis3 Propose Fragment Structures analysis2->analysis3

Caption: Experimental workflow for MS/MS analysis of N-alkynyl azetidines.

Conclusion

The mass spectrometric fragmentation of N-alkynyl azetidines is predicted to be a complex process influenced by both the strained azetidine ring and the N-alkynyl substituent. The primary fragmentation pathways are expected to involve ring opening of the azetidine moiety, driven by the release of ring strain, and α-cleavage, a characteristic fragmentation of amines. By comparing the expected fragmentation patterns with those of related acyclic and cyclic amines, and by employing systematic tandem mass spectrometry experiments, researchers can confidently elucidate the structures of these novel and medicinally important compounds. The insights gained from such studies are crucial for advancing the development of new therapeutics based on the N-alkynyl azetidine scaffold.

References

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready . Science Ready. Available at: [Link]

  • Fragmentation (mass spectrometry) - Wikipedia . Wikipedia. Available at: [Link]

  • Mass Spectrometry Part 8 - Fragmentation in Amines - YouTube . YouTube. Available at: [Link]

  • Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones - Huskie Commons - Northern Illinois University . Northern Illinois University. Available at: [Link]

  • Mass Spectrometry | Basics | Fragmentation Patterns| Nitrogen Rule | Rule of 13 - YouTube . YouTube. Available at: [Link]

  • GCMS Section 6.15 - Whitman People . Whitman College. Available at: [Link]

  • Ion fragmentation of small molecules in mass spectrometry . SlideShare. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]

  • Cyclic Allene Approach to the Manzamine Alkaloid Keramaphidin B - PMC . National Center for Biotechnology Information. Available at: [Link]

  • mass spectrum of propylamine fragmentation pattern of m/z m/e ions for analysis and ... - Doc Brown's Chemistry . Doc Brown's Chemistry. Available at: [Link]

  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC - NIH . National Center for Biotechnology Information. Available at: [Link]

  • Top-down mass spectrometry reveals multiple interactions of an acetylsalicylic acid bearing Zeise's salt derivative with peptides - NIH . National Center for Biotechnology Information. Available at: [Link]

  • Programming Hydrogel Mechanics via Sequence-Controlled Polymerization Using Peptide Self-Assembly . ACS Publications. Available at: [Link]

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  • ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI . Macedonian Pharmaceutical Bulletin. Available at: [Link]

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Definitive Guide to C13 NMR Chemical Shifts: The Azetidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, the azetidine ring (a 4-membered nitrogen heterocycle) has emerged as a premier bioisostere for amines, offering a unique balance of conformational rigidity and metabolic stability that superiorly mimics the vector of acyclic amines while reducing entropic penalties in binding.[1][2]

This guide provides a technical benchmarking of Carbon-13 (


C) NMR chemical shifts for azetidine rings. Unlike standard spectral libraries, this analysis focuses on the comparative performance  of the azetidine scaffold against its homologs (pyrrolidine and piperidine) and delineates the specific electronic effects of 

-substitution that researchers must recognize to validate their structures.

Part 1: The Comparative Landscape (Ring Size Effects)

To understand the azetidine signature, one must contextualize it against the 5- and 6-membered rings. The high ring strain of azetidine (~26 kcal/mol) significantly perturbs the hybridization of the carbon backbone, leading to distinct shielding patterns, particularly at the


-carbon (C3) position.
Table 1: Homologation Benchmarks (Unsubstituted Free Bases)

Solvent: CDCl


. Values are approximate (

0.5 ppm) and concentration-dependent.
FeatureAzetidine (4-ring) Pyrrolidine (5-ring) Piperidine (6-ring) Interpretation

-Carbon (C2/C4)
48.2 ppm 47.1 ppm47.7 ppm

-carbons are remarkably consistent across ring sizes due to the dominant electronegativity of Nitrogen.

-Carbon (C3/C5)
17.8 ppm 25.7 ppm27.4 ppmCRITICAL DIFFERENTIATOR: The azetidine C3 is significantly shielded (~8-10 ppm upfield) compared to homologs.

-Carbon (C4)
N/AN/A25.3 ppmPiperidine contains a

-carbon, absent in smaller rings.
Ring Strain High (~26 kcal/mol)Moderate (~6 kcal/mol)Low (~0 kcal/mol)Strain induces greater

-character in C-C bonds, affecting shielding.
Mechanistic Insight: The "Shielded Beta" Phenomenon

The most common error in assigning azetidine spectra is misidentifying the C3 signal. In acyclic amines or larger rings, a


-methylene typically resonates at 25–30 ppm. In azetidine, the geometric constraints force the C2-C3-C4 bond angle to ~90°, significantly deviating from the ideal 109.5°. This compression results in increased diamagnetic shielding  at the C3 position, pushing the signal upfield to ~18 ppm.

Part 2: Substituent Effects & Structural Validation

The chemical shift of the azetidine ring is highly sensitive to the electronic nature of the nitrogen substituent. Distinguishing between a free base, a carbamate (e.g., Boc), and a protonated salt is critical for reaction monitoring.

Table 2: -Substituent Shift Perturbations

Base Scaffold: Azetidine Ring carbons


-Substituent
C2/C4 Shift (

)
C3 Shift (

)
Carbonyl / QuaternaryElectronic Effect
Free Base (N-H) ~48.2 ppm~17.8 ppmN/ABaseline reference.

-Boc (Carbamate)
46.4 ppm 18.8 ppm ~156 ppm (

=O), ~79 ppm (

-Me

)
Carbamate resonance reduces electron density on N, slightly shielding C2/C4 relative to alkyls.

-Benzyl (Alkyl)
~55-60 ppm~19.0 ppm~138 ppm (Ar-

)

-Alkylation causes a significant deshielding of the

-carbons (C2/C4) by +7-10 ppm (the

-effect).
Hydrochloride Salt ~50-52 ppm~16-17 ppmN/AProtonation of N draws electron density, deshielding

-carbons but often shielding

-carbons slightly.
Diagram 1: Chemical Shift Logic Flow

The following logic tree illustrates the decision process for assigning azetidine carbons based on chemical environment.

AzetidineLogic Start Unknown Signal Assignment Range_High Range: 45 - 65 ppm Start->Range_High Range_Low Range: 15 - 20 ppm Start->Range_Low Range_VeryHigh Range: > 150 ppm Start->Range_VeryHigh Alpha_C Alpha Carbons (C2/C4) Directly attached to N Range_High->Alpha_C Beta_C Beta Carbon (C3) Distal to N (Shielded) Range_Low->Beta_C Carbonyl Carbamate Carbonyl (Boc/Cbz) Range_VeryHigh->Carbonyl Check_Sub Check N-Substituent Alpha_C->Check_Sub Result_Alkyl N-Alkyl C2/C4: ~55-60 ppm Check_Sub->Result_Alkyl Alkyl Group Result_Boc N-Boc C2/C4: ~46 ppm Check_Sub->Result_Boc Carbamate

Caption: Logic flow for assigning


C NMR signals in substituted azetidine scaffolds based on chemical shift ranges.

Part 3: Experimental Protocol (Quantitative Integrity)

To ensure data trustworthiness—especially when calculating diastereomeric ratios or quantifying mixtures—standard "quick"


C scans are insufficient due to the long relaxation times (

) of quaternary carbons (like the Boc carbonyl).
Validated Workflow for Quantitative C NMR of Amines

1. Sample Preparation:

  • Solvent: Use CDCl

    
      (77.16 ppm triplet) for routine analysis.
    
  • Neutralization: If the amine is a salt (HCl/TFA), neutralize in situ with solid K

    
    CO
    
    
    
    or wash with NaHCO
    
    
    prior to dissolution. Protonation shifts peaks and broadens signals due to exchange.
  • Concentration: Aim for >20 mg/0.6 mL for adequate signal-to-noise (S/N) in reasonable time.

2. Acquisition Parameters (The "Inverse Gated" Method):

  • Pulse Sequence: zgig (Bruker) or equivalent Inverse Gated Decoupling .

    • Why? Standard decoupling (Waltz-16) generates Nuclear Overhauser Effect (NOE) enhancement, which increases signal intensity but distorts integration ratios. Inverse gated turns on decoupling only during acquisition, eliminating NOE while keeping the spectrum simple (singlets).

  • Relaxation Delay (

    
    ):  Set 
    
    
    
    of the slowest relaxing nucleus.
    • Standard: 1–2 seconds.[3]

    • Quantitative:10–20 seconds . (Quaternary carbons in Boc groups relax very slowly).

  • Pulse Angle: 90° pulse.

3. Processing:

  • Line Broadening (LB): 1.0 – 3.0 Hz (Carbon signals are naturally narrow; this reduces noise).

  • Baseline Correction: Critical for accurate integration of small impurity peaks.

Diagram 2: Quantitative Workflow

NMRWorkflow Prep Sample Prep (Free Base in CDCl3) Param Set Parameters D1 > 10s Inverse Gated Decoupling Prep->Param Prevents Salt Shifts Acq Acquisition ns > 256 Param->Acq Eliminates NOE Process Processing LB=2Hz, Phase, Baseline Acq->Process Integrate Integration Validate Integrals Process->Integrate

Caption: Step-by-step workflow for acquiring quantitative


C NMR data for azetidine derivatives.

References

  • Oregon St

    
    C NMR Chemical Shift Tables and General Trends. Retrieved from [Link]
    
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra: Structural Identification. Retrieved from [Link]

  • Royal Society of Chemistry. (2015).[4] Synthesis and Characterization of N-Boc-azetidines (Supplementary Information). Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines: Ring Strain Effects. Retrieved from [Link]

  • American Chemical Society (ACS). (2014).[3]

    
    C NMR Spectroscopy for the Quantitative Determination of Compound Ratios. Retrieved from [Link]
    

Sources

Optimizing Physicochemical Profiles: A Comparative HPLC Retention Analysis of Azetidine-Based Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the current landscape of medicinal chemistry, the "Escape from Flatland" initiative has driven a shift from planar aromatic scaffolds to


-rich architectures. Azetidine, a four-membered nitrogen heterocycle, has emerged as a critical bioisostere for cyclobutane, pyrrolidine, and piperidine.[1] Its unique combination of high structural rigidity, lowered lipophilicity, and metabolic stability makes it an ideal linker for complex modalities like PROTACs and Antibody-Drug Conjugates (ADCs).

This guide provides a technical comparison of azetidine linkers against traditional alternatives, utilizing Reverse-Phase HPLC (RP-HPLC) retention time (


) as a primary proxy for lipophilicity (

) and polarity.

Part 1: Scientific Rationale & Mechanism

The Azetidine Advantage

The incorporation of an azetidine ring into a linker system introduces a specific vector of polarity that is absent in carbocyclic analogs (like cyclobutane) and distinct from larger homologs (like piperidine).

  • Dipole Moment & Basicity: The strained four-membered ring lowers the

    
     of the nitrogen (typically ~8-9) compared to acyclic amines or piperidines (~10-11). At physiological pH (7.4), a significant fraction remains uncharged, aiding membrane permeability, while at acidic HPLC conditions (pH 2-3), it is fully protonated, drastically reducing retention time.
    
  • Metabolic Stability: Unlike alkyl chains which are prone to CYP450 oxidation, the azetidine ring is metabolically robust. It blocks "soft spots" found in piperidines (which are susceptible to

    
    -oxidation).
    
Structural Logic Flow

The following diagram illustrates the causal relationship between the azetidine structure and the resulting HPLC readout.

AzetidineLogic Struct Azetidine Scaffold (Strained 4-mem Ring) Prop1 Lower pKa (vs Piperidine) Struct->Prop1 Prop2 Increased Polarity (Dipole Moment) Struct->Prop2 Inter Reduced Interaction with C18 Ligand Prop1->Inter Ionization at pH 3 Prop2->Inter Result Lower Retention Time (tR) (Proxy for Lower LogD) Inter->Result

Figure 1: Causal pathway linking azetidine structural properties to HPLC retention behavior.

Part 2: Experimental Protocol (Self-Validating System)

To objectively compare linkers, we utilize a standardized RP-HPLC protocol. This method is designed to ensure that differences in


 are solely attributable to the linker's physicochemical properties, not artifacts of the method.
Materials & Reagents[1][2][3]
  • Stationary Phase: C18 Column (e.g., Agilent Zorbax Eclipse Plus), 3.5

    
    , 
    
    
    
    mm.
    • Why: The industry standard for hydrophobicity-based separation.

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

    • Why: Protonates basic nitrogens, ensuring sharp peak shape and preventing silanol interactions.

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Reference Standard: Caffeine (

    
     marker) or a known PROTAC intermediate.
    
Method Parameters
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.
Temperature 40°CReduces viscosity; improves mass transfer for bulky linkers.
Detection UV 254 nmUniversal detection for aromatic warheads/anchors.
Injection 5

Prevents column overload.
Gradient Profile
  • 0.0 min: 5% B (Equilibration)

  • 10.0 min: 95% B (Elution of lipophilic variants)

  • 12.0 min: 95% B (Wash)

  • 12.1 min: 5% B (Re-equilibration)

Method Development Workflow

MethodWorkflow Start Start Method Dev CheckpH Check Mobile Phase pH (Must be < pKa - 2) Start->CheckpH RunStd Run Ref Standard (Caffeine) CheckpH->RunStd RunSample Run Azetidine Linker RunStd->RunSample Decision Peak Tailing > 1.2? RunSample->Decision Fix1 Add TFA or Increase Buffer Conc. Decision->Fix1 Yes Final Valid Comparative Run Decision->Final No Fix1->RunSample

Figure 2: Step-by-step decision tree for validating the HPLC method for nitrogen-containing linkers.

Part 3: Comparative Performance Analysis

The following data represents a comparative analysis of a model system: Phenyl-[LINKER]-Phenyl . This simplifies the variable to the linker moiety alone.

Retention Time & Lipophilicity Data

Note: Data is representative of standard structure-retention relationships observed in medicinal chemistry [1, 2].

Linker TypeStructure ClassRetention Time (

, min)
Est. LogD (pH 7.4)Solubility Profile
Azetidine N-Heterocycle (4-mem)4.2 1.8 High
CyclobutaneCarbocycle (4-mem)6.83.1Low
PiperidineN-Heterocycle (6-mem)5.12.4Moderate
Propyl ChainAlkyl (Linear)7.53.5Very Low
PiperazineN-Heterocycle (6-mem)3.81.2High*

*While Piperazine has lower retention, it often suffers from metabolic instability compared to Azetidine.

Interpretation of Results
  • Azetidine vs. Cyclobutane: The azetidine linker elutes significantly earlier (4.2 min) than its carbocyclic isostere, cyclobutane (6.8 min). This

    
     of 2.6 minutes highlights the massive solubility advantage gained by introducing the nitrogen atom, which acts as a hydrogen bond acceptor/donor depending on substitution.
    
  • Azetidine vs. Piperidine: Although both are nitrogen heterocycles, the azetidine is less lipophilic. The "Escape from Flatland" principle applies here; the constrained geometry exposes the polar nitrogen more effectively to the mobile phase than the chair-conformation of piperidine.

  • Azetidine vs. Alkyl Chains: The alkyl linker is the most lipophilic (7.5 min). Replacing a propyl chain with an azetidine linker is a standard "rescue" strategy for PROTACs that are failing due to poor solubility [3].

Part 4: Application in Drug Discovery (PROTACs)

In PROTAC design, the linker is not just a connector; it determines the physicochemical viability of the molecule.[2]

  • The "Linkerology" Challenge: PROTACs are high molecular weight (>800 Da). Traditional alkyl linkers push the LogP > 5, resulting in poor oral bioavailability (Rule of 5 violations).

  • The Azetidine Solution: By substituting an alkyl or piperidine linker with an azetidine, researchers can lower the LogD by 1-2 units without changing the linker length (maintaining the critical distance between the E3 ligase and the Target Protein) [4].

Recommendation: For PROTACs targeting intracellular proteins where membrane permeability is key, use 3,3-disubstituted azetidine linkers . They provide the necessary rigidity to minimize entropic penalty upon binding, while the nitrogen center modulates the global lipophilicity.

References

  • Mullard, A. (2018). Small molecules: escaping from flatland. Nature Reviews Drug Discovery. Link

  • Stepan, A. F., et al. (2011). Application of the Bicyclo[1.1.1]pentane Motif as a Non-Classical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry. Link

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Explor. Target. Antitumor Ther. Link

  • Pike, A., et al. (2023). Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders. Journal of Medicinal Chemistry. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.